molecular formula C19H24O6 B196259 Gibberellin A1 CAS No. 545-97-1

Gibberellin A1

Cat. No.: B196259
CAS No.: 545-97-1
M. Wt: 348.4 g/mol
InChI Key: JLJLRLWOEMWYQK-OBDJNFEBSA-N
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Description

Gibberellin A1 (GA1) is a primary, bioactive plant hormone fundamental to numerous aspects of plant growth and development. As a key member of the diterpenoid gibberellin family, it is a major physiologically active compound identified in species like pea ( Pisum sativum L. ), where it is crucial for controlling natural fruit growth . Its applications in research are extensive, focusing on processes such as stem elongation, seed germination, and the breaking of bud dormancy . Researchers utilize this compound to study the molecular mechanisms of plant development, particularly its role in the degradation of DELLA proteins, which relieves growth repression and activates the transcription of genes responsible for cell elongation and division . The value of GA1 in agricultural research is profound, as understanding its function and biosynthesis has been a driver in optimizing crop yield and productivity . This product is provided for laboratory research applications to further scientific investigation into plant physiology and hormone signaling pathways. It is intended For Research Use Only and is not approved for human, veterinary, or agricultural use.

Properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLRLWOEMWYQK-OBDJNFEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969689
Record name Gibberellin A1
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-97-1
Record name Gibberellin A1
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Foundational & Exploratory

The Discovery of Gibberellin A1: A Technical Retrospective on its Fungal Origins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Landmark Discovery of Gibberellin A1 from Gibberella fujikuroi

The journey to the discovery and characterization of this compound (GA1) is a compelling narrative of meticulous observation, persistent experimentation, and international scientific collaboration. This guide delves into the technical details of this pivotal discovery, offering insights into the early experimental protocols, quantitative data, and the logical progression of research that unveiled a new class of plant hormones.

Historical Context: From "Foolish Seedling" Disease to Crystalline Hormones

The story of gibberellins begins with the observation of "bakanae" or "foolish seedling" disease in rice plants in Japan, a condition characterized by excessive elongation, slender growth, and reduced grain yield.[1][2] Early investigations in the late 19th and early 20th centuries identified the causative agent as the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi).[2]

A pivotal breakthrough came in 1926 when Japanese scientist Eiichi Kurosawa demonstrated that sterile filtrates from Gibberella fujikuroi cultures could induce the characteristic "bakanae" symptoms in healthy rice seedlings, indicating the presence of a secreted, growth-promoting substance.[2] This laid the groundwork for the chemical isolation of the active principle.

In the 1930s, Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo embarked on the arduous task of isolating this substance. A significant initial challenge was the presence of fusaric acid, a growth-inhibiting compound also produced by the fungus.[3] By modifying the culture medium, they were able to suppress its production.[3] In 1938, Yabuta and Sumiki announced the successful crystallization of a substance they named "gibberellin A".[1][2][3] However, this initial crystalline material was later found to be a mixture of several related compounds.[2]

It was not until the 1950s that the true chemical diversity of gibberellins began to be unraveled. A team at the University of Tokyo, including Nobutaka Takahashi, successfully separated the "gibberellin A" mixture into three distinct compounds, which they named this compound (GA1), gibberellin A2 (GA2), and gibberellin A3 (GA3).[3] Concurrently, research groups in the United States and the United Kingdom also isolated and characterized gibberellins, most notably gibberellic acid (GA3).[2] The first definitive identification of a gibberellin from a plant source came in 1958 when MacMillan and Suter isolated GA1 from immature runner bean seeds, confirming that these fungal metabolites were indeed endogenous plant hormones.[2]

Quantitative Data

A key piece of quantitative data that solidified the role of gibberellins as plant hormones comes from the work of MacMillan and Suter in 1958. Their findings are summarized in the table below.

Source MaterialAmount of Source Material (kg)Yield of this compound (mg)
Immature seeds of runner bean (Phaseolus coccineus)87.32

This data was instrumental in demonstrating the natural occurrence of GA1 in plants.

The chemical and physical properties of this compound have been extensively characterized since its discovery. Key data is presented in the following table.

PropertyValue
Molecular FormulaC₁₉H₂₄O₆[4]
Molecular Weight348.39 g/mol [4]
AppearanceWhite crystalline solid
Melting Point285 °C (decomposes)
Optical Rotation+42° (c=0.5 in methanol)

Experimental Protocols

The following sections detail the probable experimental methodologies used in the key stages of this compound discovery, reconstructed from historical accounts and general laboratory practices of the era.

Fungal Culture and Extraction of Active Metabolites

This protocol is a likely representation of the methods used by early researchers to cultivate Gibberella fujikuroi and extract the crude gibberellin-containing fraction.

Objective: To produce and extract the growth-promoting substances from Gibberella fujikuroi.

Materials:

  • A pure culture of Gibberella fujikuroi.

  • Liquid culture medium (e.g., Czapek-Dox medium), modified to suppress fusaric acid production (specific modifications are not detailed in available records but likely involved adjustments to nitrogen and trace element concentrations).

  • Magnesium sulfate (MgSO₄) as a yield-enhancing supplement.

  • Large glass flasks or vats for fermentation.

  • Filtration apparatus (e.g., filter paper, Buchner funnel).

  • Solvents for extraction (e.g., ethyl acetate, chloroform).

  • Rotary evaporator or similar apparatus for solvent removal.

Procedure:

  • Inoculation and Fermentation: A liquid culture medium was prepared and sterilized. This was then inoculated with a pure culture of Gibberella fujikuroi. The culture was incubated for several days to weeks to allow for fungal growth and the secretion of metabolites. The addition of magnesium sulfate to the medium was found to improve the yield of gibberellins.

  • Filtration: After the incubation period, the fungal mycelium was separated from the culture broth by filtration. The filtrate, containing the secreted metabolites, was collected for further processing.

  • Solvent Extraction: The pH of the culture filtrate was adjusted to be acidic. The acidified filtrate was then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform. The gibberellins, being organic acids, would partition into the organic phase.

  • Concentration: The organic extract was then concentrated under reduced pressure using a rotary evaporator to yield a crude, non-crystalline solid.[3]

Separation and Purification of Gibberellins

The following is a generalized protocol for the separation of the crude gibberellin mixture, based on the work of Takahashi and colleagues in the 1950s.

Objective: To separate the individual gibberellins from the crude extract.

Materials:

  • Crude gibberellin extract.

  • Chromatography apparatus (e.g., glass columns).

  • Adsorbent for chromatography (e.g., silica gel, alumina).

  • A series of solvents with increasing polarity for elution (e.g., mixtures of hexane, ethyl acetate, and methanol).

  • Apparatus for crystallization (e.g., beakers, flasks, filtration apparatus).

Procedure:

  • Column Chromatography: The crude extract was dissolved in a minimal amount of a suitable solvent and applied to the top of a chromatography column packed with an adsorbent like silica gel.

  • Elution: A series of solvents or solvent mixtures of increasing polarity were passed through the column. Different components of the mixture would travel down the column at different rates depending on their affinity for the adsorbent and solubility in the eluting solvent.

  • Fraction Collection: The eluate was collected in a series of fractions.

  • Bioassay of Fractions: Each fraction was tested for its biological activity using a bioassay, such as the rice seedling bioassay (see section 3.3), to identify the fractions containing the growth-promoting substances.

  • Crystallization: The active fractions were further purified by repeated crystallization. This involved dissolving the fraction in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. This process would have been repeated multiple times to obtain pure crystals of GA1, GA2, and GA3.

Rice Seedling Bioassay

This bioassay was a critical tool for guiding the isolation and purification process by allowing researchers to test the biological activity of their extracts and fractions.

Objective: To determine the growth-promoting activity of a sample.

Materials:

  • Rice seeds (dwarf varieties were often used for enhanced sensitivity).

  • Petri dishes or similar containers.

  • Filter paper or other sterile growth medium.

  • Test solutions (extracts or purified fractions dissolved in a suitable solvent).

  • Control solution (solvent only).

  • Incubator or growth chamber with controlled temperature and light.

Procedure:

  • Seed Germination: Rice seeds were surface-sterilized and germinated on a moist, sterile medium in the dark until the coleoptiles reached a specific length.

  • Application of Test Solution: A small, measured amount of the test solution was applied to the tip of the coleoptile or to the surrounding medium.

  • Incubation: The seedlings were then incubated under controlled conditions of light and temperature for a set period.

  • Measurement: After the incubation period, the length of the second leaf sheath or the overall seedling height was measured.

  • Comparison: The growth of the seedlings treated with the test solution was compared to the growth of the control seedlings. A significant increase in growth indicated the presence of active gibberellins.

Structure Elucidation

The determination of the chemical structure of the gibberellins was a major undertaking in the 1950s. While the full structure of gibberellic acid (GA3) was elucidated first, the identity of GA1 from plant sources was confirmed by comparing its infrared (IR) spectrum to that of an authentic sample obtained from Gibberella fujikuroi.[2] Modern spectroscopic techniques have since provided a complete picture of the GA1 molecule.

Key Spectroscopic Data for this compound:

Spectroscopic TechniqueKey Features and Data
Mass Spectrometry (MS) Provides information on the molecular weight and fragmentation pattern. The PubChem database lists experimental LC-MS² data for GA1, showing a precursor ion [M-H]⁻ at m/z 347.[4]
Infrared (IR) Spectroscopy Reveals the presence of specific functional groups. The IR spectrum of GA1 would show characteristic absorptions for hydroxyl (-OH), carboxylic acid (C=O), and lactone (C=O) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon and proton framework of the molecule. ¹H and ¹³C NMR data would be used to determine the precise connectivity and stereochemistry of the atoms.

Visualizations

Workflow of this compound Discovery

Gibberellin_Discovery_Workflow A Observation of 'Bakanae' Disease in Rice B Identification of Gibberella fujikuroi as the Causative Agent A->B C Demonstration of Growth-Promoting Activity in Fungal Filtrate (Kurosawa, 1926) B->C D Development of Fungal Culture and Extraction Methods (Yabuta & Sumiki) C->D E Suppression of Fusaric Acid Production D->E H Rice Seedling Bioassay D->H Activity Testing F Initial Crystallization of 'Gibberellin A' (Impure Mixture, 1938) E->F G Separation of 'Gibberellin A' into GA1, GA2, and GA3 (Takahashi et al., 1955) F->G G->H Fraction Testing J Structural Elucidation (IR, MS, NMR) G->J I Isolation of GA1 from a Plant Source (Runner Bean, 1958) I->J

Caption: A workflow diagram illustrating the key stages in the discovery of this compound.

Key Entities and Relationships in the Discovery of GA1

Gibberellin_Discovery_Entities cluster_observation Initial Observation cluster_research Scientific Investigation Bakanae Disease Bakanae Disease Rice Plant Rice Plant Bakanae Disease->Rice Plant affects Kurosawa Kurosawa Rice Plant->Kurosawa observed by Gibberella fujikuroi Gibberella fujikuroi Gibberella fujikuroi->Bakanae Disease causes This compound This compound Gibberella fujikuroi->this compound produces Kurosawa->Gibberella fujikuroi investigated Yabuta & Sumiki Yabuta & Sumiki Yabuta & Sumiki->Gibberella fujikuroi cultured & extracted Takahashi et al. Takahashi et al. Takahashi et al.->this compound isolated & named

Caption: A diagram showing the relationships between the key entities in the discovery of GA1.

Conclusion

The discovery of this compound from Gibberella fujikuroi stands as a testament to the power of fundamental scientific inquiry. From the initial observations of a plant disease to the intricate work of chemical isolation and structural elucidation, this journey not only unveiled a new class of powerful plant hormones but also laid the foundation for significant advancements in agriculture and plant science. The methodologies developed by these early pioneers, though rudimentary by today's standards, demonstrate a remarkable ingenuity and perseverance that continues to inspire researchers in the field. This technical guide provides a glimpse into the foundational experiments that opened the door to our modern understanding of gibberellin biology and its applications.

References

Elucidation of the Chemical Structure of Gibberellin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of the chemical structure of Gibberellin A1 (GA1). GA1 is a biologically active gibberellin, a class of diterpenoid plant hormones that play a crucial role in various physiological processes, including stem elongation, seed germination, and flowering. The determination of its complex tetracyclic structure has been a landmark achievement in natural product chemistry, relying on a combination of classical chemical degradation and modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exposition of the experimental protocols and data that have collectively defined the stereochemically rich architecture of this compound.

Introduction

Gibberellins were first discovered in the 1920s as metabolites produced by the fungus Gibberella fujikuroi, which caused the "bakanae" or "foolish seedling" disease in rice, characterized by excessive stem elongation. It was later established that gibberellins are endogenous plant hormones.[1][2] this compound was one of the first gibberellins to be isolated and structurally characterized. Its chemical formula is C₁₉H₂₄O₆, and it possesses the characteristic ent-gibberellane skeleton.[3][4] The elucidation of its intricate structure, featuring multiple stereocenters, a lactone bridge, and various functional groups, required a multi-faceted analytical approach. This guide will detail the key experiments and data that were pivotal in this scientific endeavor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₄O₆[3][4]
Molecular Weight 348.40 g/mol [3]
Exact Mass 348.1573 g/mol [3]
Elemental Analysis C: 65.50%, H: 6.94%, O: 27.55%[3]
Appearance Solid powder[3]
CAS Number 545-97-1[3][4]

Experimental Protocols for Structure Elucidation

The determination of the chemical structure of this compound involved a combination of isolation and purification, followed by spectroscopic analysis.

Isolation and Purification

The initial step in the structural elucidation of this compound is its isolation from a biological source, typically the fungus Gibberella fujikuroi or plant tissues. A general workflow for this process is outlined below.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis A Biological Material (e.g., Fungal Culture Filtrate) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Further Purification (e.g., HPLC) D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, MS) F->G H X-ray Crystallography F->H

Figure 1: General workflow for the isolation and structural analysis of this compound.

Protocol:

  • Extraction: The fungal culture filtrate or homogenized plant tissue is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Acid-Base Partitioning: The organic extract is then partitioned against an aqueous basic solution (e.g., sodium bicarbonate) to extract the acidic gibberellins. The aqueous layer is then acidified and re-extracted with an organic solvent to recover the gibberellins.

  • Chromatography: The resulting crude extract is subjected to multiple rounds of chromatography.

    • Silica Gel Column Chromatography: This initial step separates compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for final purification to yield highly pure this compound.

Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for the complete assignment of the structure of this compound.

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)
C-1~40-50
C-2~65-75
C-3~70-80
C-4~40-50
C-4a~45-55
C-4b~50-60
C-5~50-60
C-6~40-50
C-7~175-185 (Carboxyl)
C-8~150-160 (Exocyclic Methylene)
C-9~105-115 (Exocyclic Methylene)
C-10~40-50
C-10a~80-90 (Lactone Carbonyl)
C-11~15-25 (Methyl)
C-12~25-35
C-13~35-45
C-14~40-50
C-15~30-40
C-16~175-185 (Lactone)

Note: These are predicted values and may differ from experimental data.

Experimental Protocol for 2D NMR Analysis:

  • Sample Preparation: A highly purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • ¹H NMR: A 1D proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: A 1D carbon NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Mass Spectral Data for this compound Derivative:

The mass spectrum of the methyl ester trimethylsilyl (TMS) ether derivative of this compound shows a molecular ion peak that can be used to confirm the molecular weight of the derivatized molecule.[5]

DerivativeMolecular WeightBase Peak (m/z)
GA1 methyl ester TMS ether 506.25506

Experimental Protocol for GC-MS Analysis:

  • Derivatization: To increase volatility for Gas Chromatography (GC) analysis, the carboxyl and hydroxyl groups of this compound are derivatized, for example, by methylation followed by silylation.

  • Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer.

    • Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺·).

    • Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.

    • Detection: The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected, producing a mass spectrum.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. This technique requires the formation of a high-quality single crystal of the compound. While the search for a specific crystallographic information file (CIF) for this compound was not successful within the scope of this review, the general protocol for small molecule X-ray crystallography is well-established.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: A supersaturated solution of highly purified this compound is prepared in a suitable solvent or solvent mixture. Various techniques, such as slow evaporation, vapor diffusion, or cooling, are employed to induce the growth of single crystals.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern.

  • Data Collection: The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the three-dimensional structure is solved and refined.

Biosynthesis and Signaling Pathway of this compound

Understanding the biosynthesis and signaling pathways of this compound provides a biochemical context for its structure and function.

Biosynthesis of this compound

This compound is synthesized from geranylgeranyl pyrophosphate (GGPP) through a complex series of enzymatic reactions. A simplified overview of the later stages of the GA1 biosynthetic pathway is depicted below. GA1 is formed from its immediate precursor, GA20, through the action of the enzyme GA3-oxidase.[6][7]

biosynthesis_pathway GA12 GA12 GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 This compound (Bioactive) GA20->GA1 GA3ox

Figure 2: Simplified late-stage biosynthetic pathway of this compound.
This compound Signaling Pathway

The biological effects of this compound are mediated through a signaling pathway that leads to changes in gene expression. The core of this pathway involves the degradation of DELLA proteins, which are transcriptional regulators that repress gibberellin responses.[8]

signaling_pathway cluster_nucleus Nucleus GA1 This compound GID1 GID1 Receptor GA1->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds SCF SCF E3 Ligase DELLA->SCF targeted to Proteasome 26S Proteasome DELLA->Proteasome degraded by PIF PIF (Transcription Factor) DELLA->PIF represses SCF->DELLA ubiquitinates GA_Response GA-Responsive Genes PIF->GA_Response activates Growth Growth and Development GA_Response->Growth

Figure 3: Core components of the this compound signaling pathway.

Pathway Description:

  • GA1 Perception: this compound enters the nucleus and binds to its soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[8]

  • GID1-DELLA Interaction: The GA1-GID1 complex then interacts with a DELLA protein, a transcriptional repressor.[8]

  • DELLA Degradation: This interaction leads to the recruitment of an SCF E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein.[8][9] The ubiquitinated DELLA protein is then targeted for degradation by the 26S proteasome.[8][9]

  • Derepression of Transcription: The degradation of the DELLA repressor allows for the activation of transcription factors, such as PIFs (PHYTOCHROME INTERACTING FACTORs), which in turn activate the expression of GA-responsive genes.[9]

  • Physiological Response: The products of these genes lead to various physiological responses, including cell elongation and division, ultimately resulting in plant growth and development.

Conclusion

The elucidation of the chemical structure of this compound stands as a testament to the power of a synergistic approach combining meticulous chemical and advanced spectroscopic methods. While classical degradation studies provided initial insights, the definitive structure was established through the comprehensive application of NMR spectroscopy and mass spectrometry. Although a definitive X-ray crystal structure for this compound was not located for this guide, the collective evidence from other analytical techniques provides an unambiguous assignment of its complex three-dimensional architecture. The detailed understanding of its structure has been fundamental to unraveling its biosynthetic and signaling pathways, which are critical for plant growth and development and hold potential for applications in agriculture and biotechnology. This guide serves as a detailed reference for the scientific community, encapsulating the key experimental evidence that defines our current understanding of this important plant hormone.

References

A Technical Guide to the Key Enzymes of the Gibberellin A1 Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Gibberellin A1 (GA1) is a major bioactive GA in many plant species. The biosynthesis of GA1 is a complex, multi-step process involving a series of enzymatic reactions localized in different subcellular compartments. Understanding the key enzymes in this pathway is fundamental for developing strategies to manipulate plant growth and for the discovery of novel plant growth regulators. This technical guide provides an in-depth overview of the core enzymes in the GA1 biosynthetic pathway, including their quantitative data, detailed experimental protocols for their activity assays, and visualizations of the pathway and experimental workflows.

The this compound Biosynthetic Pathway

The biosynthesis of GA1 from geranylgeranyl diphosphate (GGDP) can be divided into three main stages based on the localization of the enzymes: in the plastid, on the endoplasmic reticulum, and in the cytoplasm. The early 13-hydroxylation pathway, which leads to the synthesis of GA1, is the focus of this guide.

Key Enzymes and Reactions

The core enzymes involved in the conversion of GGDP to GA1 are:

  • ent-Copalyl diphosphate synthase (CPS): Initiates the pathway by converting the linear precursor GGDP into the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This is considered the first committed step in gibberellin biosynthesis[1].

  • ent-Kaurene synthase (KS): Catalyzes the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene[1][2].

  • ent-Kaurene oxidase (KO): A cytochrome P450 monooxygenase that carries out a three-step oxidation of ent-kaurene to ent-kaurenoic acid[3][4][5].

  • ent-Kaurenoic acid oxidase (KAO): Another cytochrome P450 monooxygenase responsible for the three-step oxidation of ent-kaurenoic acid to GA12[6][7].

  • Gibberellin 20-oxidase (GA20ox): A 2-oxoglutarate-dependent dioxygenase that catalyzes the sequential oxidation and removal of C-20 in the later stages of the pathway, converting GA53 to GA20.

  • Gibberellin 3-oxidase (GA3ox): The final enzyme in the pathway, also a 2-oxoglutarate-dependent dioxygenase, which hydroxylates GA20 at the 3β-position to produce the biologically active GA1.

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the GA1 biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and experimental conditions.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)VmaxReference
ent-Copalyl Diphosphate Synthase (CPS)Arabidopsis thaliana (recombinant)GGPP0.6 ± 0.10.023 ± 0.001[1]
ent-Kaurene Oxidase (KO)Arabidopsis thaliana (recombinant)ent-kaurene2[8]
Gibberellin 20-oxidase (GA20ox)Cucurbita maxima (endosperm)GA200.29[9]
GA90.33[9]
Gibberellin 3-oxidase (GA3ox)Pisum sativum (recombinant)GA20-Inhibited by GA5 and its derivatives[10]

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the GA1 biosynthetic pathway. These protocols are based on published literature and are intended to serve as a starting point for laboratory investigations.

ent-Copalyl Diphosphate Synthase (CPS) Activity Assay

Objective: To measure the enzymatic conversion of Geranylgeranyl pyrophosphate (GGPP) to ent-copalyl diphosphate (ent-CPP).

Materials:

  • Recombinant or purified CPS enzyme

  • Geranylgeranyl pyrophosphate (GGPP) substrate

  • Assay buffer: 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT

  • Quenching solution: 0.5 M EDTA

  • Alkaline phosphatase

  • Organic solvent for extraction: Hexane

  • GC-MS for product analysis

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer.

  • Add a known concentration of the CPS enzyme.

  • Initiate the reaction by adding GGPP to a final concentration in the low micromolar range.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding the quenching solution.

  • To facilitate GC-MS analysis, treat the product with alkaline phosphatase to remove the diphosphate group, yielding ent-copalol.

  • Extract the product with an equal volume of hexane.

  • Dry the organic phase under a stream of nitrogen and resuspend in a suitable solvent for GC-MS analysis.

  • Analyze the products by comparing the retention time and mass spectrum to an authentic standard of ent-copalol[2].

ent-Kaurene Synthase (KS) Activity Assay

Objective: To measure the enzymatic conversion of ent-CPP to ent-kaurene.

Materials:

  • Recombinant or purified KS enzyme

  • ent-Copalyl diphosphate (ent-CPP) substrate

  • Assay buffer: 50 mM HEPES, pH 7.2, 7.5 mM MgCl₂, 100 mM KCl, 10% glycerol, and 5 mM DTT

  • Organic solvent for extraction: Hexane

  • Internal standard (e.g., n-dodecane)

  • GC-MS for product analysis

Procedure:

  • Set up the reaction in a glass vial with a Teflon-lined cap.

  • The reaction mixture should contain the assay buffer and a known concentration of the KS enzyme.

  • Equilibrate the mixture at 30°C for 15 minutes.

  • Initiate the reaction by adding the ent-CPP substrate. The reaction time should be within the linear response range, which can be determined through a time-course experiment (e.g., 5-10 minutes)[11].

  • Stop the reaction by adding an equal volume of hexane containing an internal standard and vortexing.

  • Analyze the organic phase directly by GC-MS.

  • Identify and quantify ent-kaurene by comparing its retention time and mass spectrum with an authentic standard and relative to the internal standard[2].

ent-Kaurene Oxidase (KO) Activity Assay

Objective: To determine the activity of KO in converting ent-kaurene to ent-kaurenoic acid. This assay is typically performed using a heterologous expression system like yeast.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae) expressing the KO and a cytochrome P450 reductase (CPR).

  • Yeast culture medium.

  • Induction medium.

  • Reaction buffer: 100 mM Tris-HCl, pH 7.5.

  • Cofactors: 0.5 mM NADPH, 0.5 mM FAD.

  • Substrate: ent-kaurene.

  • Organic solvent for extraction: Ethyl acetate.

  • Derivatization agents for GC-MS analysis (e.g., diazomethane for methylation).

  • GC-MS for product analysis.

Procedure:

  • Grow the yeast culture expressing KO and CPR to the mid-log phase and induce protein expression.

  • Harvest the yeast cells by centrifugation and resuspend them in the reaction buffer.

  • Add the cofactors and the ent-kaurene substrate to the cell suspension.

  • Incubate the reaction at 30°C with shaking for 1-6 hours[3][6].

  • Stop the reaction and extract the products with ethyl acetate.

  • Dry the organic phase and derivatize the products (e.g., methylate the carboxylic acid group of ent-kaurenoic acid with diazomethane) for GC-MS analysis.

  • Analyze the products by comparing their retention times and mass spectra to authentic standards[3].

ent-Kaurenoic Acid Oxidase (KAO) Activity Assay

Objective: To measure the conversion of ent-kaurenoic acid to GA12. This assay is also commonly performed in a heterologous yeast expression system.

Materials:

  • Yeast strain expressing the KAO and a CPR.

  • Yeast culture and induction media.

  • Assay buffer and cofactors as for the KO assay.

  • Substrate: ent-kaurenoic acid.

  • Organic solvents for extraction: Hexane and ethyl acetate.

  • Derivatization agents for GC-MS analysis.

  • GC-MS for product analysis.

Procedure:

  • Follow the same procedure for yeast culture and induction as for the KO assay.

  • Incubate the yeast cells with ent-kaurenoic acid in the presence of cofactors at 28°C with shaking for 6 hours[6][12].

  • Extract the products sequentially with hexane and then ethyl acetate.

  • Dry the pooled organic phases and derivatize the products for GC-MS analysis.

  • Identify GA12 by comparing its mass spectrum and retention time with an authentic standard[6][12].

Gibberellin 20-oxidase (GA20ox) and Gibberellin 3-oxidase (GA3ox) Activity Assays

Objective: To measure the activity of GA20ox (conversion of GA53 to GA20) and GA3ox (conversion of GA20 to GA1). These assays are often performed with recombinant enzymes expressed in E. coli.

Materials:

  • Recombinant GA20ox or GA3ox enzyme (often as a fusion protein).

  • Substrates: [14C]GA53 for GA20ox, or [14C]GA20 for GA3ox.

  • Assay buffer: e.g., Tris-HCl buffer at a suitable pH.

  • Cofactors for 2-oxoglutarate-dependent dioxygenases: 2-oxoglutarate, FeSO₄, and ascorbate.

  • HPLC for product separation and quantification.

  • Liquid scintillation counter.

Procedure:

  • Express and purify the recombinant GA20ox or GA3ox enzyme.

  • Set up the reaction mixture containing the assay buffer, cofactors, and the enzyme.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate at a suitable temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding acid or organic solvent).

  • Extract the products and separate them by HPLC.

  • Quantify the radiolabeled product by liquid scintillation counting.

Visualizations

This compound Biosynthetic Pathway

Gibberellin_A1_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl diphosphate (GGDP) ent_CPP ent-Copalyl diphosphate (ent-CPP) GGDP->ent_CPP Plastid ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid Endoplasmic Reticulum GA12 GA12 ent_Kaurenoic_acid->GA12 GA53 GA53 GA12->GA53 GA20 GA20 GA53->GA20 GA1 This compound (GA1) (Bioactive) GA20->GA1 CPS ent-Copalyl diphosphate synthase (CPS) CPS->GGDP:e KS ent-Kaurene synthase (KS) KS->ent_CPP:e KO ent-Kaurene oxidase (KO) KO->ent_Kaurene:e KAO ent-Kaurenoic acid oxidase (KAO) KAO->ent_Kaurenoic_acid:e GA13ox GA 13-oxidase GA13ox->GA12:e GA20ox GA 20-oxidase (GA20ox) GA20ox->GA53:e GA3ox GA 3-oxidase (GA3ox) GA3ox->GA20:e

Caption: The this compound biosynthetic pathway from GGDP.

Experimental Workflow for a Typical Diterpene Cyclase Assay (CPS/KS)

Diterpene_Cyclase_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture (Buffer, Enzyme) start->prepare_reaction add_substrate Add Substrate (GGPP or ent-CPP) prepare_reaction->add_substrate incubate Incubate (e.g., 30°C, 30-60 min) add_substrate->incubate quench Quench Reaction (e.g., add EDTA) incubate->quench post_reaction_processing Post-Reaction Processing (e.g., Alkaline Phosphatase for CPS) quench->post_reaction_processing extract Extract with Organic Solvent (e.g., Hexane) post_reaction_processing->extract analyze Analyze by GC-MS extract->analyze end End analyze->end

Caption: Workflow for CPS/KS enzyme activity assay.

Experimental Workflow for a Cytochrome P450 Monooxygenase Assay (KO/KAO)

P450_Assay_Workflow start Start culture_yeast Culture & Induce Yeast (Expressing KO/KAO and CPR) start->culture_yeast prepare_cells Prepare Yeast Cells (Harvest & Resuspend) culture_yeast->prepare_cells add_reagents Add Substrate & Cofactors (e.g., ent-kaurene, NADPH, FAD) prepare_cells->add_reagents incubate Incubate (e.g., 28-30°C, 1-6 h) add_reagents->incubate extract Extract with Organic Solvent (e.g., Ethyl Acetate) incubate->extract derivatize Derivatize Products (e.g., Methylation) extract->derivatize analyze Analyze by GC-MS derivatize->analyze end End analyze->end

Caption: Workflow for KO/KAO enzyme activity assay.

Conclusion

The enzymes of the this compound biosynthetic pathway represent critical control points for plant growth and development. This guide has provided a comprehensive overview of the key enzymes, their quantitative properties, and detailed protocols for their analysis. The provided diagrams offer a clear visualization of the pathway and experimental workflows. This information serves as a valuable resource for researchers in plant biology, biochemistry, and for professionals in the agrochemical and pharmaceutical industries engaged in the development of new plant growth regulators and other bioactive compounds. Further research into the structure-function relationships and regulatory mechanisms of these enzymes will undoubtedly open new avenues for the targeted manipulation of plant growth and productivity.

References

The Final Step to Bioactivity: A Technical Guide to GA3-Oxidase and the Conversion of GA20 to GA1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. While over 100 GAs have been identified, only a few are biologically active. The final, and often rate-limiting, step in the biosynthesis of the major bioactive gibberellin, GA1, is the 3β-hydroxylation of its immediate precursor, GA20. This crucial conversion is catalyzed by the enzyme GA3-oxidase (GA3ox), a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. Understanding the function, regulation, and kinetics of GA3-oxidase is paramount for manipulating plant growth and for the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the core function of GA3-oxidase in the GA20 to GA1 conversion, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

The Role of GA3-Oxidase in Gibberellin Biosynthesis

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The later stages of the pathway, which take place in the cytoplasm, are catalyzed by a series of soluble 2-oxoglutarate-dependent dioxygenases, including GA20-oxidase and GA3-oxidase. GA20-oxidase is a multifunctional enzyme that catalyzes several oxidation steps to produce GA20. Subsequently, GA3-oxidase introduces a hydroxyl group at the C-3 position of GA20 to yield the biologically active GA1[1][2][3]. In some plant species, GA3-oxidase can also convert GA9 to the bioactive GA4[4][5]. The activity of GA3-oxidase is a critical control point in determining the levels of bioactive GAs in plant tissues[1][3].

Data Presentation: Enzyme Kinetics of GA3-Oxidase

The substrate specificity and kinetic parameters of GA3-oxidase have been characterized in several plant species. The Michaelis-Menten constant (Km) is a key indicator of the affinity of an enzyme for its substrate. A lower Km value signifies a higher affinity. The available data consistently show that GA3-oxidases generally exhibit a higher affinity for GA9 than for GA20.

Plant SpeciesEnzymeSubstrateKm (µM)Reference
Arabidopsis thalianaAtGA4 (GA3ox)GA91[4]
GA2015[4]
Arabidopsis thalianaRecombinant GA3-oxidaseGA91.7[6]
GA2014.0[6]
Pisum sativum (Pea)Recombinant GA3-oxidaseGA20-[7]
Populus tremula x tremuloides (Aspen)PttGA3ox1GA9Higher affinity[8]
GA20Lower affinity[8]

Experimental Protocols

Recombinant Expression and Purification of GA3-Oxidase in E. coli

This protocol is adapted from methodologies for the expression and purification of Arabidopsis thaliana GA3-oxidase 1 (AtGA3ox1)[1][9].

a. Gene Cloning and Vector Construction:

  • The coding sequence of the GA3-oxidase gene is amplified by PCR from a cDNA library of the desired plant species.

  • The amplified fragment is cloned into an E. coli expression vector, such as pET28g, which often includes an N-terminal affinity tag (e.g., 6xHis-tag) for purification and a protease cleavage site (e.g., TEV) for tag removal[1].

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain, such as Rosetta (DE3) pLysS.

  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotics (e.g., kanamycin and chloramphenicol) and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0[1].

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 400 µM.

  • The culture is then incubated for a further 5 hours at 30°C with shaking[1].

  • The bacterial cells are harvested by centrifugation at 16,000 x g for 1 hour at 4°C[1].

c. Protein Purification:

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged GA3-oxidase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The recombinant GA3-oxidase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • (Optional) For tag removal, the eluted protein is incubated with a specific protease (e.g., TEV protease).

  • A final purification step using size-exclusion chromatography is performed to obtain a highly pure and homogenous protein sample.

In Vitro GA3-Oxidase Activity Assay

This protocol is based on established methods for assaying the activity of recombinant GA3-oxidase[5].

a. Reaction Mixture:

  • Enzyme: Purified recombinant GA3-oxidase or crude cell lysate from E. coli expressing the enzyme.

  • Substrate: GA20 (or other potential substrates like GA9). Often, radiolabeled substrates (e.g., [14C]GA20 or [3H]GA20) are used for sensitive detection of the product[10].

  • Cofactors: 2-oxoglutarate (typically 4 mM), L-ascorbate (typically 5 mM), and FeSO4 (typically 5 mM) are essential for the activity of 2-ODD enzymes[6].

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5)[6].

b. Assay Procedure:

  • The reaction components are combined in a microcentrifuge tube to a final volume of 100 µL[6].

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30°C for a defined period (e.g., 1-3 hours)[6].

  • The reaction is terminated by the addition of an acid, such as acetic acid[6].

  • The products (e.g., GA1) are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

c. Product Analysis:

  • The extracted products are dried and resuspended in a suitable solvent.

  • The products are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (for radiolabeled substrates) or a mass spectrometer (LC-MS) for unlabeled substrates.

Quantification of Endogenous Gibberellins by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of gibberellins from plant tissues[11][12][13].

a. Sample Preparation and Extraction:

  • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • The powdered tissue is extracted with a cold solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.

  • Internal standards, such as deuterated gibberellins ([2H2]GA1, [2H2]GA20), are added to the extraction solvent for accurate quantification.

  • The extract is shaken or sonicated at 4°C and then centrifuged to pellet the solid debris.

  • The supernatant is collected, and the extraction process may be repeated.

b. Purification and Concentration:

  • The combined supernatants are concentrated under vacuum.

  • The aqueous extract is then purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds[12]. The pH of the sample is adjusted to facilitate binding and elution.

  • The gibberellin-containing fraction is eluted from the SPE cartridge, dried, and reconstituted in the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Separation of different gibberellins is achieved on a reversed-phase C18 column using a gradient of an aqueous solvent (often with a formic acid modifier) and an organic solvent (e.g., methanol or acetonitrile)[12].

  • The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode[12].

  • Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each gibberellin and its corresponding internal standard are monitored[12].

Mandatory Visualization

Gibberellin Biosynthesis Pathway: The Final Steps

Gibberellin_Biosynthesis cluster_cytoplasm Cytoplasm GA53 GA53 GA44 GA44 GA53->GA44 GA20-oxidase GA19 GA19 GA44->GA19 GA20-oxidase GA20 GA20 GA19->GA20 GA20-oxidase GA1 GA1 (Bioactive) GA20->GA1 GA3-oxidase GA29 GA29 (Inactive) GA20->GA29 GA2-oxidase GA8 GA8 (Inactive) GA1->GA8 GA2-oxidase

Caption: Late stages of the 13-hydroxylation gibberellin biosynthesis pathway.

Experimental Workflow for GA3-Oxidase Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis recombinant_expression Recombinant GA3ox Expression in E. coli purification Protein Purification (Affinity & Size Exclusion) recombinant_expression->purification incubation Incubation: - Purified GA3ox - GA20 Substrate - Cofactors (Fe2+, Ascorbate, 2-OG) purification->incubation termination Reaction Termination (e.g., acid addition) incubation->termination extraction Product Extraction (e.g., ethyl acetate) termination->extraction lcms LC-MS/MS Analysis (Separation & Quantification of GA1) extraction->lcms

Caption: Workflow for recombinant GA3-oxidase expression and in vitro activity assay.

Signaling Pathway: Feedback Regulation of GA Biosynthesis

Feedback_Regulation GA_bioactive Bioactive GAs (e.g., GA1) GID1 GID1 Receptor GA_bioactive->GID1 binds GA3ox_gene GA3ox Gene GA_bioactive->GA3ox_gene negative feedback GA20ox_gene GA20ox Gene GA_bioactive->GA20ox_gene negative feedback DELLA DELLA Proteins (Repressors) GID1->DELLA promotes degradation DELLA->GA3ox_gene represses DELLA->GA20ox_gene represses Growth_responses Growth Responses DELLA->Growth_responses represses

References

A Comprehensive Technical Guide to the Primary Physiological Effects of Gibberellin A1 in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A1 (GA1) is a bioactive gibberellin (GA), a class of diterpenoid phytohormones that play a pivotal role in regulating various aspects of plant growth and development.[1] This technical guide provides an in-depth overview of the core physiological effects of GA1, focusing on stem elongation, seed germination, and flowering. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Core Physiological Effects of this compound

This compound is considered a primary active GA in many plant species, directly mediating a range of developmental processes.[2][3] Its most pronounced effects are observed in stem elongation, the promotion of seed germination, and the induction of flowering.

Stem Elongation

One of the most dramatic effects of GA1 is the promotion of stem elongation, which occurs through the stimulation of both cell division and cell elongation.[4] In many genetically dwarf plant varieties, the application of GA1 can overcome the dwarf phenotype, causing the plants to grow to a height indistinguishable from their tall counterparts.[5] GA1 achieves this by increasing the extensibility of the cell wall, a process that does not involve acidification.

The mechanism of GA1-induced stem elongation is intricately linked to the Le gene in pea plants. This gene encodes an enzyme responsible for the 3β-hydroxylation of GA20 to the biologically active GA1.[6] Plants with a mutated, non-functional le allele are unable to produce sufficient GA1, resulting in a dwarf phenotype.[6]

Seed Germination

This compound plays a crucial role in breaking seed dormancy and promoting germination.[1] In many seeds, particularly those that are light-sensitive, GA1 can substitute for the light requirement to initiate germination. The process begins with the uptake of water by the seed, which activates GA synthesis. GA1 then diffuses to the aleurone layer, a specialized cell layer surrounding the endosperm. Here, it induces the transcription of the gene encoding α-amylase, an enzyme that breaks down stored starches in the endosperm into simple sugars.[7] These sugars provide the necessary energy for the embryo to grow and emerge from the seed coat. GA1 and abscisic acid (ABA) often act antagonistically in regulating seed germination, with GA1 promoting germination and ABA inhibiting it.

Flowering

This compound is also involved in the regulation of flowering, particularly in long-day plants.[8] It can induce flowering in some species under non-inductive photoperiods.[8] The transition from the vegetative to the reproductive phase is a complex process influenced by various environmental and endogenous signals, and GA1 is a key hormonal component in this pathway. In Arabidopsis, GA promotes flowering by activating the LEAFY promoter.[9]

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies on the effects of gibberellins on stem elongation and seed germination.

Table 1: Effect of Gibberellin Concentration on Stem Elongation in Barley (Hordeum vulgare)

Gibberellin A3 Concentration (M)Maximal Leaf-Elongation Rate (mm/day)
< 10⁻⁸~37
> 10⁻⁶~67

Data adapted from a study on barley dwarf mutants, showing the dose-dependent effect of GA3 on leaf elongation rate.[10]

Table 2: Effect of this compound Concentration on Germination Percentage of Medicinal Sage (Salvia officinalis)

Gibberellic Acid Concentration (mg/L)Germination Percentage (%)
0 (Control)Not specified, but lower than treated
500 (GA1)100
1000 (GA2)84

Data from a study on medicinal sage, where GA1 at 500 mg/L resulted in the highest germination percentage.[4]

Table 3: Effect of Gibberellic Acid on Germination of Annona squamosa Seeds

Gibberellic Acid Concentration (mg/L)Mean Germination Percentage (%)
0 (Control)< 20
50~40-60
100~50-70
200~60-80
400~70-85
600~80-90
800~75-85

Data adapted from a study on Annona squamosa, showing a significant increase in germination percentage with GA application.[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Dwarf Pea Bioassay for Gibberellin Activity

This bioassay is a classic method to determine the biological activity of gibberellins by measuring their effect on the stem elongation of dwarf pea seedlings.[5][13]

Materials:

  • Dwarf pea seeds (e.g., Pisum sativum 'Progress No. 9')

  • Vermiculite or perlite

  • Pots or containers

  • This compound standard solutions (0, 10⁻², 10⁻¹, 1, 10 mg/L)

  • Deionized water

  • Ruler or caliper

Procedure:

  • Sow dwarf pea seeds in pots filled with moistened vermiculite or perlite.

  • Grow the seedlings in the dark for 5-6 days until they are 20-30 mm tall.

  • Prepare a series of GA1 solutions with concentrations ranging from 0 (control) to 10 mg/L.[13]

  • Apply a small, consistent volume (e.g., 10 µL) of each GA1 solution to the apical bud of the pea seedlings. Ensure each concentration is applied to a separate group of seedlings.

  • Grow the treated seedlings under controlled light and temperature conditions for 7-14 days.

  • Measure the final height of the seedlings from the cotyledonary node to the apical bud.

  • Calculate the average increase in stem length for each GA1 concentration and plot a dose-response curve.

Arabidopsis Seed Germination Assay

This protocol details a method for assessing the effect of GA1 on the germination of Arabidopsis thaliana seeds.[1][14]

Materials:

  • Arabidopsis thaliana seeds (wild-type or relevant mutants)

  • Murashige and Skoog (MS) solid medium

  • This compound stock solution (e.g., 10 mM in ethanol)

  • Petri dishes

  • Sterilization solution (e.g., 1% sodium hypochlorite)

  • Sterile deionized water

  • Stereoscopic microscope

Procedure:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol followed by 1% sodium hypochlorite, and then rinse several times with sterile deionized water.

  • Prepare MS solid medium and autoclave. Cool to approximately 50-60°C before adding GA1 to the desired final concentration (e.g., 1 µM).[1] Pour the medium into sterile petri dishes. Prepare control plates without GA1.

  • Sow the sterilized seeds on the surface of the MS medium.

  • Seal the plates and stratify the seeds by placing them at 4°C in the dark for 2-3 days to break dormancy.[1]

  • Transfer the plates to a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).[1]

  • Monitor seed germination daily using a stereoscopic microscope. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Calculate the germination percentage at different time points for both control and GA1-treated seeds.

Barley Endosperm α-Amylase Assay

This bioassay measures the amount of α-amylase produced by the aleurone layer of barley seeds in response to gibberellin treatment.[7][15][16][17]

Materials:

  • Barley seeds (e.g., Hordeum vulgare 'Himalaya')

  • Sterilization solution (e.g., 20% commercial bleach)

  • Sterile deionized water

  • Incubation buffer

  • This compound standard solutions

  • Starch solution

  • Iodine reagent (I₂-KI)

  • Spectrophotometer

Procedure:

  • Cut barley seeds in half transversely and discard the embryo-containing half.

  • Sterilize the embryoless half-seeds with bleach solution and rinse thoroughly with sterile water.

  • Imbibe the half-seeds in sterile water for 3 days.[7]

  • Transfer the imbibed half-seeds to a solution containing buffer and different concentrations of GA1. Incubate for 24 hours.[7]

  • After incubation, collect the surrounding solution which contains the secreted α-amylase.

  • To assay for α-amylase activity, mix a sample of the collected solution with a starch solution and incubate.

  • Stop the reaction and add iodine reagent. The intensity of the resulting blue color is inversely proportional to the amount of starch hydrolyzed by α-amylase.

  • Measure the absorbance using a spectrophotometer and compare it to a standard curve to quantify the amount of α-amylase produced.

Signaling Pathways and Workflows

This compound Signaling Pathway

The GA1 signaling pathway is a derepression system.[18][19] In the absence of GA1, DELLA proteins, which are transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.[18] When GA1 is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[18][20] This GA1-GID1 complex then interacts with DELLA proteins, leading to their polyubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[18][20] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for transcription and the subsequent physiological responses.[18]

Gibberellin_A1_Signaling_Pathway cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA interacts with SCF SCF E3 Ligase DELLA->SCF targeted to Proteasome 26S Proteasome DELLA->Proteasome degraded by GA_Genes GA-Responsive Genes DELLA->GA_Genes represses SCF->DELLA polyubiquitinates Transcription Transcription & Translation GA_Genes->Transcription Response Physiological Response (Stem Elongation, Germination, etc.) Transcription->Response

Caption: this compound signaling pathway leading to physiological responses.

Experimental Workflow for Dwarf Pea Bioassay

The following diagram illustrates the typical workflow for conducting a dwarf pea bioassay to assess GA1 activity.

Dwarf_Pea_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_growth Growth & Measurement cluster_analysis Data Analysis A Sow dwarf pea seeds B Germinate in dark (5-6 days) A->B D Apply GA1 to apical buds B->D C Prepare GA1 solutions C->D E Grow under controlled conditions (7-14 days) D->E F Measure final stem height E->F G Calculate average growth F->G H Plot dose-response curve G->H

Caption: Workflow for the dwarf pea bioassay.

Logical Relationship between GA1 and ABA in Seed Germination

This diagram illustrates the antagonistic relationship between this compound and Abscisic Acid (ABA) in the regulation of seed germination.

GA1_ABA_Interaction GA1 This compound (GA1) Germination Seed Germination GA1->Germination promotes Dormancy Seed Dormancy GA1->Dormancy breaks ABA Abscisic Acid (ABA) ABA->Germination inhibits ABA->Dormancy maintains

References

The Pivotal Role of Gibberellin A1 in Regulating Stem Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A1 (GA1), a bioactive gibberellin (GA), is a critical phytohormone governing stem elongation in higher plants. This technical guide provides an in-depth exploration of the molecular mechanisms by which GA1 orchestrates this fundamental developmental process. We delve into the intricate signaling pathway, from perception by the GID1 receptor to the derepression of growth-repressing DELLA proteins, and the subsequent transcriptional reprogramming that drives cell division and elongation. This document summarizes key quantitative data, details essential experimental protocols for studying GA1 effects, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of GA1's function in stem elongation.

Introduction

Stem elongation is a primary determinant of plant architecture and is crucial for optimizing light capture for photosynthesis. Gibberellins, a large family of diterpenoid acids, are central to the regulation of stem growth. Among the numerous GA forms, this compound (GA1) has been identified as a key bioactive molecule that directly mediates stem elongation in many plant species[1]. The transition from a dwarf to a tall phenotype is often directly correlated with the endogenous levels of GA1[2]. Understanding the precise role of GA1 is paramount for agricultural applications aimed at modulating plant height and improving crop yields. This guide serves as a technical resource for researchers investigating the molecular underpinnings of GA1-mediated stem elongation.

The this compound Signaling Pathway

The canonical GA1 signaling pathway operates as a derepressible system, meaning that in the absence of GA1, growth is actively repressed. The binding of GA1 to its receptor initiates a cascade of events that alleviates this repression, thereby promoting stem growth.

Core Components of the GA1 Signaling Cascade
  • This compound (GA1): The bioactive hormone that initiates the signaling cascade.

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to GA1 with high affinity. Plants like Arabidopsis thaliana possess multiple GID1 homologs (GID1a, GID1b, GID1c) with partially redundant functions.

  • DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes. In the absence of GA1, DELLA proteins are stable and inhibit growth. Prominent DELLA proteins include RGA (REPRESSOR of ga1-3), GAI (GIBBERELLIN INSENSITIVE), and RGLs (RGA-LIKE).

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex responsible for targeting DELLA proteins for degradation. This complex consists of SKP1, CULLIN, and an F-box protein (SLY1 in Arabidopsis or GID2 in rice).

Mechanism of GA1 Action
  • GA1 Perception: Bioactive GA1 enters the nucleus and binds to the GID1 receptor.

  • Formation of the GA1-GID1-DELLA Complex: The binding of GA1 to GID1 induces a conformational change in GID1, increasing its affinity for DELLA proteins. This leads to the formation of a stable GA1-GID1-DELLA complex.

  • DELLA Protein Ubiquitination and Degradation: The formation of the GA1-GID1-DELLA complex facilitates the interaction between DELLA and the F-box protein SLY1 (or GID2). This interaction recruits the rest of the SCFSLY1/GID2 E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein.

  • 26S Proteasome-Mediated Degradation: The polyubiquitinated DELLA protein is then recognized and degraded by the 26S proteasome.

  • Derepression of Growth-Promoting Genes: The degradation of DELLA proteins relieves the repression of downstream target genes, allowing for the transcription of genes involved in cell division and cell elongation, ultimately leading to stem growth.

Signaling Pathway Diagram

GA1_Signaling_Pathway cluster_nucleus Nucleus GA1 GA1 GID1 GID1 Receptor GA1->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA forms complex with (GA1-dependent) SCF SCF SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF is targeted by Proteasome 26S Proteasome DELLA->Proteasome is degraded by TF Transcription Factors DELLA->TF represses SCF->DELLA ubiquitinates DNA DNA TF->DNA Growth_Genes Growth-Promoting Genes DNA->Growth_Genes transcription Elongation Cell Division & Elongation Growth_Genes->Elongation

Figure 1: this compound Signaling Pathway.

Quantitative Data on GA1-Mediated Stem Elongation

The effect of GA1 on stem elongation is dose-dependent. Below are tables summarizing quantitative data from studies on pea (Pisum sativum) and spinach (Spinacia oleracea), demonstrating the relationship between GA levels and stem growth.

Effect of Exogenous GA1 on Stem Elongation in Pea Seedlings

This table illustrates the response of pea seedlings to different concentrations of applied GA1, showing a clear dose-dependent increase in stem length.

GA1 Concentration (mg/L)Average Increase in Stem Length (cm)
0 (Control)2.5 ± 0.5
10-24.8 ± 0.7
10-18.2 ± 1.1
112.5 ± 1.5
1015.3 ± 1.8
Data adapted from a representative gibberellin bioassay protocol.
Endogenous Gibberellin Levels in Spinach Under Different Photoperiods

This table shows the changes in endogenous levels of various gibberellins, including the bioactive GA1, when spinach plants are shifted from short-day (SD) to long-day (LD) conditions, which induces stem elongation (bolting).

GibberellinEndogenous Level in SD (ng/g fresh weight)Endogenous Level in LD (ng/g fresh weight)
GA5312.315.1
GA445.88.2
GA1923.535.7
GA203.118.9
GA1 0.8 5.6
GA81.514.3
Data derived from studies on spinach stem elongation[1][3].
Correlation of Endogenous GA1 Levels with Internode Length in Pea

This table demonstrates the strong positive correlation between the endogenous concentration of GA1 and the length of internodes in different pea genotypes.

Pea GenotypeEndogenous GA1 Level (ng/g dry weight)Internode Length (mm)
nana (ultra-dwarf)< 0.15
le (dwarf)1-320-30
Le (tall)8-1580-100
Data synthesized from studies on pea genetics and gibberellin metabolism.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the effects of GA1. This section provides detailed protocols for key experiments.

Gibberellin Bioassay for Stem Elongation

This bioassay is a classic method to determine the biological activity of gibberellins.

Principle: Dwarf plant varieties, which are deficient in endogenous GAs or are impaired in GA signaling, exhibit a significant increase in stem elongation upon application of bioactive GAs.

Materials:

  • Dwarf pea (Pisum sativum L. cv. 'Progress No. 9' or similar) or dwarf corn (Zea mays) seedlings.

  • This compound stock solution (1 mg/mL in ethanol).

  • Serial dilutions of GA1 (e.g., 0, 10-2, 10-1, 1, 10 mg/L) in sterile water with a surfactant (e.g., 0.05% Tween-20).

  • Micropipettes.

  • Growth chambers or greenhouse with controlled light and temperature.

  • Rulers or calipers.

Procedure:

  • Germinate dwarf pea seeds in vermiculite or perlite in the dark for 5-7 days until seedlings are approximately 5-8 cm tall.

  • Select seedlings of uniform height and transfer them to a hydroponic system or pots with a nutrient solution.

  • Apply a small, defined volume (e.g., 10 µL) of the respective GA1 dilution to the apical bud of each seedling.

  • Grow the seedlings under controlled conditions (e.g., 16-hour photoperiod, 22°C).

  • Measure the total stem height from the cotyledonary node to the apical bud at regular intervals (e.g., daily for 7 days).

  • Calculate the increase in stem length for each treatment group and plot the dose-response curve.

Quantification of Endogenous Gibberellins by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for identifying and quantifying gibberellins.

Procedure Outline:

  • Extraction: Homogenize freeze-dried plant tissue (e.g., apical stems) in 80% methanol. Add internal standards (deuterated GAs) for accurate quantification.

  • Purification: Partition the extract against ethyl acetate. Further purify the acidic ethyl acetate fraction using Solid Phase Extraction (SPE) with C18 and anion-exchange cartridges.

  • Derivatization: Methylate the carboxyl groups with diazomethane and then trimethylsilylate the hydroxyl groups to increase volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Separate the GA derivatives on a capillary column and detect them using selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: Calculate the amount of each endogenous GA based on the peak area ratios of the analyte to the corresponding internal standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_bioassay Gibberellin Bioassay cluster_quantification Endogenous GA Quantification (GC-MS) A1 Germinate Dwarf Seedlings A2 Apply GA1 Dilutions A1->A2 A3 Measure Stem Elongation A2->A3 A4 Analyze Dose-Response A3->A4 B1 Homogenize Tissue & Extract with Methanol B2 Purify using SPE B1->B2 B3 Derivatize (Methylate & Silylate) B2->B3 B4 Analyze by GC-MS (SIM) B3->B4 B5 Quantify using Internal Standards B4->B5

Figure 2: General workflows for GA1 bioassay and quantification.

Genes Regulated by this compound in Stem Elongation

The degradation of DELLA proteins leads to the transcriptional regulation of a suite of genes that collectively contribute to stem elongation. Microarray and RNA-seq analyses have begun to identify these downstream targets.

Key classes of GA1-regulated genes include:

  • Cell Cycle Genes: Genes that promote cell division, such as cyclins and cyclin-dependent kinases, are often upregulated by GA.

  • Cell Wall Modifying Enzymes: Genes encoding enzymes like xyloglucan endotransglucosylase/hydrolases (XTHs), expansins, and pectin methylesterases, which are involved in cell wall loosening and expansion, are typically induced by GA.

  • Hormone Biosynthesis and Signaling Genes: GA signaling is subject to feedback regulation. High levels of bioactive GAs often lead to the downregulation of GA biosynthesis genes (e.g., GA20ox, GA3ox) and the upregulation of GA catabolism genes (e.g., GA2ox) to maintain homeostasis.

  • Transcription Factors: GA can regulate the expression of other transcription factors that, in turn, control various aspects of growth and development.

A microarray analysis of genes regulated by the DELLA protein RGA in developing flowers revealed numerous potential downstream targets, providing a starting point for identifying genes involved in GA-regulated growth processes[4]. While a comprehensive list of GA1-regulated genes specifically in elongating stems is still being fully elucidated, the aforementioned classes represent the primary functional categories.

Conclusion

This compound is a master regulator of stem elongation, acting through a well-defined signaling pathway that culminates in the derepression of growth-promoting genes. The quantitative relationship between GA1 levels and stem growth underscores its importance in determining plant stature. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of GA1. Future research, including comprehensive transcriptomic and proteomic analyses of GA1-treated stems, will undoubtedly uncover further intricacies of this vital signaling pathway and provide new avenues for the genetic manipulation of crop plants.

References

The Gibberellin A1 Signaling Cascade in the Abrogation of Seed Dormancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Gibberellin A1 (GA1), a bioactive gibberellin, orchestrates the breaking of seed dormancy and promotes germination. The intricate signaling pathways, key molecular players, and their interplay with other phytohormones are detailed, supported by quantitative data and experimental methodologies.

The Core Mechanism: A Balance of Growth Promotion and Repression

The transition from a dormant seed to a germinating seedling is fundamentally controlled by the antagonistic relationship between gibberellins (GAs) and abscisic acid (ABA).[1][2][3] While ABA is instrumental in inducing and maintaining dormancy, GAs, particularly the bioactive form GA1, act as the primary signal for the termination of dormancy and the initiation of germination.[4][5][6] This process is not merely a passive response but an active, genetically programmed series of events triggered by the perception of favorable environmental cues such as light, temperature, and moisture, which in turn modulate the biosynthesis and signaling of these key hormones.[7][8][9]

The central mechanism of GA action involves the derepression of a signaling pathway by targeting negative regulators for degradation.[10][11][12] This elegant system ensures a rapid and robust response to germination-promoting signals.

The GA1 Signaling Pathway: From Perception to Response

The canonical GA signaling pathway is a well-characterized cascade that ultimately leads to the activation of genes required for germination. This pathway involves a series of protein-protein interactions that relieve the repression of key transcription factors.

The key components of this pathway are:

  • GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that directly binds to bioactive GAs, including GA1.[13][14] This binding event induces a conformational change in GID1, enabling it to interact with the DELLA proteins.[10]

  • DELLA Proteins: A family of nuclear proteins that act as master repressors of GA responses.[10][12] In the absence of GA, DELLA proteins bind to and inactivate transcription factors that are essential for germination. In Arabidopsis, the key DELLA protein involved in seed germination is RGA-LIKE 2 (RGL2).[3][15]

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex. The F-box protein component of this complex (SLY1 in Arabidopsis and GID2 in rice) recognizes and binds to the GA-GID1-DELLA complex.[14][16]

  • 26S Proteasome: The cellular machinery responsible for the degradation of ubiquitinated proteins.[10][12]

The signaling cascade can be summarized as follows:

  • GA1 Binding: Bioactive GA1 enters the nucleus and binds to the GID1 receptor.[14]

  • GID1-DELLA Interaction: The GA1-GID1 complex undergoes a conformational change that allows it to bind to the DELLA domain of a DELLA repressor protein (e.g., RGL2).[10][14]

  • SCFSLY1/GID2 Recruitment: The formation of the GA1-GID1-DELLA complex facilitates the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase.[14][16]

  • Ubiquitination and Degradation: The SCF complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[10][12]

  • Derepression of Transcription: The degradation of DELLA proteins releases the inhibition of downstream transcription factors (e.g., PIL5), allowing them to activate the expression of genes required for germination.[16] These genes encode enzymes for reserve mobilization (e.g., α-amylase), cell wall modification (e.g., expansins), and embryonic axis elongation.[4][15][17]

Gibberellin_A1_Signaling_Pathway cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 DELLA DELLA Protein (e.g., RGL2) GID1->DELLA Binds to Proteasome 26S Proteasome DELLA->Proteasome Degraded by TFs Transcription Factors (e.g., PIL5) DELLA->TFs Represses SCF SCF(SLY1/GID2) Complex SCF->DELLA Germination_Genes Germination-Promoting Genes TFs->Germination_Genes Activates Response Seed Germination Germination_Genes->Response

Caption: this compound Signaling Pathway in Seed Germination.

Quantitative Data on GA1-Mediated Germination

The effect of GA1 on breaking seed dormancy is quantifiable and has been extensively studied using GA-deficient mutants, which are unable to germinate without an exogenous supply of GAs.

Genotype/TreatmentGermination (%)ConditionsReference
ga1-3 (GA-deficient mutant)0No exogenous GA[17]
ga1-3 + 50 µM GA₄~90% after 48hLight, 22°C[17]
Wild-type~100% after 48hLight, 22°C[17]
ga1-1 (GA-deficient mutant)0No exogenous GA[1]
ga1-1 with envelopes removed100-[1]
ga1-1 tt4 (double mutant)~2% (light only)Light, no chilling[1]
ga1-1 tt4 (double mutant)>80% (light + chilling)Light and chilling[1]
Amsonia elliptica (control)<10%Soaked in distilled water[18]
Amsonia elliptica + 2000 mg/L GA₄₊₇45.0%2-day soak[18][19]
Amsonia elliptica + 500 mg/L GA₄₊₇61.3%14-day soak[18][19]
Medicinal Sage (control)~10%-[20]
Medicinal Sage + 500 mg/L GA100%-[20]
Medicinal Sage + 1000 mg/L GA84%-[20]

Experimental Protocols

A common and powerful approach to elucidating the GA signaling pathway is the use of GA-deficient mutants, such as ga1-3 in Arabidopsis thaliana. The GA1 gene encodes ent-copalyl diphosphate synthase, an early enzyme in the GA biosynthesis pathway.[17] Consequently, ga1-3 mutants are severely deficient in all GAs and fail to germinate unless bioactive GAs are supplied exogenously.[17]

General Protocol for Assessing GA1 Rescue of Germination in ga1-3 Mutants

This protocol outlines a typical experiment to demonstrate the role of GA in breaking seed dormancy.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (wild-type and ga1-3 mutant) by washing with 70% (v/v) ethanol for 1 minute, followed by 10 minutes in a 10% (v/v) bleach solution containing 0.01% (v/v) SDS. Rinse the seeds five times with sterile distilled water.[10]

  • Stratification: To synchronize germination and increase sensitivity to GA, seeds are stratified.[17] Plate the sterilized seeds on Murashige and Skoog (MS) agar plates. Store the plates at 4°C in the dark for 48-72 hours.[17]

  • GA Treatment: Prepare a stock solution of GA₄ (a bioactive gibberellin often used experimentally) in 70% ethanol.[10] For the experimental group, supplement the MS-agar plates with the desired concentration of GA₄ (e.g., 50 µM). For the control group, use MS-agar plates with an equivalent amount of the ethanol solvent (mock treatment).

  • Incubation: Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, continuous white light).[17]

  • Data Collection: Score germination at regular time intervals (e.g., every 12 hours) for several days. Germination is typically defined as the emergence of the radicle through the seed coat.[17]

  • Analysis: Calculate the germination percentage for each genotype and treatment at each time point. Plot germination curves to visualize the rate and final percentage of germination.

Experimental_Workflow cluster_workflow Experimental Workflow: GA1 Rescue of ga1-3 Mutant Start Start Sterilization Seed Sterilization (Wild-type & ga1-3) Start->Sterilization Stratification Stratification (4°C, 48h, dark) Sterilization->Stratification Plating Plating on MS-agar Stratification->Plating Treatment Treatment Application Plating->Treatment GA_Treatment MS + GA1 Treatment->GA_Treatment Experimental Mock_Treatment MS + Solvent (Mock) Treatment->Mock_Treatment Control Incubation Incubation (22°C, continuous light) GA_Treatment->Incubation Mock_Treatment->Incubation Scoring Germination Scoring (Radicle Emergence) Incubation->Scoring Analysis Data Analysis (Germination Percentage) Scoring->Analysis End End Analysis->End

Caption: Workflow for GA1 rescue experiment in ga1-3 mutants.

Interplay with Abscisic Acid (ABA)

The decision to germinate is ultimately determined by the ratio of bioactive GA to ABA.[3][5] A high ABA/GA ratio maintains dormancy, while a low ratio promotes germination.[3] GA1 can counteract the inhibitory effects of ABA through several mechanisms:

  • Downregulation of ABA Synthesis: Exogenous GA application has been shown to reduce the levels of endogenous ABA in some species.[17]

  • Negative Regulation of ABA Signaling: GA signaling can negatively impact the ABA response pathway.[17]

  • Independent Targeting of Genes: GA and ABA signals can independently target different cis-regulatory elements within the promoter of a single gene, leading to an antagonistic regulation of its expression.[17]

For instance, many GA-downregulated genes contain ABA-responsive elements (ABREs) in their promoter regions, suggesting a direct or indirect crosstalk between the two signaling pathways at the level of gene expression.[17]

The Role of Seed Tissues

The breaking of seed dormancy is a coordinated process involving different parts of the seed, primarily the embryo and the surrounding endosperm and testa (seed coat).

  • Embryo: The embryo is the primary site of GA biosynthesis.[21] The GA produced by the embryo acts as a signal to the surrounding tissues.[4] It also directly stimulates the growth potential of the embryo itself.[1]

  • Aleurone Layer/Endosperm: In many seeds, particularly cereals, the aleurone layer (the outermost layer of the endosperm) is a key target of the GA signal.[4] In response to GA, the aleurone layer synthesizes and secretes hydrolytic enzymes, such as α-amylase, which break down the stored food reserves (starch) in the endosperm into sugars.[11][17] These sugars then provide the necessary energy for the growing embryo. The endosperm also acts as a physical barrier to radicle protrusion, and GA promotes the weakening of this barrier.[22][23] Studies have shown that in Arabidopsis, the aleurone layer is a primary determinant of seed dormancy.[21]

Conclusion

The mechanism of this compound in breaking seed dormancy is a sophisticated process centered on the derepression of a signaling pathway through the targeted degradation of DELLA repressor proteins. This action, primarily initiated in the embryo and perceived by surrounding tissues like the aleurone layer, leads to the expression of genes necessary for the mobilization of stored reserves and the weakening of physical barriers to germination. The interplay with the ABA signaling pathway provides a fine-tuned control mechanism, ensuring that germination only occurs under favorable environmental conditions. The use of genetic mutants, particularly those deficient in GA biosynthesis, has been instrumental in dissecting this pathway and continues to be a valuable tool for researchers in this field. A thorough understanding of this mechanism is critical for the development of novel strategies to improve seed germination and crop yield.

References

An In-depth Technical Guide to Gibberellin A1 Signaling and its Interaction with DELLA Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering[1][2]. The signaling pathway of gibberellins, particularly Gibberellin A1 (GA1), is a finely tuned process that relieves the repressive effects of DELLA proteins, which are key negative regulators of GA responses[3][4][5]. This technical guide provides a comprehensive overview of the GA1 signaling cascade, the molecular interaction between GA1, its receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), and DELLA proteins. Detailed experimental protocols for studying these interactions and a summary of quantitative data are presented to aid researchers in this field.

The Core Signaling Pathway: GA1, GID1, and DELLA Proteins

The central mechanism of GA signaling revolves around the GA-dependent degradation of DELLA proteins. In the absence of bioactive GAs like GA1, DELLA proteins are localized in the nucleus and actively repress plant growth by interacting with and sequestering various transcription factors, thereby preventing the expression of GA-responsive genes[6][7][8].

The key steps in the GA1 signaling pathway are as follows:

  • GA1 Perception by GID1: Bioactive GA1 binds to the soluble nuclear receptor GID1. This binding induces a conformational change in the GID1 protein[6][9].

  • Formation of the GA1-GID1-DELLA Complex: The GA1-bound GID1 receptor now has a high affinity for the N-terminal DELLA domain of DELLA proteins. This leads to the formation of a stable ternary complex: GA1-GID1-DELLA[3][6][10].

  • Recruitment of the SCF E3 Ubiquitin Ligase: The formation of the GA1-GID1-DELLA complex exposes a surface on the DELLA protein that is recognized by an F-box protein, such as SLY1 (in Arabidopsis) or GID2 (in rice)[11]. These F-box proteins are components of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

  • Ubiquitination and Degradation of DELLA: The SCF complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome[9][11].

  • De-repression of Growth: The degradation of DELLA proteins releases the sequestered transcription factors, allowing them to activate the transcription of GA-responsive genes, which ultimately promotes plant growth and development[6].

Gibberellin_A1_Signaling_Pathway cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 Binds to GA1_GID1 GA1-GID1 Complex GID1->GA1_GID1 DELLA DELLA Protein (Growth Repressor) GA1_GID1_DELLA GA1-GID1-DELLA Complex DELLA->GA1_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors DELLA->TF Sequesters Repression Repression of Growth DELLA->Repression GA1_GID1->GA1_GID1_DELLA Binds to SCF SCF E3 Ubiquitin Ligase GA1_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitinates GA_Genes GA-Responsive Genes TF->GA_Genes Activates Growth Plant Growth (Elongation, etc.) GA_Genes->Growth Ub Ubiquitin Ub->SCF Y2H_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Constructs Create Bait (BD-GID1) and Prey (AD-DELLA) Constructs Transform Co-transform Yeast with Bait and Prey Plasmids Constructs->Transform Yeast Prepare Competent Yeast Cells Yeast->Transform Select Select for Transformants on SD/-Trp/-Leu Plates Transform->Select Assay Plate on Selective Media (SD/-Trp/-Leu/-His +/- GA1) Select->Assay Growth Observe Growth on Selective Plates Assay->Growth Quantify Optional: β-galactosidase Assay for Quantification Growth->Quantify CoIP_Workflow Lysate Prepare Cell Lysate Preclear Pre-clear Lysate with Beads Lysate->Preclear IP Incubate with Bait Antibody (anti-GID1) Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Detect SDS-PAGE and Western Blot with Prey Antibody (anti-DELLA) Elute->Detect Logical_Relationship cluster_input Input Signal cluster_interaction Molecular Interaction cluster_outcome Cellular Outcome GA1 GA1 Present GID1_active GID1 Active GA1->GID1_active leads to No_GA1 GA1 Absent GID1_inactive GID1 Inactive No_GA1->GID1_inactive leads to Complex_forms GID1-DELLA Complex Forms GID1_active->Complex_forms enables No_complex No GID1-DELLA Complex GID1_inactive->No_complex results in DELLA_degraded DELLA Degraded Complex_forms->DELLA_degraded triggers DELLA_stable DELLA Stable No_complex->DELLA_stable results in Growth_promoted Growth Promoted DELLA_degraded->Growth_promoted causes Growth_repressed Growth Repressed DELLA_stable->Growth_repressed causes

References

endogenous localization of Gibberellin A1 in plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Endogenous Localization of Gibberellin A1 in Plant Tissues

Introduction

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that are fundamental regulators of plant growth and development.[1] They influence a wide array of processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[2][3] While over 130 GAs have been identified, only a few, such as this compound (GA1) and GA4, are the predominant bioactive forms in many higher plant species.[3][4][5] The physiological effect of GA1 is not merely dependent on its concentration but critically on its precise spatial and temporal distribution within plant tissues and subcellular compartments.[6][7] Understanding this localization is therefore paramount to deciphering its regulatory mechanisms.

This technical guide provides a comprehensive overview of the endogenous localization of GA1 in plant tissues. It covers the sites of GA1 biosynthesis and accumulation at the tissue and subcellular levels, presents detailed experimental protocols for its detection and visualization, and illustrates the core signaling pathway that transduces the GA1 signal into a developmental response. This document is intended for researchers, scientists, and professionals in plant biology and drug development who require a deep understanding of gibberellin physiology.

GA1 Biosynthesis and Transport

The spatial distribution of GA1 is a direct consequence of localized biosynthesis, transport, and catabolism. The biosynthesis of GAs is a multi-stage process occurring in different subcellular compartments. The initial steps, leading to the synthesis of ent-kaurene, take place in proplastids.[8] Subsequent oxidation steps to GA12 occur on the endoplasmic reticulum, and the final conversions to bioactive GAs, including GA1, are catalyzed by soluble dioxygenases like GA 20-oxidase and GA 3-oxidase in the cytoplasm.[4][8]

While bioactive GAs can be synthesized in their target tissues, long-distance signaling is often mediated by the transport of GA precursors. Evidence from micrografting studies in Arabidopsis has shown that GA12 is a key mobile form that travels through the vascular system—xylem and phloem—from sites of production (e.g., mature leaves) to recipient sink tissues (e.g., shoots, roots).[9] Upon arrival, these precursors are converted into active GA1 to elicit a growth response.[9] The movement of GAs and their precursors across cell membranes is facilitated by transporters from the NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF) and SWEET families.[7][8]

Tissue-Specific and Subcellular Localization of GA1

The accumulation of GA1 is highly tissue-specific and correlates closely with its function in regulating localized growth and developmental processes.

Tissue-Specific Localization
  • Shoots and Stems: Bioactive GAs are essential for stem internode elongation. Studies in tobacco have demonstrated that developing leaves are a primary source of GAs for the stem, and their presence is critical for the accumulation of GA1 in elongating internodes, which in turn promotes cambial proliferation and xylem fiber differentiation.[10] The precise localization of GA within the vascular tissue is required to regulate these developmental processes.[11]

  • Roots: In Arabidopsis roots, fluorescently-labeled GA analogs have revealed that bioactive GAs accumulate specifically in the nuclei of endodermal cells within the elongation zone.[5] This finding aligns with genetic studies identifying the endodermis as the major GA-responsive tissue responsible for controlling root elongation.[5]

  • Flowers and Seeds: GAs are well-known promoters of the transition to flowering and are essential for seed germination.[4] During germination, GA produced by the embryo promotes the weakening of surrounding tissues like the endosperm, allowing for the emergence of the radicle.[4]

Subcellular Localization

The primary site of GA1 perception and signal transduction is the nucleus.[8] The soluble GA receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), is located in both the cytoplasm and the nucleus.[8][12] Upon binding GA1, the GA1-GID1 complex interacts with DELLA proteins, targeting them for degradation and thus initiating the signaling cascade.

However, studies on the subcellular compartmentation of radiolabeled GA1 applied to barley and cowpea protoplasts revealed that 50-100% of the hormone was found within the vacuole, specifically in the vacuolar sap.[13] In contrast, less than 5% was associated with organelles such as chloroplasts, mitochondria, or nuclei in that experimental system.[13] This suggests that the vacuole may serve as a significant storage compartment for GA1, potentially regulating its availability in the cytoplasm and nucleus.

Quantitative Data on GA1 Localization

Directly quantifying endogenous GA1 levels with high spatial resolution is technically challenging. Consequently, much of the available data is semi-quantitative or describes relative distribution patterns. The following table summarizes the known localization patterns of GA1.

Tissue/OrganSpecific LocationRelative ConcentrationPrimary FunctionReference(s)
Shoot Apex Apical Meristem, Young LeavesHighStem Elongation, Leaf Expansion[10]
Stem Elongating Internodes, Vascular TissueHighInternode Elongation, Cambial Activity[10][11]
Root Elongation Zone (Endodermal Nuclei)HighRoot Elongation[5]
Seed Embryo, Aleurone Layer (in cereals)High (during germination)Seed Germination, Nutrient Mobilization[4]
Subcellular NucleusLow (transient)Signal Perception and Transduction[8][12]
Subcellular CytoplasmLow to ModerateBiosynthesis, Transport to Nucleus[4][8]
Subcellular VacuoleHigh (potential storage)Sequestration, Homeostasis[13]

Experimental Protocols

Several advanced techniques are employed to determine the localization of GA1. Each has distinct advantages and limitations.

Immunolocalization

Immunolocalization uses antibodies to detect the location of GA1 in situ. This method provides cellular and subcellular resolution.

Protocol Overview:

  • Tissue Fixation: Small tissue samples are excised and immediately immersed in a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS) for several hours at 4°C. Fixation cross-links molecules, preserving tissue morphology and immobilizing the target hormone.[14][15]

  • Embedding and Sectioning: The fixed tissue is dehydrated through an ethanol series and embedded in a resin (e.g., paraffin or LR White). The embedded tissue is then cut into thin sections (8-10 µm) using a microtome. Alternatively, for whole-mount analysis, tissues can be permeabilized without embedding.[14][16]

  • Permeabilization: Sections are treated with enzymes (e.g., cellulase, pectinase) and detergents (e.g., Triton X-100) to partially digest the cell wall and membranes, allowing antibodies to access intracellular targets.

  • Blocking: Non-specific antibody binding sites are blocked by incubating the sections in a solution containing bovine serum albumin (BSA) or normal serum.

  • Primary Antibody Incubation: Sections are incubated with a highly specific monoclonal or polyclonal primary antibody raised against GA1. This is typically done overnight at 4°C.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sections are incubated with a secondary antibody that recognizes the primary antibody. This secondary antibody is conjugated to a reporter, such as a fluorophore (e.g., Alexa Fluor 488) for fluorescence microscopy or an enzyme (e.g., alkaline phosphatase) for chromogenic detection.[16]

  • Visualization: The sections are mounted on microscope slides and visualized using an appropriate microscope (e.g., confocal laser scanning microscope). The resulting signal indicates the location of GA1.[14][15]

  • Critical Consideration: A major challenge for hormone immunolocalization is the small size and high solubility of molecules like GA1, which can lead to their displacement during sample preparation.[15] Low-temperature techniques can help mitigate this issue.[15]

Mass Spectrometry Imaging (MSI)

MSI is a powerful, label-free technique that maps the spatial distribution of molecules by measuring their mass-to-charge ratio directly from a tissue section.[17][18]

Protocol Overview (MALDI-MSI):

  • Tissue Preparation: Fresh plant tissue is rapidly frozen and sectioned using a cryostat. The thin sections are mounted onto a conductive slide.[19]

  • Matrix Application: A chemical matrix (e.g., α-cyano-4-hydroxycinnamic acid) is uniformly applied over the tissue section. The matrix co-crystallizes with analyte molecules and facilitates their desorption and ionization.[19]

  • Data Acquisition: The slide is placed in the mass spectrometer. A laser is fired at discrete spots across the entire tissue section. At each spot, the matrix absorbs the laser energy, causing the desorption and ionization of nearby GA1 molecules. A mass spectrum is recorded for each spot (pixel).[19]

  • Image Generation: Software is used to process the thousands of mass spectra. By plotting the intensity of the ion corresponding to GA1 (or a related adduct) for each pixel, a 2D map of its distribution across the tissue is generated.[17][20]

  • Advantages: MSI offers high sensitivity and chemical specificity, allowing for the simultaneous imaging of multiple hormones and metabolites without the need for specific antibodies.[20][21]

Reporter and Biosensor Systems

These genetic approaches provide indirect but powerful insights into GA localization and response.

  • Promoter-Reporter Fusions: Genes encoding key GA biosynthesis enzymes (e.g., GA3ox) are fused to a reporter gene like GUS (β-glucuronidase). Histochemical staining for GUS activity reveals the specific cells and tissues where GA1 is likely being synthesized.[4]

  • Degradable Reporters (Biosensors): A fusion protein consisting of a fluorescent protein (e.g., GFP) and a DELLA protein (e.g., RGA) is expressed in the plant. Since DELLA proteins are degraded in the presence of GA, the absence of fluorescence (i.e., GFP signal degradation) serves as an indicator of high bioactive GA levels.[5][10]

Visualization of Key Pathways and Workflows

This compound Signaling Pathway

The canonical GA1 signaling pathway operates as a de-repression system. In the absence of GA1, DELLA proteins repress the activity of transcription factors, thereby inhibiting growth. GA1 binding to its receptor initiates a cascade that leads to the destruction of DELLA proteins, releasing the transcription factors to activate growth-promoting genes.[1][22]

GA1_Signaling_Pathway cluster_nucleus Nucleus GA1_in GA1 GID1 GID1 Receptor GA1_in->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF targeted by Proteasome 26S Proteasome PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs represses SCF->Proteasome leads to degradation by Genes GA-Responsive Genes PIFs->Genes activates Response Growth & Development Genes->Response expression leads to

Figure 1. The GA1 signaling pathway in the nucleus.
Experimental Workflow: Immunolocalization

The following diagram outlines the major steps in localizing GA1 within plant tissue using an antibody-based approach.

Immunolocalization_Workflow A 1. Sample Collection & Fixation B 2. Tissue Embedding & Sectioning A->B C 3. Permeabilization & Blocking B->C D 4. Primary Antibody (anti-GA1) Incubation C->D E 5. Secondary Antibody (Fluorophore-conjugated) Incubation D->E F 6. Visualization (Confocal Microscopy) E->F G 7. Data Analysis & Image Generation F->G

Figure 2. A generalized workflow for GA1 immunolocalization.
Experimental Workflow: Mass Spectrometry Imaging (MSI)

This diagram illustrates the process of generating a spatial map of GA1 distribution using MSI.

MSI_Workflow A 1. Tissue Collection & Cryo-Sectioning B 2. Matrix Application (for MALDI-MSI) A->B C 3. Laser Desorption/ Ionization Across Tissue B->C D 4. Mass Analysis (Mass Spectrometer) C->D E 5. Image Reconstruction (Plotting m/z intensity vs. position) D->E F 6. GA1 Distribution Map E->F

Figure 3. A simplified workflow for Mass Spectrometry Imaging of GA1.

References

The Metabolic Genesis of Gibberellin A1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gibberellin A1 (GA1) is a bioactive gibberellin (GA) that plays a pivotal role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Understanding the metabolic origins of GA1 is crucial for researchers in plant biology, agriculture, and drug development. This technical guide provides an in-depth overview of the metabolic precursors of GA1 in higher plants, detailing the biosynthetic pathway, key enzymatic conversions, and quantitative data on precursor abundance. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these compounds and signaling pathway diagrams to facilitate a comprehensive understanding of GA1 metabolism.

Introduction

The biosynthesis of gibberellins is a complex, multi-step process that occurs in various cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The pathway leading to the formation of the biologically active GA1 primarily follows the early 13-hydroxylation pathway. This guide will elucidate the sequential conversion of precursors, starting from geranylgeranyl diphosphate (GGDP), to ultimately yield GA1.

The Biosynthetic Pathway of this compound

The formation of GA1 is a meticulously orchestrated sequence of enzymatic reactions. The pathway can be broadly divided into three stages based on the location of the reactions within the plant cell.

Stage 1: Plastid

The journey begins in the plastids with the cyclization of the common diterpene precursor, GGDP, to form ent-kaurene. This process involves two key enzymes:

  • ent-copalyl diphosphate synthase (CPS): Catalyzes the conversion of GGDP to ent-copalyl diphosphate (ent-CDP).

  • ent-kaurene synthase (KS): Catalyzes the conversion of ent-CDP to ent-kaurene.

Stage 2: Endoplasmic Reticulum

ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases:

  • ent-kaurene oxidase (KO): Oxidizes ent-kaurene to ent-kaurenoic acid.

  • ent-kaurenoic acid oxidase (KAO): Converts ent-kaurenoic acid to GA12.

Stage 3: Cytoplasm

GA12 is the first gibberellin in the pathway and is subsequently transported to the cytoplasm for the final series of modifications. In the early 13-hydroxylation pathway, which is the predominant route to GA1 in many plant species, GA12 is first hydroxylated to form GA53.[1] The subsequent steps are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs):

  • GA 20-oxidase (GA20ox): A multifunctional enzyme that catalyzes the sequential oxidation of GA53 to GA44, then to GA19, and finally to GA20.[2]

  • GA 3-oxidase (GA3ox): The final step in the biosynthesis of bioactive GA1 is the 3β-hydroxylation of GA20, catalyzed by GA3ox.[2]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Gibberellin_A1_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl diphosphate (GGDP) ent_CDP ent-Copalyl diphosphate (ent-CDP) GGDP->ent_CDP CPS ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene KS GA12 Gibberellin A12 (GA12) ent_Kaurene_ER->GA12 KO, KAO GA53 Gibberellin A53 (GA53) GA44 Gibberellin A44 (GA44) GA53->GA44 GA20ox GA19 Gibberellin A19 (GA19) GA44->GA19 GA20ox GA20 Gibberellin A20 (GA20) GA19->GA20 GA20ox GA1 This compound (GA1) GA20->GA1 GA3ox GA12_cyto->GA53 13-hydroxylase

Figure 1: Biosynthetic pathway of this compound.

Quantitative Analysis of this compound Precursors

The concentration of GA1 precursors can vary significantly depending on the plant species, tissue type, and developmental stage. Quantitative analysis is essential for understanding the regulation of GA1 biosynthesis. The following tables summarize the reported endogenous levels of GA1 and its precursors in Pisum sativum (pea) and Arabidopsis thaliana.

Table 1: Endogenous Levels of this compound Precursors in Pea (Pisum sativum) Shoots

GibberellinConcentration (ng/g fresh weight)Reference
GA530.5[3]
GA4410[3]
GA198[3]
GA2042[3]

Table 2: Relative Abundance of 13-Hydroxylated Gibberellins in Developing Pea Seeds

GibberellinTissue10 DAA12 DAA14 DAA16 DAA18 DAA20-21 DAA
GA20 Seed Coat1.1 ± 0.11.9 ± 0.30.8 ± 0.20.6 ± 0.10.4 ± 0.00.3 ± 0.1
Endosperm1.0 ± 0.110.4 ± 1.6nananana
Embryo0.2 ± 0.00.2 ± 0.00.5 ± 0.10.3 ± 0.00.3 ± 0.10.2 ± 0.1
GA1 Seed Coat1.4 ± 0.11.2 ± 0.20.3 ± 0.00.2 ± 0.00.1 ± 0.00.1 ± 0.0
Endosperm0.1 ± 0.00.1 ± 0.0nananana
Embryo0.3 ± 0.10.3 ± 0.10.6 ± 0.10.5 ± 0.10.4 ± 0.00.2 ± 0.0
Data are presented as ng/g fresh weight ± SE. DAA = Days After Anthesis; na = not available. Data adapted from[4].

Note on Arabidopsis thaliana : In germinating Arabidopsis seeds, the 13-nonhydroxylated pathway leading to GA4 is often dominant over the 13-hydroxylated pathway to GA1.[5] However, both pathways are present in vegetative tissues.[6]

Experimental Protocols

Accurate identification and quantification of GA1 precursors are paramount for research in this field. The following sections provide detailed methodologies for key experiments.

Protocol for Extraction and Quantification of Gibberellins by GC-MS

This protocol is a standard method for the analysis of gibberellins and their precursors.

GC_MS_Workflow start Plant Tissue Homogenization (in 80% Methanol) extraction Extraction with Deuterated Internal Standards start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 partitioning Partitioning against Ethyl Acetate supernatant1->partitioning aqueous_phase Collect Aqueous Phase partitioning->aqueous_phase spe Solid Phase Extraction (SPE) (e.g., C18 column) aqueous_phase->spe hplc HPLC Fractionation spe->hplc derivatization Derivatization (Methylation and Silylation) hplc->derivatization gcms GC-MS Analysis (Selected Ion Monitoring) derivatization->gcms quantification Quantification gcms->quantification end Results quantification->end

Figure 2: Workflow for GA analysis by GC-MS.

Materials:

  • Plant tissue

  • 80% (v/v) Methanol, pre-chilled to -20°C

  • Deuterated internal standards for each gibberellin to be quantified

  • Ethyl acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Derivatization reagents (e.g., diazomethane for methylation, N-methyl-N-(trimethylsilyl)trifluoroacetamide for silylation)

  • GC-MS system

Procedure:

  • Homogenization and Extraction:

    • Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

    • Homogenize the powdered tissue in pre-chilled 80% methanol.

    • Add a known amount of deuterated internal standards for each target gibberellin.

    • Stir the mixture overnight at 4°C.

  • Purification:

    • Centrifuge the extract and collect the supernatant.

    • Partition the supernatant against ethyl acetate to remove lipids and other non-polar compounds.

    • Pass the aqueous phase through a C18 SPE cartridge to further purify the gibberellins.

    • Elute the gibberellins from the SPE cartridge with methanol.

  • Fractionation:

    • Fractionate the purified extract using HPLC with a C18 reverse-phase column.

    • Collect fractions corresponding to the retention times of the target gibberellins.

  • Derivatization:

    • Dry the collected fractions under a stream of nitrogen.

    • Methylate the carboxylic acid groups using diazomethane.

    • Silylate the hydroxyl groups using a suitable silylating agent.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system operating in Selected Ion Monitoring (SIM) mode.

    • Monitor characteristic ions for both the endogenous gibberellins and their corresponding deuterated internal standards.

  • Quantification:

    • Calculate the amount of each endogenous gibberellin based on the peak area ratio of the endogenous compound to its deuterated internal standard.

Protocol for Heterologous Expression and Assay of Gibberellin Biosynthetic Enzymes

This protocol describes the expression of a GA biosynthetic enzyme in E. coli and subsequent functional analysis.

Enzyme_Assay_Workflow start Clone Gene of Interest into Expression Vector transformation Transform E. coli with Expression Construct start->transformation culture Culture Transformed E. coli transformation->culture induction Induce Protein Expression (e.g., with IPTG) culture->induction lysis Cell Lysis induction->lysis purification Purify Recombinant Protein (e.g., His-tag affinity chromatography) lysis->purification assay Enzyme Assay with Substrate and Cofactors purification->assay analysis Analyze Products (e.g., by GC-MS or LC-MS) assay->analysis end Determine Enzyme Activity analysis->end

Figure 3: Workflow for enzyme expression and assay.

Materials:

  • cDNA of the target GA biosynthetic enzyme

  • E. coli expression vector (e.g., pET vector with a His-tag)

  • Competent E. coli cells (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Affinity chromatography column (e.g., Ni-NTA)

  • Substrate for the enzyme (e.g., GA20 for GA3ox)

  • Cofactors (e.g., 2-oxoglutarate, FeSO₄, ascorbate for 2-ODDs)

  • Reaction buffer

Procedure:

  • Cloning and Transformation:

    • Clone the coding sequence of the GA biosynthetic enzyme into an E. coli expression vector.

    • Transform the expression construct into a suitable E. coli strain.

  • Protein Expression and Purification:

    • Grow the transformed E. coli in LB medium to an appropriate cell density.

    • Induce protein expression with IPTG.

    • Harvest the cells by centrifugation and lyse them.

    • Purify the recombinant protein using affinity chromatography based on the tag (e.g., His-tag).

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, its substrate, and necessary cofactors in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding a solvent).

  • Product Analysis:

    • Extract the products from the reaction mixture.

    • Analyze the products by GC-MS or LC-MS to identify and quantify the enzymatic products.

Conclusion

The biosynthesis of this compound is a well-defined metabolic pathway involving a series of precursors and enzymatic conversions across different cellular compartments. This technical guide provides a comprehensive overview of the metabolic precursors of GA1, supported by quantitative data and detailed experimental protocols. The provided diagrams of the biosynthetic pathway and experimental workflows serve as valuable tools for researchers. A thorough understanding of this pathway is fundamental for manipulating plant growth and development for agricultural and biotechnological applications.

References

The Molecular Genetics of the Gibberellin A1 Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Gibberellin A1 (GA1) is a major bioactive GA in many plant species, and its biosynthesis and signaling have been the subject of extensive research. Understanding the molecular genetics of the GA1 pathway is crucial for developing strategies to manipulate plant growth and for the discovery of novel drug targets that could modulate plant development for agricultural and biotechnological applications. This technical guide provides a comprehensive overview of the core components of the GA1 pathway, including detailed experimental protocols and quantitative data to facilitate further research in this field.

The this compound Biosynthesis Pathway

The biosynthesis of GA1 is a multi-step process that occurs in different subcellular compartments, including proplastids, the endoplasmic reticulum, and the cytoplasm. The pathway can be broadly divided into three stages.[1]

Stage 1: Formation of ent-kaurene in Proplastids

The pathway begins with the synthesis of geranylgeranyl diphosphate (GGDP), which is then converted to ent-kaurene in two steps catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

Stage 2: Conversion of ent-kaurene to GA12 on the Endoplasmic Reticulum

ent-kaurene is then oxidized to GA12 by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).

Stage 3: Synthesis of Bioactive GA1 in the Cytoplasm

GA12 is the precursor for all other GAs. In the cytoplasm, GA12 is converted to the bioactive GA1 through a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). The key enzymes in this final stage are GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). GA1 can be deactivated by GA 2-oxidase (GA2ox).[1]

The major biosynthetic pathway leading to GA1 is depicted below:

Gibberellin_A1_Biosynthesis cluster_proplastid Proplastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl diphosphate ent_Copalyl_diphosphate ent-Copalyl diphosphate GGDP->ent_Copalyl_diphosphate CPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA15 GA15 GA12->GA15 GA20ox GA53 GA53 GA12->GA53 13-hydroxylase GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA20 GA20 GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA19->GA20 GA20ox

This compound Biosynthesis Pathway.
Key Genes and Enzymes in the GA1 Pathway

The enzymes involved in GA1 biosynthesis are encoded by small gene families, allowing for tissue-specific and developmental regulation of GA levels.

EnzymeGene Family (Arabidopsis)Function
ent-Copalyl diphosphate synthaseCPS1 (GA1)Catalyzes the conversion of GGDP to ent-copalyl diphosphate.
ent-Kaurene synthaseKS1 (GA2)Catalyzes the conversion of ent-copalyl diphosphate to ent-kaurene.
ent-Kaurene oxidaseKO1 (GA3)Catalyzes the oxidation of ent-kaurene.
ent-Kaurenoic acid oxidaseKAO1, KAO2Catalyzes the conversion of ent-kaurenoic acid to GA12.
GA 20-oxidaseGA20ox1-5Catalyzes multiple steps in the conversion of GA12/GA53 to GA9/GA20.
GA 3-oxidaseGA3ox1-4Catalyzes the final step to produce bioactive GAs (GA1 and GA4).
GA 2-oxidaseGA2ox1-8Inactivates bioactive GAs.

Regulation of the GA1 Pathway

The levels of bioactive GA1 are tightly controlled through feedback and feedforward regulation of the biosynthetic and catabolic genes. High levels of bioactive GAs down-regulate the expression of GA20ox and GA3ox genes and up-regulate the expression of GA2ox genes, thus maintaining GA homeostasis. Other hormones, such as auxin and brassinosteroids, also regulate GA1 biosynthesis. Environmental signals, particularly light, play a significant role in modulating GA levels.

The this compound Signaling Pathway

The GA1 signal is perceived by a soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). In the absence of GA1, a family of transcriptional regulators known as DELLA proteins represses GA-responsive genes. When GA1 binds to GID1, the GA1-GID1 complex undergoes a conformational change that promotes its interaction with DELLA proteins. This interaction leads to the recruitment of an F-box protein (SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex. The SCFSLY1 complex then targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for growth and development to proceed.

Gibberellin_Signaling cluster_nucleus Nucleus GA1 GA1 GID1 GID1 Receptor GA1->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Interacts with SCF_SLY1 SCF-SLY1 (E3 Ligase) DELLA->SCF_SLY1 Recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation Transcription_Factors Transcription Factors DELLA->Transcription_Factors Represses SCF_SLY1->DELLA Ubiquitinates GA_responsive_gene GA-Responsive Gene Growth_Response Growth and Development GA_responsive_gene->Growth_Response Transcription_Factors->GA_responsive_gene Activates

This compound Signaling Pathway.

Quantitative Data

Precise quantification of gene expression and enzyme activity is essential for a thorough understanding of the GA1 pathway.

Table 1: Relative Expression of GA Biosynthesis Genes in Arabidopsis Seedlings

This table summarizes representative data on the relative expression of key GA biosynthesis genes in Arabidopsis seedlings under different conditions. Data is presented as fold change relative to the wild-type control.

Genega1-3 Mutant (GA deficient)Wild-type + PAC (GA inhibitor)Wild-type + GA4
AtGA20ox1↑ 5.2↑ 4.8↓ 0.3
AtGA3ox1↑ 8.1↑ 7.5↓ 0.2
AtGA2ox2↓ 0.4↓ 0.5↑ 3.7

Data compiled from various studies and represents typical trends.

Table 2: Enzyme Kinetic Parameters for GA 20-oxidase
SubstrateKm (µM)Vmax (relative units)
GA121.5100
GA532.085

Kinetic parameters can vary depending on the specific isozyme and experimental conditions. A study on GA 20-oxidase from pumpkin endosperm reported a Km value of 0.29 µM for GA20.[3]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for GA Biosynthesis Gene Expression

This protocol outlines the steps for quantifying the transcript levels of GA biosynthesis genes.

Workflow:

qPCR_Workflow RNA_Extraction 1. RNA Extraction DNase_Treatment 2. DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis 3. cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR_Reaction 4. qPCR Reaction cDNA_Synthesis->qPCR_Reaction Data_Analysis 5. Data Analysis (2^-ΔΔCt method) qPCR_Reaction->Data_Analysis

Workflow for qPCR analysis.

Detailed Protocol:

  • RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or a Trizol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[4]

  • Primer Design: Design gene-specific primers for the target genes (e.g., GA20ox1, GA3ox1) and a reference gene (e.g., Actin, Ubiquitin) using software like Primer3.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA template.

    • Use a no-template control (NTC) for each primer pair to check for contamination.

  • qPCR Cycling Conditions (Typical):

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 s.

      • Annealing/Extension: 60°C for 1 min.

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

GA 20-oxidase Enzyme Assay

This protocol describes a method to measure the activity of GA 20-oxidase in vitro.

Protocol:

  • Protein Expression and Purification: Express the GA20ox protein, for example as a fusion protein in E. coli, and purify it using affinity chromatography.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM ascorbic acid, 4 mM 2-oxoglutarate, 0.5 mM FeSO4, and 2 mg/mL BSA).

  • Enzyme Reaction:

    • Add the purified enzyme to the reaction mixture.

    • Initiate the reaction by adding the radiolabeled substrate (e.g., [14C]GA12).

    • Incubate at 30°C for 1-2 hours.

  • Extraction of Products: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the gibberellin products.

  • Product Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to identify and quantify the reaction products (GA15, GA24, GA9).[4]

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is used to investigate the interaction between the GA receptor GID1 and DELLA proteins in a yeast system.

Workflow:

Y2H_Workflow Construct_Cloning 1. Clone GID1 into bait vector (BD) and DELLA into prey vector (AD) Yeast_Transformation 2. Co-transform yeast with bait and prey plasmids Construct_Cloning->Yeast_Transformation Selection 3. Plate on selective media (-Leu, -Trp) Yeast_Transformation->Selection Interaction_Assay 4. Plate on selective media (-Leu, -Trp, -His, -Ade) +/- GA Selection->Interaction_Assay Result_Interpretation 5. Assess growth and/or reporter gene activity (e.g., lacZ) Interaction_Assay->Result_Interpretation

Workflow for Yeast Two-Hybrid analysis.

Detailed Protocol:

  • Vector Construction: Clone the full-length coding sequence of GID1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7) and the coding sequence of a DELLA gene into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Selection of Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay:

    • Grow the selected colonies in liquid SD/-Leu/-Trp medium.

    • Spot serial dilutions of the yeast cultures onto control plates (SD/-Leu/-Trp) and selective plates (SD/-Leu/-Trp/-His/-Ade).

    • Prepare selective plates with and without the addition of bioactive GA (e.g., 100 µM GA3) to test for GA-dependent interactions.

  • Analysis of Results:

    • Incubate the plates at 30°C for 3-5 days.

    • Growth on the selective medium indicates a protein-protein interaction. A GA-dependent interaction will only show growth in the presence of GA.

    • The interaction can be further confirmed by a β-galactosidase (lacZ) filter lift assay.

Conclusion

The molecular genetic dissection of the this compound pathway has provided profound insights into the regulation of plant growth and development. The core components of GA1 biosynthesis and signaling are now well-established, paving the way for targeted approaches to manipulate these processes for agricultural improvement. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the intricacies of this vital plant hormone pathway. Future research will likely focus on the crosstalk between the GA pathway and other signaling networks, as well as the identification of novel downstream targets of DELLA proteins, to provide a more holistic understanding of how gibberellins orchestrate plant development.

References

Evolutionary Conservation of Gibberellin A1 Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Among the numerous GA forms, Gibberellin A1 (GA1) is a major bioactive GA in many plant species, playing a pivotal role in promoting growth and development. The functional conservation of GA1 and its signaling pathway across the plant kingdom is a subject of intense research, offering insights into plant evolution and providing potential targets for agricultural and pharmaceutical applications. This technical guide provides a comprehensive overview of the evolutionary conservation of GA1 function, focusing on its biosynthesis, signaling, and physiological roles, with detailed experimental protocols and quantitative data.

Evolutionary Perspective of GA Biosynthesis and Signaling

The core machinery for GA biosynthesis and signaling appears to have emerged with the evolution of vascular plants. While precursors of the GA biosynthetic pathway, such as ent-kaurene, are produced in bryophytes like the moss Physcomitrella patens, bioactive GAs such as GA1 and GA4 have not been detected in this lineage.[1] In contrast, the lycophyte Selaginella moellendorffii, an early vascular plant, possesses a functional GA signaling pathway, including the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and DELLA proteins, and produces bioactive GAs like GA4.[2] This suggests that the complete GA biosynthesis and signaling module was established after the divergence of vascular plants from bryophytes.

The GA signaling pathway is remarkably conserved across vascular plants. It comprises three core components: the soluble receptor GID1, the nuclear-localized DELLA proteins that act as transcriptional repressors of GA responses, and an F-box protein (SLY1 in Arabidopsis or GID2 in rice) that is part of an SCF E3 ubiquitin ligase complex.[3] In the absence of GA, DELLA proteins restrain plant growth. When bioactive GAs like GA1 bind to GID1, the GA-GID1 complex undergoes a conformational change that promotes its interaction with DELLA proteins.[3] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes and promoting growth.[3]

Quantitative Data on GA1 Levels and Receptor Binding

The endogenous levels of GA1 and the binding affinity of GID1 receptors to GA1 are critical parameters for understanding GA signaling across different plant species. The following tables summarize available quantitative data.

Table 1: Endogenous Levels of Bioactive Gibberellins in Representative Plant Species

Plant LineageSpeciesTissueGA1 Concentration (ng/g FW)Other Bioactive GAs DetectedReference
Bryophyte Physcomitrella patensProtonemaNot DetectedNot Detected[1]
Lycophyte Selaginella moellendorffiiVegetative shootsNot ReportedGA4 (major bioactive GA)[2]
Fern Pteris vittataNot specifiedData not availableData not available
Gymnosperm Pinus taedaVegetative and pollen cone budsData for GA1 availableGA3, GA4, GA7, GA9, GA20
Angiosperm (Monocot) Oryza sativa (Rice)Elongating internodes~0.5 - 1.5GA4[4]
Angiosperm (Dicot) Arabidopsis thalianaVegetative rosettes~0.1 - 0.3GA4[5]

Table 2: Binding Affinities (Kd) of GID1 Receptors to Gibberellins

Plant SpeciesGID1 OrthologLigandDissociation Constant (Kd) (M)MethodReference
Oryza sativa (Rice)OsGID1GA13.05 x 10⁻⁷In vitro binding assay[6]
OsGID1GA43.71 x 10⁻⁸In vitro binding assay[6]
Arabidopsis thalianaAtGID1bGA4High affinityYeast two-hybrid, in vitro pull-down[7]
Selaginella moellendorffiiSmGID1aGA48 x 10⁻⁹Yeast two-hybrid assay[2]
SmGID1bGA45 x 10⁻⁸Yeast two-hybrid assay[7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental procedures is crucial for a deeper understanding of GA1 function. The following diagrams, generated using the DOT language, illustrate the core GA signaling pathway and key experimental workflows.

Gibberellin Signaling Pathway

GAsignaling cluster_nucleus Nucleus GA1 GA1 GID1 GID1 Receptor GA1->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-dependent interaction SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors (e.g., PIFs) DELLA->TF represses SCF->DELLA Ubiquitination GA_responsive_genes GA-Responsive Genes TF->GA_responsive_genes activates Growth_Promotion Growth Promotion GA_responsive_genes->Growth_Promotion

Core Gibberellin Signaling Pathway
Experimental Workflow: GA Quantification by GC-MS

GCMS_Workflow start Plant Tissue Homogenization extraction Solvent Extraction (e.g., 80% Methanol) start->extraction spe Solid-Phase Extraction (C18 cartridge) extraction->spe derivatization Derivatization (e.g., Methylation, Silylation) spe->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification (Selected Ion Monitoring) gcms->quantification

Workflow for Gibberellin Quantification.
Experimental Workflow: Yeast Two-Hybrid Assay

Y2H_Workflow cluster_construction Plasmid Construction Bait Bait Plasmid (e.g., pGBKT7-GID1) transform Co-transform Yeast (e.g., AH109) Bait->transform Prey Prey Plasmid (e.g., pGADT7-DELLA) Prey->transform selection Selection on -Leu/-Trp medium transform->selection interaction_test Growth on selective medium (-Leu/-Trp/-His/-Ade) + GA selection->interaction_test reporter Reporter Gene Assay (e.g., β-galactosidase) interaction_test->reporter

Yeast Two-Hybrid Experimental Workflow.

Detailed Experimental Protocols

Gibberellin Extraction and Quantification by GC-MS

This protocol is adapted from established methods for gibberellin analysis.[8][9][10]

1. Sample Preparation and Extraction: a. Freeze 1-5 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Transfer the powder to a centrifuge tube and add 10 mL of 80% methanol (containing 0.01% butylated hydroxytoluene as an antioxidant) per gram of tissue. c. Agitate the mixture on a shaker at 4°C overnight. d. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (500 mg) by passing 5 mL of 100% methanol followed by 5 mL of deionized water. b. Dilute the supernatant from step 1d with water to a methanol concentration of ~10%. c. Load the diluted extract onto the conditioned C18 cartridge. d. Wash the cartridge with 5 mL of deionized water. e. Elute the gibberellins with 5 mL of 80% methanol.

3. Derivatization: a. Evaporate the eluate to dryness under a stream of nitrogen. b. For methylation, add ethereal diazomethane and incubate for 10 minutes at room temperature. Evaporate to dryness. c. For silylation, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 80°C for 15 minutes.

4. GC-MS Analysis: a. Reconstitute the derivatized sample in a suitable solvent (e.g., hexane). b. Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS). c. Use a suitable capillary column (e.g., DB-1 or equivalent). d. Program the oven temperature, for example, from 60°C to 280°C at a rate of 10°C/min. e. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for GA1-Me-TMS and an appropriate internal standard (e.g., [²H₂]GA1).

Yeast Two-Hybrid Assay for GID1-DELLA Interaction

This protocol is based on standard yeast two-hybrid methodologies.[11][12][13][14]

1. Plasmid Construction: a. Clone the full-length cDNA of the GID1 ortholog into the pGBKT7 vector (bait) to create a fusion with the GAL4 DNA-binding domain. b. Clone the full-length cDNA of the DELLA ortholog into the pGADT7 vector (prey) to create a fusion with the GAL4 activation domain.

2. Yeast Transformation: a. Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate method. b. Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. c. Incubate at 30°C for 2-4 days until colonies appear.

3. Interaction Assay: a. Replica-plate the colonies from the SD/-Leu/-Trp plates onto selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade). b. Prepare two sets of plates: one supplemented with a bioactive gibberellin (e.g., 10 µM GA1 or GA4) and a control plate with the solvent (e.g., ethanol). c. Incubate the plates at 30°C for 3-7 days and monitor for growth. Growth on the selective medium in the presence of GA indicates a GA-dependent interaction.

4. β-Galactosidase Reporter Assay (Optional): a. Perform a quantitative liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction.

In Vitro DELLA Protein Degradation Assay

This protocol is a generalized procedure based on published methods.[15][16][17][18][19][20][21]

1. Preparation of Plant Extracts: a. Grow Arabidopsis thaliana seedlings (wild-type and relevant mutants) for 7-10 days. b. Harvest and freeze the seedlings in liquid nitrogen. c. Grind the frozen tissue to a fine powder and resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% Triton X-100, and protease inhibitors). d. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant (crude protein extract).

2. In Vitro Degradation Reaction: a. Prepare reaction mixtures containing:

  • Plant protein extract (as the source of E1, E2, and E3 ligases)
  • Recombinant purified DELLA protein (e.g., His-tagged or GST-tagged)
  • ATP regeneration system (ATP, creatine phosphate, creatine kinase)
  • Ubiquitin
  • Bioactive GA (e.g., 10 µM GA1 or GA4) or solvent control b. Incubate the reactions at 30°C.

3. Analysis of DELLA Degradation: a. Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes). b. Stop the reaction by adding SDS-PAGE sample buffer. c. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the tag on the recombinant DELLA protein (e.g., anti-His or anti-GST) or an anti-DELLA antibody. d. A decrease in the DELLA protein band over time in the presence of GA indicates GA-dependent degradation.

Bioassays for GA Activity

Dwarf Rice (Oryza sativa) Bioassay

Dwarf rice mutants, such as 'Tan-ginbozu', are deficient in endogenous GAs and exhibit a dwarf phenotype. Application of exogenous bioactive GAs rescues this phenotype, providing a sensitive bioassay.[6][22][23][24]

Protocol:

  • Sterilize and germinate dwarf rice seeds on water agar.

  • After 2-3 days, select uniform seedlings and transfer them to a solution containing the test compound (e.g., different concentrations of GA1) or a control solution.

  • A micro-drop method can be used where a small volume (e.g., 1 µL) of the test solution is applied to the shoot apex.

  • Grow the seedlings under controlled conditions (e.g., 30°C, continuous light) for 5-7 days.

  • Measure the length of the second leaf sheath. An increase in leaf sheath length compared to the control indicates GA activity.

Arabidopsis thaliana Hypocotyl Elongation Assay

GA-deficient mutants of Arabidopsis, such as ga1-3, exhibit reduced hypocotyl elongation in the light. This response can be restored by exogenous application of bioactive GAs.[23][25][26][27][28]

Protocol:

  • Surface-sterilize Arabidopsis seeds (e.g., ga1-3 mutant) and plate them on half-strength Murashige and Skoog (MS) medium containing different concentrations of the test compound (e.g., GA1).

  • Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination.

  • Expose the plates to light for a few hours to induce germination and then transfer them to a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) or continuous light.

  • After 5-7 days, measure the length of the hypocotyls using a ruler or image analysis software.

  • An increase in hypocotyl length with increasing GA1 concentration indicates GA activity.

Conclusion

The this compound signaling pathway is a fundamental and evolutionarily conserved mechanism that governs plant growth and development in vascular plants. While the core components—GID1, DELLA, and the F-box protein—are highly conserved, subtle variations in GA metabolism, receptor binding affinities, and the complexity of the DELLA protein family contribute to the diverse roles of GAs in different plant lineages. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals seeking to further unravel the intricacies of GA1 function and its evolutionary trajectory, with potential applications in crop improvement and the development of novel plant growth regulators.

References

Gibberellin A1: A Core Bioactive Hormone in Plant Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientific Professionals

Gibberellin A1 (GA1) is a diterpenoid phytohormone that acts as a primary regulator of plant growth and development. As one of the most biologically active forms of gibberellins, GA1 orchestrates a wide array of physiological processes, including stem elongation, seed germination, and the transition to flowering.[1][2][3] Its mechanism of action, involving a de-repression signaling pathway, has been a subject of intensive research, revealing a sophisticated system of hormonal control. This document provides a technical overview of GA1, detailing its biosynthesis, signaling cascade, physiological functions, and the experimental protocols used for its study.

Biosynthesis of this compound

The production of bioactive gibberellins like GA1 is a complex, multi-stage process that occurs in different cellular compartments.[1][4] The pathway begins in the plastid, continues on the endoplasmic reticulum, and concludes in the cytoplasm, where the final bioactive forms are synthesized.[5][6]

The biosynthesis of GAs in higher plants can be broadly divided into three stages:[1][4]

  • Plastid: Geranylgeranyl diphosphate (GGDP) is converted to ent-kaurene. This initial committed step is catalyzed by the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[4][7]

  • Endoplasmic Reticulum: ent-kaurene is sequentially oxidized by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to form GA12.[5] GA12 is the first gibberellin intermediate and a precursor for all other GAs in the pathway.[5]

  • Cytoplasm: In the final stage, GA12 is converted into various GA intermediates and ultimately into bioactive forms. These reactions are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[1][5] The pathway can proceed through a non-13-hydroxylation pathway to produce GA4 or a 13-hydroxylation pathway. In the latter, GA12 is converted to GA53, which is then metabolized to GA20. The final step in the formation of bioactive GA1 is the 3β-hydroxylation of its immediate precursor, GA20, a reaction catalyzed by GA3ox.[1][5]

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP GGDP ent_Copalyl_DP ent-Copalyl-DP GGDP->ent_Copalyl_DP CPS ent_Kaurene ent-Kaurene ent_Copalyl_DP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO GA53 GA53 GA12->GA53 13-Hydroxylation GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox Gibberellin_Signaling cluster_nucleus Nucleus cluster_complex GA1-GID1-DELLA Complex GA1 GA1 GID1 GID1 Receptor GA1->GID1 binds DELLA_c GID1->DELLA_c binds DELLA DELLA Protein (Repressor) TF Transcription Factors (e.g., PIFs) DELLA->TF represses c1 c2 c3 GA1_c GID1_c SCF SCF (GID2/SLY1) E3 Ligase DELLA_c->SCF recruits Degradation DELLA Degradation SCF->Degradation ubiquitinates Proteasome 26S Proteasome Degradation->Proteasome GA_Genes GA-Responsive Genes TF->GA_Genes activates Response Growth & Development GA_Genes->Response Yeast_Two_Hybrid_Workflow n1 1. Construct Vectors n2 2. Co-transform Yeast Reporter Strain n1->n2 n1a Bait: BD-GID1 n1a->n2 n1b Prey: AD-DELLA n1b->n2 n3 3. Plate on Non-Selective Medium (SD/-Trp/-Leu) n2->n3 n4 4. Replica Plate on Selective Media n3->n4 n5a SD/-Trp/-Leu/-His (No GA) n4->n5a n5b SD/-Trp/-Leu/-His (+ GA1) n4->n5b n6a Result: No Growth n5a->n6a n6b Result: Growth (Interaction Confirmed) n5b->n6b

References

Methodological & Application

Application Note and Protocol for the Quantification of Endogenous Gibberellin A1 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellin A1 (GA1) is a bioactive gibberellin (GA) that plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flower development[1]. Accurate quantification of endogenous GA1 levels is essential for understanding its physiological functions and for agricultural and biotechnological applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of phytohormones like GA1 due to its high selectivity and sensitivity[2][3]. This document provides a detailed protocol for the extraction, purification, and quantification of endogenous GA1 from plant tissues using LC-MS/MS.

Gibberellin Signaling Pathway

The biological activity of GA1 is mediated through a well-defined signaling pathway. Bioactive GAs, like GA1, bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor[4]. This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress GA-responsive genes[4][5]. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome[4][5]. The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of GA-responsive genes and subsequent physiological responses[5].

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex with SCF SCF E3 Ubiquitin Ligase DELLA->SCF Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degraded by GA_Response_Genes GA Response Genes DELLA->GA_Response_Genes Represses SCF->DELLA Ubiquitinates Growth_Development Growth and Development GA_Response_Genes->Growth_Development Promotes

Caption: this compound signaling pathway.

Experimental Workflow for GA1 Quantification

The overall workflow for quantifying endogenous GA1 involves several key steps, starting from sample collection and ending with data analysis. The following diagram provides a schematic overview of the process.

Experimental_Workflow Sample_Collection 1. Plant Tissue Sample Collection Homogenization 2. Homogenization (in liquid nitrogen) Sample_Collection->Homogenization Extraction 3. Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification Derivatization 5. Derivatization (Optional) Purification->Derivatization LC_MS_MS 6. LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis 7. Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

Protocol for Gibberellin A1 Extraction from Arabidopsis Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. Gibberellin A1 (GA1) is a bioactive GA that is crucial for many of these developmental processes in Arabidopsis thaliana. Accurate quantification of endogenous GA1 levels is essential for understanding its physiological roles and for developing compounds that modulate GA signaling for agricultural or therapeutic purposes. This document provides a detailed protocol for the extraction and quantification of GA1 from Arabidopsis thaliana seedlings.

Data Presentation

The following tables summarize quantitative data related to the extraction and quantification of this compound.

Table 1: Recovery and Precision of GA1 Extraction using MSPD-HPLC-MS/MS

AnalyteSpiked Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
GA11095.25.8
GA125102.64.1
GA15098.73.2

Data adapted from a study on the determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Gibberellins

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
GA11.13.7
GA32.58.3
GA44.113.7

Data represents the sensitivity of the MSPD-HPLC-MS/MS method.

Table 3: Endogenous GA1 Levels in Arabidopsis Seedlings under Different Light Conditions

GenotypeLight ConditionGA1 Level (ng/g FW)
Wild Type (Col-0)Continuous Light0.25 ± 0.04
Wild Type (Col-0)Continuous Dark1.15 ± 0.18
phyB mutantContinuous Light0.98 ± 0.12
phyB mutantContinuous Dark1.21 ± 0.20

This table illustrates the influence of light on endogenous GA1 levels in 7-day-old Arabidopsis seedlings.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of GA1 from Arabidopsis seedlings. The primary recommended method is Matrix Solid-Phase Dispersion (MSPD) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) due to its efficiency and sensitivity. An alternative Solid-Phase Extraction (SPE) method is also described.

Method 1: Matrix Solid-Phase Dispersion (MSPD) Extraction

1. Materials and Reagents:

  • Arabidopsis thaliana seedlings

  • Liquid nitrogen

  • C18 sorbent

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • SPE cartridges (e.g., 3 mL)

  • Internal standard (e.g., [2H2]GA1)

2. Sample Preparation and Homogenization:

  • Harvest Arabidopsis seedlings (typically 0.1-0.5 g fresh weight).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Accurately weigh the powdered tissue.

3. Matrix Solid-Phase Dispersion Extraction:

  • In a glass mortar, gently blend the frozen plant powder with C18 sorbent (typically in a 1:2 w/w ratio of sample to sorbent) until a homogeneous mixture is obtained.

  • Add a known amount of internal standard ([2H2]GA1) to the mixture for accurate quantification.

  • Pack an empty SPE cartridge with a frit at the bottom, followed by 0.5 g of C18 sorbent, and another frit on top.

  • Transfer the plant-C18 mixture into the prepared SPE cartridge to form the MSPD column.

4. Elution:

  • Elute the gibberellins from the MSPD column by passing 10 mL of cold 80% methanol through the cartridge.

  • Collect the eluate in a clean collection tube.

5. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis (e.g., 10% acetonitrile in 0.05% formic acid).

6. HPLC-MS/MS Analysis:

  • Separate the extracted gibberellins using a C18 reversed-phase HPLC column with a gradient elution of 0.05% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization in negative ion mode (ESI-).

  • Monitor specific precursor-to-product ion transitions for GA1 and its internal standard.

Method 2: Solid-Phase Extraction (SPE)

This method is a more traditional approach for gibberellin extraction.

1. Materials and Reagents:

  • Same as for MSPD method.

  • 80% Methanol containing an antioxidant (e.g., 0.01% butylated hydroxytoluene - BHT)

2. Sample Homogenization and Initial Extraction:

  • Freeze and grind the Arabidopsis seedling tissue as described in the MSPD protocol.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of cold 80% methanol (with BHT) per gram of fresh weight.

  • Add a known amount of internal standard ([2H2]GA1).

  • Agitate the mixture on a shaker for at least 4 hours at 4°C.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

3. Solid-Phase Extraction:

  • Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol and 5 mL of water through it.

  • Dilute the supernatant from the initial extraction with water to reduce the methanol concentration to below 10%.

  • Load the diluted extract onto the conditioned C18 cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the gibberellins with 5 mL of 80% methanol.

4. Sample Concentration, Reconstitution, and Analysis:

  • Follow steps 5 and 6 from the MSPD protocol.

Mandatory Visualization

This compound Extraction Workflow```dot

// Node Definitions Start [label="Start: Arabidopsis Seedlings", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization in Liquid N2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MSPD_Step [label="Matrix Solid-Phase Dispersion (MSPD)\n(Sample + C18 Sorbent)", fillcolor="#FBBC05", fontcolor="#202124"]; SPE_Step [label="Solid-Phase Extraction (SPE)\n(Methanol Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution with 80% Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Concentration (N2 Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitution [label="Reconstitution in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="HPLC-MS/MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: GA1 Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Homogenization; Homogenization -> MSPD_Step [label="Method 1"]; Homogenization -> SPE_Step [label="Method 2"]; MSPD_Step -> Elution; SPE_Step -> Elution; Elution -> Concentration; Concentration -> Reconstitution; Reconstitution -> Analysis; Analysis -> End; }

Caption: Simplified Gibberellin signaling pathway in Arabidopsis.

Application Notes and Protocols for a Sensitive Gibberellin A1 Bioassay in Dwarf Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a highly sensitive bioassay for Gibberellin A1 (GA1) utilizing dwarf rice cultivars. The method, an enhancement of the micro-drop bioassay, incorporates the gibberellin biosynthesis inhibitor, uniconazole, to significantly increase sensitivity, allowing for the detection of femtomol quantities of gibberellins. This bioassay is particularly useful for screening potential plant growth regulators, studying gibberellin metabolism, and quantifying bioactive gibberellins in plant extracts.

The principle of this bioassay lies in the use of dwarf rice mutants, such as 'Tan-ginbozu' and 'Waito-C', which are deficient in endogenous gibberellins and thus exhibit a pronounced growth response to exogenously applied bioactive GAs like GA1.[1] The 'Tan-ginbozu' variety, in particular, lacks endogenous gibberellins.[1] Treatment with uniconazole, an inhibitor of GA biosynthesis, further depletes any residual endogenous GAs, thereby amplifying the response to applied GA1 and increasing the assay's sensitivity by approximately thirty-fold.[2][3] The primary endpoint of the bioassay is the measurement of the second leaf sheath elongation, which is directly proportional to the amount of active gibberellin applied.[1]

Key Experiments and Methodologies

Plant Material and Growth Conditions

The selection of an appropriate dwarf rice cultivar is critical for the success of this bioassay. 'Tan-ginbozu' is a gibberellin-deficient mutant and is highly responsive to a broad spectrum of gibberellins.[1] 'Waito-C' is another suitable dwarf variety.[1] For enhanced sensitivity, seeds are pre-treated with the gibberellin biosynthesis inhibitor, uniconazole (S-3307).[2][3]

This compound Application: The Micro-drop Method

The micro-drop method is a simple and effective technique for applying precise amounts of gibberellin solutions to individual seedlings.[1] A small droplet of the test solution is applied to the junction of the first and second leaves.[1]

Data Acquisition and Analysis

The elongation of the second leaf sheath is measured after a defined incubation period. The response is quantified by comparing the leaf sheath length of treated plants to that of control plants (treated with a mock solution). A standard dose-response curve is generated using known concentrations of GA1 to quantify the amount of GA1 in unknown samples.

Quantitative Data Summary

The following tables summarize the sensitivity of the dwarf rice bioassay to various gibberellins, with and without the addition of the biosynthesis inhibitor uniconazole.

Table 1: Sensitivity of Dwarf Rice Cultivars to Gibberellins with Uniconazole Treatment [3]

GibberellinMinimum Detectable Amount (fmol/plant) in 'Tan-ginbozu'Minimum Detectable Amount (fmol/plant) in 'Waito-C'
GA13030
GA31010
GA43030
GA73030
GA9-Much less effect
GA1930Much less effect
GA2030Much less effect

Note: The minimum detectable level of GA3 was achieved with a uniconazole (S-3307) treatment of 20 or 50 mg/liter.[3]

Experimental Protocols

Protocol 1: Preparation of Dwarf Rice Seedlings
  • Seed Sterilization: Surface sterilize dwarf rice seeds (e.g., Oryza sativa L. cv. 'Tan-ginbozu') with 2% (v/v) sodium hypochlorite for 15 minutes, followed by thorough rinsing with sterile distilled water.

  • Uniconazole Treatment (Optional, for enhanced sensitivity): Prepare a 20-50 mg/liter solution of uniconazole (S-3307). Soak the sterilized seeds in this solution for 24 hours in the dark at 28°C.

  • Germination: Place the seeds on 0.9% water-agar in cylindrical bottles (e.g., 2.8 cm in diameter and 6 cm in depth), with five seeds per bottle.[1]

  • Growth Conditions: Incubate the bottles at 30°C under continuous light for 48 hours.

Protocol 2: Micro-drop Bioassay for this compound
  • Seedling Selection: Select uniform seedlings where the second leaf has just emerged from the first leaf.

  • Preparation of GA1 Standard Solutions: Prepare a series of standard solutions of GA1 in a suitable solvent (e.g., 50% acetone). The concentration range should be determined based on the expected sensitivity (e.g., from 1 fmol/µL to 1 pmol/µL).

  • Application of GA1: Using a micropipette, apply a single 1 µL droplet of the GA1 standard solution or the unknown sample to the surface of the coleoptile, at the junction of the first and second leaves of each seedling.[1] For the control group, apply a 1 µL droplet of the solvent alone.

  • Incubation: Return the treated seedlings to the growth chamber and incubate under the same conditions (30°C, continuous light) for 3 more days.[1]

  • Measurement: After the incubation period, carefully measure the length of the second leaf sheath of each seedling using a ruler.

  • Data Analysis: Calculate the average length of the second leaf sheath for each treatment group. Subtract the average length of the control group to determine the net elongation. Construct a dose-response curve by plotting the net elongation against the logarithm of the GA1 concentration. Use this curve to determine the concentration of GA1 in unknown samples. A response is typically considered positive if it is 10% or greater than the control.[1]

Visualizations

This compound Signaling Pathway in Rice

GAsignaling cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 Binds to GA1_GID1 GA1-GID1 Complex SLR1 DELLA Protein (SLR1) (Repressor) GA1_GID1->SLR1 Binds to SCF_GID2 SCF-GID2 Complex (E3 Ubiquitin Ligase) GA1_GID1->SCF_GID2 Promotes interaction with Proteasome 26S Proteasome SLR1->Proteasome Degraded by Growth_Response Growth Response (e.g., Leaf Sheath Elongation) SLR1->Growth_Response Represses SCF_GID2->SLR1 Ubiquitinates

Caption: this compound signaling pathway in a rice cell.

Experimental Workflow for the Dwarf Rice Bioassay

Workflow start Start sterilize Seed Sterilization start->sterilize uniconazole Uniconazole Treatment (Optional) sterilize->uniconazole germinate Germination uniconazole->germinate select Seedling Selection germinate->select apply_ga Micro-drop Application of GA1/Sample select->apply_ga incubate Incubation (3 days) apply_ga->incubate measure Measure 2nd Leaf Sheath Length incubate->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Experimental workflow for the sensitive GA1 bioassay.

References

Application of Exogenous Gibberellin A1 to Rescue GA-Deficient Mutants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including stem elongation, seed germination, flowering, and fruit development.[1] Genetic mutations in the GA biosynthesis or signaling pathways can lead to a GA-deficient phenotype, often characterized by dwarfism, delayed flowering, and reduced fertility. The application of exogenous bioactive GAs, such as Gibberellin A1 (GA1), can often rescue these mutant phenotypes, providing a valuable tool for studying GA function and for potential applications in agriculture and drug development. These notes provide detailed protocols and data for the application of exogenous GA1 to rescue GA-deficient mutants.

Data Presentation: Rescue of GA-Deficient Mutants with Exogenous Gibberellin

The following table summarizes quantitative data from various studies on the application of exogenous gibberellins to rescue the phenotype of GA-deficient mutants in different plant species.

Plant SpeciesMutantGene FunctionExogenous GA AppliedConcentration & Application MethodObserved Phenotypic Rescue
Arabidopsis thalianaga1-3ent-kaurene synthesisGA3100 µM for seed germination[2]Induced germination of dormant seeds.
Arabidopsis thalianaga1-3ent-kaurene synthesisGA3100 µM foliar spray (twice weekly)[3]Rescued late-flowering phenotype under both long-day and short-day conditions.
Arabidopsis thalianaga1-3ent-kaurene synthesisGA (unspecified)Not specifiedRestored flowering under short-day conditions.[4]
Pisum sativum (Pea)naUnknown early step in GA biosynthesisGA11 µg per seed (in 5 µL ethanol) applied to dry seed[5]Increased taproot length and overall root development.[5]
Zea mays (Maize)d1GA 3-oxidaseGA310 µM foliar spray[6][7]Restored dwarf phenotype to wild-type height.[6][7]
Zea mays (Maize)D11GA biosynthesisGA3Foliar sprayResponded to GA3 application, suggesting a defect in GA biosynthesis rather than signaling.
Glycine max (Soybean)Gmilpa1-2UnknownGA3Foliar spray at V1 stageRescued the dwarf phenotype.[8]

Signaling Pathway

The canonical gibberellin signaling pathway involves the perception of GA by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, repress GA-responsive genes, thereby inhibiting plant growth. When GA binds to GID1, the GA-GID1 complex undergoes a conformational change that allows it to interact with DELLA proteins.[9] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, relieving the repression of downstream transcription factors and allowing for the expression of GA-responsive genes that promote growth and development.[10][11][12]

GAsignaling cluster_nucleus Nucleus GA GA1 GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA1-GID1 Complex GA->GA_GID1 GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Binds SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome TF Transcription Factors (e.g., PIFs) DELLA->TF Represses SCF->Proteasome Ubiquitination Growth Growth & Development Proteasome->Growth DELLA Degradation Leads to GA_Genes GA-Responsive Genes TF->GA_Genes Activates GA_Genes->Growth Expression Leads to

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for the application of exogenous GA1 to rescue GA-deficient mutants.

Protocol 1: Seed Treatment for Rescue of Germination and Early Seedling Growth

This method is suitable for mutants that exhibit defects in seed germination or early seedling development.

Materials:

  • GA1 stock solution (e.g., 1 mM in ethanol)

  • Sterile deionized water

  • Ethanol (for control)

  • Seeds of GA-deficient mutant and wild-type control

  • Sterile filter paper

  • Petri dishes

  • Growth chamber or incubator

Procedure:

  • Prepare GA1 working solution: Dilute the GA1 stock solution with sterile deionized water to the desired final concentration (e.g., 100 µM). Prepare a control solution with the same concentration of ethanol as in the GA1 working solution.

  • Seed Sterilization: Surface sterilize seeds according to standard protocols for the plant species.

  • Seed Treatment:

    • Place a sterile filter paper in each Petri dish.

    • Pipette the GA1 working solution or the control solution onto the filter paper until it is saturated.

    • Evenly spread the sterilized seeds on the filter paper.

    • Seal the Petri dishes with parafilm.

  • Stratification (if required): For some species like Arabidopsis, a cold treatment (stratification) at 4°C for 2-4 days in the dark is necessary to break dormancy.

  • Incubation: Transfer the Petri dishes to a growth chamber with appropriate light and temperature conditions for germination.

  • Data Collection: Monitor and record germination rates, and measure relevant seedling growth parameters (e.g., root length, hypocotyl length) at specified time points.

Protocol 2: Foliar Spray for Rescue of Post-Germination Dwarfism

This is a common method for rescuing the dwarf phenotype of plants that have already germinated and are in the vegetative growth stage.

Materials:

  • GA1 stock solution (e.g., 1 mM in ethanol)

  • Sterile deionized water

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Spray bottle

  • GA-deficient mutant and wild-type control plants

Procedure:

  • Prepare GA1 spray solution: Dilute the GA1 stock solution with sterile deionized water to the desired final concentration (e.g., 10 µM). Add a surfactant (e.g., 0.01% Tween-20) to the solution to ensure even coverage on the leaves. Prepare a control spray solution with the same concentration of ethanol and surfactant.

  • Plant Growth: Grow the mutant and wild-type plants under controlled environmental conditions until they reach the desired developmental stage for treatment.

  • Application:

    • Use a fine-mist spray bottle to apply the GA1 solution or control solution to the foliage of the plants until runoff.

    • Ensure that all aerial parts of the plant are thoroughly covered.

  • Frequency of Application: The frequency of application will depend on the stability of the compound and the plant's growth rate. A common frequency is once or twice a week.[3]

  • Data Collection: Measure plant height, internode length, leaf size, and other relevant phenotypic parameters at regular intervals after the initial application.

Protocol 3: Application to Growth Medium for Continuous Supply

This method provides a continuous supply of GA1 to the roots and is suitable for plants grown in sterile culture systems.

Materials:

  • GA1 stock solution (e.g., 1 mM in ethanol)

  • Sterile plant growth medium (e.g., Murashige and Skoog medium)

  • Sterile containers (e.g., Petri dishes, culture tubes)

  • GA-deficient mutant and wild-type control seeds or explants

Procedure:

  • Prepare GA1-containing medium: After autoclaving the growth medium and allowing it to cool to approximately 50°C, add the GA1 stock solution to the medium to achieve the desired final concentration. Mix well. Prepare a control medium with the same concentration of ethanol.

  • Plating: Pour the GA1-containing medium and the control medium into sterile containers.

  • Planting: Place surface-sterilized seeds or explants onto the surface of the solidified medium.

  • Incubation: Grow the plants in a growth chamber under controlled light and temperature conditions.

  • Data Collection: Monitor plant growth and development, measuring parameters such as root and shoot length, fresh weight, and time to flowering.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a GA1 rescue experiment.

experimental_workflow start Start mutant_selection Select GA-deficient mutant and wild-type control start->mutant_selection growth Grow plants under controlled conditions mutant_selection->growth treatment Prepare GA1 and control solutions growth->treatment application Apply GA1/control via chosen method (Seed, Foliar, Medium) treatment->application data_collection Collect phenotypic and physiological data application->data_collection analysis Analyze and compare data between treatments and genotypes data_collection->analysis conclusion Draw conclusions on the rescue effect of GA1 analysis->conclusion end End conclusion->end

Caption: General workflow for a GA1 rescue experiment.

References

Creating Stable Stock Solutions of Gibberellin A1 for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A1 (GA1) is a potent plant hormone that plays a crucial role in various physiological processes, including stem elongation, seed germination, and fruit development. Accurate and reproducible experimental results involving GA1 rely on the preparation of stable and accurately concentrated stock solutions. This document provides detailed protocols for the preparation, storage, and handling of GA1 stock solutions to ensure their stability and efficacy in research and development applications.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its proper handling and the preparation of stable solutions.

PropertyValueReference
Molecular Formula C₁₉H₂₄O₆[1][2]
Molecular Weight 348.4 g/mol [1][2]
Appearance Solid[1]
Purity ≥90%[1][3]
Storage (Solid) -20°C[1][3]
Stability (Solid) ≥ 4 years at -20°C[1][3]

Solubility of this compound

This compound is sparingly soluble in water but readily dissolves in several organic solvents. The choice of solvent is critical for preparing a concentrated and stable stock solution.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[1][3]
Methanol Soluble[1][3]
Acetone:Water (1:1) Soluble[1][3]
Water Slightly soluble[4]

Recommended Solvents for Stock Solutions

For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of GA1 due to its excellent solvating power and compatibility with many biological assays. Methanol can also be used, but its higher volatility requires more careful handling. An acetone:water (1:1) mixture is another viable option.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro and in vivo experiments, allowing for convenient dilution to final working concentrations.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow the container of solid this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh the desired amount of GA1 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.484 mg of GA1 (Molecular Weight = 348.4 g/mol ).

  • Dissolution:

    • Transfer the weighed GA1 powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. For 3.484 mg of GA1, add 1 mL of DMSO.

    • Cap the tube or vial tightly.

  • Mixing: Vortex the solution until the GA1 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Ensure the solution is clear and free of any particulate matter.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the GA1, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.[5]

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the integrity of the this compound stock solution.

Storage TemperatureDurationReference
-20°C Up to 1 month[5]
-80°C Up to 6 months[5]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation.[5]

  • Protect from Light: Store stock solutions in amber-colored tubes or in a light-proof container. While not explicitly stated for GA1 in the provided results, it is a general good practice for light-sensitive compounds.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of gibberellins for more than one day.[3][6] Prepare working solutions fresh from the stock solution on the day of the experiment.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stable this compound stock solution.

GA1_Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_usage Experimental Use weigh Weigh GA1 Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve Transfer vortex Vortex until Fully Dissolved dissolve->vortex Mix aliquot Aliquot into Single-Use Volumes vortex->aliquot Dispense store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing a stable this compound stock solution.

Conclusion

The protocols and guidelines presented in this document are designed to assist researchers in the preparation of stable and reliable stock solutions of this compound. Adherence to these procedures will help ensure the accuracy and reproducibility of experimental outcomes in studies involving this important plant hormone. Always refer to the specific product information sheet for any additional handling and safety precautions.

References

Commercial Sources and Applications of High-Purity Gibberellin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity Gibberellin A1 (GA1), a bioactive gibberellin crucial for various plant development processes. Detailed application notes and experimental protocols are included to guide researchers in utilizing GA1 for their studies.

Introduction to this compound

This compound is a tetracyclic diterpenoid plant hormone that plays a pivotal role in regulating a wide array of physiological and developmental processes in plants.[1][2] As a biologically active gibberellin, GA1 is instrumental in promoting stem elongation, seed germination, dormancy breaking, and the transition from vegetative to flowering stages.[1][3][4][5] Its mechanism of action involves a complex signaling pathway that ultimately leads to the degradation of DELLA proteins, which are negative regulators of gibberellin responses.[6][7][8][9][10] Understanding the role and signaling of GA1 is fundamental for advancements in plant biology, agriculture, and the development of plant growth regulators.

Commercial Sources of High-Purity this compound

A critical aspect of conducting reliable and reproducible research with GA1 is the availability of high-purity commercial sources. Several reputable suppliers offer GA1 suitable for research and analytical purposes. The following table summarizes key quantitative data from some of these vendors to facilitate easy comparison.

SupplierCatalog NumberPurityAvailable QuantitiesFormat
LGC Standards TRC-G377495Not specified1 mg, 5 mg, 25 mgNot specified
MedchemExpress HY-N744396.75%1 mg, 5 mg, 10 mg, 50 mg, 100 mgSolid
United States Biological 164285≥97% (HPLC)1 mgWhite to off-white solid
Cayman Chemical 34291≥90%1 mg, 5 mgA solid
MedKoo 465318>98%1 mg, 5 mgSolid powder
Olchemim 012 2491> 90% (HPLC)1 mg, 2 mg, 5 mgCrystalline

This compound Signaling Pathway

The canonical signaling pathway for gibberellins, including GA1, involves a series of molecular interactions that relieve the repression of growth-promoting genes. In the absence of GA1, DELLA proteins, a class of nuclear transcriptional regulators, bind to and inactivate transcription factors, thereby inhibiting plant growth.[6][8][9] The binding of GA1 to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1.[6][7][11] This GA1-GID1 complex then interacts with the DELLA protein.[6][10][11] This interaction leads to the recruitment of an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex.[7][8][12] The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[7][9][13] The degradation of DELLA proteins releases the sequestered transcription factors, allowing them to activate the expression of GA-responsive genes, which in turn promote various growth and developmental processes.[6]

Gibberellin_A1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA1 This compound (GA1) GID1_inactive GID1 Receptor (inactive) GA1->GID1_inactive Binds GID1_active GA1-GID1 Complex GID1_inactive->GID1_active Conformational Change DELLA_TF DELLA-TF Complex GID1_active->DELLA_TF Binds to DELLA DELLA DELLA Protein DELLA->DELLA_TF TF Transcription Factor (inactive) TF->DELLA_TF SCF SCF E3 Ligase DELLA_TF->SCF Recruits TF_active Transcription Factor (active) DELLA_TF->TF_active Releases TF Proteasome 26S Proteasome SCF->Proteasome Ubiquitination & Degradation of DELLA GA_genes GA-Responsive Genes TF_active->GA_genes Activates Transcription Growth Growth & Development GA_genes->Growth Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Plant Material (e.g., Arabidopsis seedlings) C Apply GA1 Treatment A->C B Prepare GA1 Solution & Mock Control B->C D Incubate & Collect Samples (Time Course) C->D E RNA Extraction D->E F cDNA Synthesis E->F G Quantitative PCR (qPCR) F->G H Data Analysis (Relative Gene Expression) G->H

References

Visualizing Gibberellin Biosynthesis: An Application Note and Protocol for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. The biosynthesis of active GAs is a complex process involving multiple enzymatic steps, and the spatial and temporal expression of the genes encoding these enzymes is tightly regulated. Understanding the precise localization of GA biosynthetic gene expression is essential for elucidating the mechanisms that control plant growth and for developing strategies to modulate these processes for agricultural and pharmaceutical applications.

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts within the cellular context of tissues and organs. This application note provides a detailed protocol for the use of non-radioactive in situ hybridization to visualize the expression of key genes in the GA biosynthesis pathway, namely GA1 (ent-kaurene synthase), GA20ox (GA 20-oxidase), and GA3ox (GA 3-oxidase), in plant tissues.

Gibberellin Biosynthesis Pathway

The biosynthesis of bioactive gibberellins, such as GA1 and GA4, from geranylgeranyl diphosphate (GGPP) involves a series of enzymatic reactions that occur in different subcellular compartments. The initial steps, catalyzed by enzymes including ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS, encoded by the GA1 gene), take place in plastids. Subsequent oxidations occur in the endoplasmic reticulum and cytoplasm, with the final steps to produce active GAs catalyzed by GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGPP Geranylgeranyl diphosphate (GGPP) CPP ent-copalyl diphosphate (CPP) GGPP->CPP CPS ent_kaurene ent-kaurene CPP->ent_kaurene GA1 (KS) GA12_aldehyde GA12-aldehyde ent_kaurene->GA12_aldehyde KO, KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA9 GA9 GA12->GA9 GA20ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 Bioactive GA1 GA20->GA1 GA3ox GA4 Bioactive GA4 GA9->GA4 GA3ox

Figure 1: Simplified Gibberellin Biosynthesis Pathway.

Data Presentation: Expression of GA Biosynthetic Genes

The expression of GA biosynthetic genes is spatially and temporally regulated, with different gene family members often exhibiting distinct expression patterns. The following table summarizes the relative expression levels of key GA biosynthetic genes in various tissues of Arabidopsis thaliana, as determined by quantitative RT-PCR from multiple studies. This data provides an expected baseline for the visualization results obtained through in situ hybridization.

Gene FamilyGenePredominant Expression TissuesRelative Expression LevelReference
GA1 (KS) AtGA1Shoot apices, root tips, developing flowers, siliquesHigh in actively growing tissues[1]
GA20ox AtGA20ox1Rosette leaves, stems, flowersHigh[2]
AtGA20ox2Siliques, stemsModerate[2]
AtGA20ox3SiliquesHigh[2]
GA3ox AtGA3ox1Apical buds, stems, flowers, siliquesHigh[2]
AtGA3ox2Germinating seeds (embryonic axis)High[3]

Experimental Protocols

This protocol is optimized for the detection of GA biosynthetic gene transcripts in Arabidopsis thaliana tissues using digoxigenin (DIG)-labeled RNA probes.

Experimental Workflow

The overall workflow for in situ hybridization involves tissue fixation and embedding, sectioning, probe synthesis, hybridization, and signal detection.

In_Situ_Hybridization_Workflow A 1. Tissue Fixation & Embedding B 2. Microtome Sectioning A->B D 4. Pre-hybridization B->D C 3. Probe Synthesis (DIG-labeled RNA) E 5. Hybridization with Probe C->E D->E F 6. Stringent Washes E->F G 7. Immunological Detection (Anti-DIG-AP) F->G H 8. Colorimetric Development (NBT/BCIP) G->H I 9. Microscopy & Imaging H->I

Figure 2: In Situ Hybridization Experimental Workflow.
Detailed Methodologies

1. Tissue Preparation and Fixation

  • Collect fresh plant tissues (e.g., shoot apices, developing flowers, siliques, or whole seedlings) and immediately fix them in freshly prepared FAA solution (50% ethanol, 5% acetic acid, 3.7% formaldehyde) under vacuum for 15-30 minutes, followed by overnight incubation at 4°C.

  • Dehydrate the tissues through a graded ethanol series (70%, 85%, 95%, 100%) at 4°C.

  • Infiltrate the tissues with a graded series of xylene and paraffin (or a suitable embedding medium) at 60°C.

  • Embed the tissues in paraffin blocks and store at 4°C until sectioning.

2. Microtome Sectioning

  • Section the paraffin-embedded tissues at 8-10 µm thickness using a rotary microtome.

  • Float the sections on RNase-free water at 42°C and mount them onto poly-L-lysine-coated slides.

  • Dry the slides overnight on a slide warmer at 42°C.

3. DIG-labeled RNA Probe Synthesis

  • Probe Design: Design gene-specific probes of 200-500 bp from the coding region of the target gene (GA1, GA20ox, or GA3ox). Ensure the probe sequence has minimal homology to other gene family members to avoid cross-hybridization.

  • Template Generation: Amplify the probe template from cDNA using PCR with primers that incorporate T7 or SP6 RNA polymerase promoter sequences.

  • In Vitro Transcription: Synthesize DIG-labeled antisense and sense (as a negative control) RNA probes using a DIG RNA Labeling Kit (e.g., from Roche) following the manufacturer's instructions.

  • Probe Purification: Purify the labeled probes by ethanol precipitation and resuspend in RNase-free water. Assess probe quality and concentration by gel electrophoresis and spectrophotometry.

4. In Situ Hybridization

  • Dewax and Rehydrate: Dewax the sections in xylene and rehydrate through a graded ethanol series to DEPC-treated water.

  • Permeabilization: Treat the sections with Proteinase K (1 µg/mL in 100 mM Tris-HCl pH 8.0, 50 mM EDTA) at 37°C for 30 minutes to improve probe penetration.

  • Post-fixation: Post-fix the sections in 4% paraformaldehyde in PBS for 10 minutes.

  • Acetylation: Acetylate the sections in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.

  • Pre-hybridization: Pre-hybridize the sections in hybridization buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween 20, 100 µg/mL sheared salmon sperm DNA) at 55°C for 1-2 hours in a humidified chamber.

  • Hybridization: Dilute the DIG-labeled probe in hybridization buffer (typically 0.5-2 ng/µL) and apply to the sections. Cover with a coverslip and incubate overnight at 55°C in a humidified chamber.

5. Washes and Immunological Detection

  • Stringent Washes: Remove the coverslips and wash the slides in a series of decreasing SSC concentrations at 55°C to remove unbound probe (e.g., 2x SSC, 1x SSC, 0.5x SSC).

  • Blocking: Block the sections with blocking reagent (e.g., 2% Roche Blocking Reagent in maleic acid buffer with Tween 20 [MABT]) for 1-2 hours at room temperature.

  • Antibody Incubation: Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP), diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.

  • Washes: Wash the slides extensively in MABT to remove unbound antibody.

6. Signal Detection and Visualization

  • Colorimetric Development: Equilibrate the slides in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).

  • Incubate the sections in the detection buffer containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark until the desired signal intensity is reached. Monitor the color development under a microscope.

  • Stopping the Reaction: Stop the color reaction by washing the slides in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Mounting and Microscopy: Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

  • Visualize the results using a bright-field microscope and capture images for analysis. The purple/blue precipitate indicates the location of the target mRNA.

Expected Results

Based on published data, the expression of GA1 is expected in actively dividing tissues like the shoot apical meristem and root tips. GA20ox and GA3ox genes are anticipated to show more specific patterns; for instance, AtGA3ox1 and AtGA3ox2 are prominently expressed in the embryonic axis of germinating seeds.[3] The antisense probes should yield specific staining in these tissues, while the sense probes should show no or minimal background signal.

Troubleshooting

  • High Background: Inadequate blocking, insufficient washing, or high probe concentration can lead to high background. Optimize blocking time, washing stringency, and probe concentration.

  • No Signal: This could be due to RNA degradation, poor probe quality, or insufficient permeabilization. Ensure all solutions and equipment are RNase-free, check probe integrity, and optimize Proteinase K treatment.

  • Weak Signal: Low transcript abundance or inefficient probe hybridization can result in a weak signal. Consider using a higher probe concentration or a more sensitive detection system.

By following this detailed protocol, researchers can effectively visualize the expression patterns of GA biosynthetic genes, providing valuable insights into the regulation of plant growth and development.

References

Application Notes: Yeast Two-Hybrid Assay for GA1-GID1 Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo molecular biology technique used to identify and characterize binary protein-protein interactions.[1][2][3] This application note details the use of the Y2H assay to investigate the interaction between the gibberellin (GA) receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and DELLA proteins, which are key repressors of GA signaling, referred to here as GA-INSENSITIVE (GA1). The interaction between GID1 and GA1 is a crucial step in the GA signaling pathway, leading to the degradation of DELLA proteins and the subsequent activation of GA responses in plants.[4][5] This assay is particularly valuable for drug development professionals seeking to screen for compounds that can modulate this interaction, such as inhibitors of GA perception.[6]

Principle of the Assay

The Gal4-based yeast two-hybrid system relies on the reconstitution of a functional transcription factor.[1] The two proteins of interest, GID1 and GA1, are expressed as fusion proteins with the two separable domains of the GAL4 transcription factor: the DNA-binding domain (DBD) and the activation domain (AD).

  • Bait: GID1 is fused to the GAL4 DNA-binding domain (DBD-GID1).

  • Prey: GA1 (a DELLA protein) is fused to the GAL4 activation domain (AD-GA1).

When co-expressed in a yeast reporter strain, if GID1 and GA1 interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This complex then binds to the upstream activating sequence (UAS) of reporter genes (e.g., HIS3, ADE2, lacZ), leading to their transcription. The expression of these reporter genes allows for the selection of yeast cells on specific dropout media and for quantitative measurement of the interaction strength. A key feature of the GID1-DELLA interaction is its dependence on the presence of gibberellin (GA).[7][8] Therefore, the interaction is typically observed only when bioactive GAs (like GA3 or GA4) are added to the growth medium.[9]

Applications in Research and Drug Development

  • Confirmation of Interaction: Validating the direct, GA-dependent physical interaction between GID1 and GA1.[4][5]

  • Domain Mapping: Identifying specific domains or amino acid residues within GID1 and GA1 that are essential for their interaction.[7]

  • Screening for Interactors: Identifying other proteins that may interact with GID1 or GA1.

  • High-Throughput Screening (HTS): Screening small molecule libraries for compounds that either inhibit or enhance the GA-induced GID1-GA1 interaction.[6] This is particularly relevant for the development of novel plant growth regulators or herbicides.

Quantitative Data Summary

The strength of the GA-dependent GID1-GA1 interaction can be quantified using a β-galactosidase assay. The following table summarizes representative quantitative data from yeast two-hybrid experiments, illustrating the dose-dependent effect of different gibberellins on the interaction between rice GID1 and the DELLA protein SLR1 (a GA1 homolog).

Gibberellin (GA)Concentration (M)β-Galactosidase Activity (Relative Units)
No GA-~0
GA110-7~20
10-6~50
10-5~80
10-4~90
GA310-7~30
10-6~70
10-5~100
10-4~110
GA410-7~40
10-6~90
10-5~120
10-4~125

Data are adapted from published studies and presented for illustrative purposes. Actual values may vary depending on experimental conditions.[7]

Experimental Protocols

Plasmid Construction
  • Bait Plasmid (pGBKT7-GID1):

    • Amplify the full-length coding sequence of GID1 by PCR using primers with appropriate restriction sites (e.g., EcoRI and BamHI).

    • Digest both the PCR product and the pGBKT7 vector (containing the GAL4 DNA-binding domain) with the corresponding restriction enzymes.

    • Ligate the digested GID1 insert into the linearized pGBKT7 vector.

    • Transform the ligation product into E. coli for plasmid amplification and selection (e.g., on LB plates with kanamycin).

    • Verify the construct by restriction digestion and DNA sequencing.

  • Prey Plasmid (pGADT7-GA1):

    • Amplify the full-length coding sequence of GA1 (or a specific DELLA protein like RGA or SLR1) by PCR using primers with appropriate restriction sites.

    • Digest the PCR product and the pGADT7 vector (containing the GAL4 activation domain) with the corresponding restriction enzymes.

    • Ligate the digested GA1 insert into the linearized pGADT7 vector.

    • Transform into E. coli for plasmid amplification and selection (e.g., on LB plates with ampicillin).

    • Verify the construct by restriction digestion and DNA sequencing.

Yeast Transformation
  • Prepare Competent Yeast Cells:

    • Inoculate a suitable yeast reporter strain (e.g., AH109 or Y2HGold) into 10 mL of YPD medium and grow overnight at 30°C with shaking.

    • The following day, dilute the overnight culture into 50 mL of fresh YPD and grow to an OD600 of 0.4-0.6.

    • Harvest the cells by centrifugation, wash with sterile water, and resuspend in a transformation solution (e.g., LiAc/PEG).

  • Co-transform Plasmids:

    • Add 100-500 ng of both the bait (pGBKT7-GID1) and prey (pGADT7-GA1) plasmids to an aliquot of competent yeast cells.

    • Add carrier DNA (e.g., single-stranded salmon sperm DNA).

    • Heat shock the cells at 42°C for 30-45 minutes.

    • Plate the transformation mixture onto selective dropout (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.

    • Incubate at 30°C for 2-4 days until colonies appear.

Interaction Assay (Qualitative)
  • Prepare Master Plate:

    • Pick several independent colonies from the SD/-Trp/-Leu plate and streak them onto a fresh master plate with the same medium. Also, include positive and negative controls.

    • Incubate at 30°C for 1-2 days.

  • Replica Plating:

    • Replica-plate the yeast patches from the master plate onto high-stringency selective medium:

      • SD/-Trp/-Leu/-His/-Ade (quadruple dropout medium).

      • SD/-Trp/-Leu/-His/-Ade containing various concentrations of gibberellin (e.g., 10 µM GA3).

    • Incubate the plates at 30°C and monitor for growth over 3-7 days. Growth on the high-stringency medium in the presence of GA indicates a positive interaction.

β-Galactosidase Assay (Quantitative)
  • Prepare Yeast Cultures:

    • Inoculate single colonies from the SD/-Trp/-Leu plate into 5 mL of liquid SD/-Trp/-Leu medium.

    • For each construct, prepare two cultures: one with and one without the addition of a specific concentration of GA.

    • Grow overnight at 30°C with shaking.

  • Cell Lysis and Assay:

    • Measure the OD600 of the yeast cultures.

    • Take an aliquot of each culture, centrifuge to pellet the cells, and resuspend in Z-buffer.

    • Lyse the cells (e.g., by freeze-thaw cycles or with chloroform/SDS).

    • Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and incubate at 30°C.

    • Stop the reaction by adding Na2CO3 when a yellow color develops.

    • Measure the absorbance at 420 nm (OD420).

    • Calculate β-galactosidase activity in Miller units: Units = 1000 * OD420 / (t * V * OD600), where t is time in minutes and V is the volume of culture in mL.

Visualizations

GID1_GA1_Y2H_Pathway cluster_nucleus Yeast Nucleus cluster_TF UAS UAS Reporter Reporter Gene (HIS3, ADE2, lacZ) UAS->Reporter Transcription DBD GAL4-DBD DBD->UAS Binds AD GAL4-AD GID1 GID1 GID1->DBD fused to GA1 GA1 (DELLA) GID1->GA1 interacts GA1->AD fused to GA GA GA->GID1 binds

Caption: Gibberellin (GA) dependent GID1-GA1 interaction in the Yeast Two-Hybrid system.

Y2H_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Clone_GID1 Clone GID1 into Bait Vector (pGBKT7) Transform Co-transform Bait and Prey into Yeast Reporter Strain Clone_GID1->Transform Clone_GA1 Clone GA1 into Prey Vector (pGADT7) Clone_GA1->Transform Select_Plasmids Select on SD/-Trp/-Leu Transform->Select_Plasmids Interaction_Test Replica Plate on SD/-Trp/-Leu/-His/-Ade +/- Gibberellin (GA) Select_Plasmids->Interaction_Test BetaGal_Assay Perform β-galactosidase Assay (Quantitative Result) Select_Plasmids->BetaGal_Assay Observe_Growth Observe Growth (Qualitative Result) Interaction_Test->Observe_Growth

Caption: Experimental workflow for the Yeast Two-Hybrid assay of GID1-GA1 interaction.

References

Application Note and Protocol: CRISPR-Cas9 Mediated Knockout of Gibberellin A1 Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1] Gibberellin A1 (GA1) is a bioactive GA that is synthesized through a complex metabolic pathway. Key enzymes in this pathway, such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), are critical for the production of bioactive GAs.[2][3][4]

The CRISPR-Cas9 system has emerged as a powerful and versatile tool for targeted gene editing, enabling the precise knockout of specific genes to study their function.[5][6] This technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural repair mechanisms, often the error-prone non-homologous end joining (NHEJ) pathway, can introduce insertions or deletions (indels) at the DSB site, leading to a frameshift mutation and gene knockout.[5]

This application note provides a detailed protocol for utilizing the CRISPR-Cas9 system to knockout genes involved in this compound biosynthesis, primarily focusing on the GA20ox gene family. Knockout of these genes is expected to result in a GA-deficient phenotype, most notably dwarfism, which can be a desirable trait in agriculture to improve lodging resistance and harvest index.[7][8][9][10]

Signaling Pathways and Experimental Workflow

This compound Biosynthesis Pathway

The biosynthesis of GA1 is a multi-step process that occurs in different cellular compartments. The pathway is regulated by several key enzymes. A simplified diagram of the later stages of the GA biosynthesis pathway leading to GA1 is presented below.

Gibberellin_A1_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene Multiple steps GA12 GA12 ent_kaurene->GA12 Multiple steps GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA20ox GA1 GA1 GA20->GA1 GA3ox GA8 GA8 (inactive) GA1->GA8 GA2ox CRISPR_Workflow cluster_design Design & Construction cluster_transformation Transformation & Regeneration cluster_validation Screening & Validation gRNA_design gRNA Design & Off-target Analysis Vector_construction Vector Construction gRNA_design->Vector_construction Transformation Agrobacterium-mediated Transformation Vector_construction->Transformation Regeneration Plant Regeneration & Selection Transformation->Regeneration Screening PCR & Sequencing Regeneration->Screening Validation Phenotypic & Molecular Validation Screening->Validation Segregation Segregation Analysis (T1/T2) Validation->Segregation

References

Application Notes and Protocols for Transcriptomic Analysis of Plant Response to Gibberellin A1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering time.[1][2][3] Gibberellin A1 (GA1) is a bioactive gibberellin that initiates a signaling cascade leading to changes in gene expression. Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has become an indispensable tool for obtaining a genome-wide view of these GA-induced transcriptional changes.[4][5]

These application notes provide a summary of the expected quantitative results, detailed experimental protocols for conducting a transcriptomic analysis of plant response to GA1 treatment, and visual representations of the GA1 signaling pathway and experimental workflow.

Data Presentation

The application of this compound to plants leads to significant changes in the transcriptome. The number of differentially expressed genes (DEGs) can vary depending on the plant species, tissue type, developmental stage, and the duration and concentration of the GA1 treatment. Below are examples of quantitative data from various studies.

Plant SpeciesTissueTreatmentTime Point(s)No. of Up-regulated DEGsNo. of Down-regulated DEGsTotal DEGsReference
Populus tomentosaLeavesGA36 hours9233451268[6]
Apple (Malus x domestica)BudsGAMultiple--1476[7]
Loquat (Eriobotrya japonica)BudsGA3Multiple151111262[8]
Loquat (Eriobotrya japonica)LeavesGA3Multiple5065631069[8]
Gerbera hybridaPetalsGA12 hours--1484 (total DEGs with ABA treatment)[9]

This compound Signaling Pathway

This compound signaling primarily functions through a derepression mechanism. In the absence of GA1, DELLA proteins, which are transcriptional repressors, bind to and inhibit the activity of transcription factors such as Phytochrome Interacting Factors (PIFs).[10] This repression keeps GA-responsive genes in a "switched off" state.

The binding of GA1 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and the DELLA proteins.[1][6][10] This interaction leads to the formation of a GA-GID1-DELLA complex, which is recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice).[1] The F-box protein is part of an SCF E3 ubiquitin ligase complex that targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of DELLA proteins releases the PIF transcription factors, allowing them to bind to the promoters of GA-responsive genes and activate their transcription, leading to various developmental responses.

Gibberellin_A1_Signaling_Pathway GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 binds DELLA DELLA Repressor (e.g., RGA, GAI) GID1->DELLA interacts with SCF_SLY1_GID2 SCF-SLY1/GID2 (E3 Ubiquitin Ligase) GID1->SCF_SLY1_GID2 recruits PIFs PIF Transcription Factors DELLA->PIFs represses Proteasome 26S Proteasome DELLA->Proteasome degraded by GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes activates Transcription Transcription GA_Response_Genes->Transcription SCF_SLY1_GID2->DELLA targets for degradation

Caption: this compound Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for conducting a transcriptomic analysis of plant response to GA1 treatment. Specific parameters such as plant species, growth conditions, and GA1 concentration may need to be optimized.

Plant Growth and this compound Treatment
  • Plant Material and Growth Conditions:

    • Grow plants (e.g., Arabidopsis thaliana, rice, or other species of interest) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

    • Use a sufficient number of biological replicates (at least three) for each treatment group to ensure statistical power.[11]

  • This compound Treatment:

    • Prepare a stock solution of this compound (GA1) in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the final working concentration with sterile water. A mock control solution should be prepared with the same concentration of the solvent.

    • Apply the GA1 solution and the mock control to the plants. The method of application can be spraying, root drenching, or application to specific tissues.[8][11] The concentration of GA1 can range from µM to mM, and should be determined based on previous studies or a dose-response experiment.

    • Harvest plant tissue at specific time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours).[6] The choice of time points will depend on the expected dynamics of the transcriptional response.

    • Immediately flash-freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction:

    • Extract total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.[12]

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

  • RNA-Seq Library Preparation:

    • Prepare RNA-Seq libraries from the high-quality total RNA. This typically involves:

      • mRNA enrichment using oligo(dT) magnetic beads.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • A-tailing and adapter ligation.

      • PCR amplification.

    • Quantify the final libraries and assess their size distribution.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.[13] The sequencing depth (number of reads per sample) should be sufficient to detect lowly expressed genes.

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control and Pre-processing:

    • Assess the quality of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or fastp.[13]

  • Read Alignment:

    • Align the cleaned reads to a reference genome of the plant species using a splice-aware aligner like STAR or HISAT2.[13][14]

  • Quantification of Gene Expression:

    • Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[13]

  • Differential Gene Expression Analysis:

    • Identify differentially expressed genes (DEGs) between the GA1-treated and mock-treated samples using statistical packages such as DESeq2 or edgeR.[15] These packages normalize the raw counts and perform statistical tests to identify genes with significant changes in expression.

    • Set thresholds for identifying DEGs, typically a false discovery rate (FDR) or adjusted p-value < 0.05 and a |log2(fold change)| ≥ 1.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes, molecular functions, cellular components, and metabolic pathways.[8]

Experimental Workflow

The following diagram illustrates the overall workflow for a transcriptomic analysis of plant response to this compound treatment.

Experimental_Workflow cluster_wet_lab Wet Lab Experiments cluster_dry_lab Bioinformatic Analysis Plant_Growth Plant Growth and Acclimation GA1_Treatment This compound Treatment (and Mock Control) Plant_Growth->GA1_Treatment Sample_Harvesting Sample Harvesting (Time Course) GA1_Treatment->Sample_Harvesting RNA_Extraction Total RNA Extraction Sample_Harvesting->RNA_Extraction RNA_QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep RNA-Seq Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC Raw Read Quality Control (FastQC) Sequencing->Data_QC Read_Trimming Adapter and Quality Trimming Data_QC->Read_Trimming Alignment Alignment to Reference Genome Read_Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (DESeq2, edgeR) Quantification->DEG_Analysis Functional_Analysis Functional Enrichment Analysis (GO, KEGG) DEG_Analysis->Functional_Analysis Interpretation Biological Interpretation Functional_Analysis->Interpretation

Caption: Transcriptomic Analysis Workflow.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Gibberellin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of radiolabeled Gibberellin A1 ([³H]GA1 and [¹⁴C]GA1), a crucial tool for studying plant physiology, hormone signaling, and metabolism. The protocols outlined below are based on established chemical and biosynthetic methods.

Introduction

This compound (GA1) is a bioactive gibberellin, a class of diterpenoid plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[1] Radiolabeled GA1 serves as a powerful tracer in metabolic studies, receptor-binding assays, and for elucidating its transport and mechanism of action within plant tissues.[2] This guide details two primary methods for preparing radiolabeled GA1: catalytic tritiation for producing [³H]GA1 and a biosynthetic approach for [¹⁴C]GA1.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of radiolabeled this compound.

MethodRadiolabelPrecursorTypical YieldSpecific ActivityRadiochemical PurityReference
Catalytic Reduction Tritium ([³H])Gibberellin A3~36%High (up to 28.8 Ci/mmol theoretically for tritium)[3]>95% after HPLC purificationBased on similar reductions
Biosynthesis Carbon-14 ([¹⁴C])[2-¹⁴C]Mevalonic AcidVariableModerate (up to 62.4 mCi/mmol theoretically for ¹⁴C)[3]>98% after HPLC purificationInferred from biosynthetic studies[4]

Note: The specific activity and yield for the biosynthetic method are highly dependent on the efficiency of precursor incorporation by the fungal culture and the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of [³H]this compound via Catalytic Reduction of Gibberellin A3

This protocol describes the preparation of [³H]GA1 by the selective reduction of the 1,2-double bond of Gibberellin A3 (GA3) using tritium gas.

Materials:

  • Gibberellin A3 (GA3)

  • Palladium on calcium carbonate (Pd/CaCO₃) or barium carbonate (Pd/BaCO₃) catalyst (5%)

  • Tritium (³H₂) gas

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Methanol

  • Diazomethane (for derivatization prior to GC-MS analysis, handle with extreme caution)

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware for handling radioactive materials

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a radioactivity detector

  • Scintillation counter

Procedure:

  • Catalyst Preparation: In a reaction vessel suitable for hydrogenation, place a calculated amount of 5% Pd/CaCO₃ or Pd/BaCO₃ catalyst. The amount of catalyst should be optimized, but a starting point is typically 10-20% by weight of the GA3.

  • Reaction Setup: Dissolve Gibberellin A3 in a minimal amount of anhydrous pyridine and add it to the reaction vessel containing the catalyst. Add anhydrous tetrahydrofuran (THF) as a co-solvent. The pyridine is crucial to suppress the reduction of the exocyclic methylene group.

  • Tritiation: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel and fill it with tritium gas to the desired pressure (typically slightly above atmospheric pressure).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the uptake of tritium gas. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter with ethyl acetate.

  • Purification:

    • Evaporate the filtrate to dryness under a stream of nitrogen.

    • Redissolve the residue in a suitable solvent (e.g., methanol/water mixture).

    • Purify the crude [³H]GA1 using reverse-phase HPLC on a C18 column. A gradient of acetonitrile in water is typically used for elution.

    • Monitor the eluent with a UV detector (if a non-labeled standard is co-injected) and a radioactivity detector.

    • Collect the fractions corresponding to the [³H]GA1 peak.

  • Analysis and Quantification:

    • Determine the radiochemical purity of the collected fractions by re-injecting an aliquot into the HPLC system.

    • Measure the total radioactivity of the purified product using a liquid scintillation counter.

    • The concentration of GA1 can be determined by UV-Vis spectrophotometry if a calibration curve is available, or by co-chromatography with a known amount of a non-labeled standard.

    • Calculate the specific activity (in Ci/mmol or Bq/mol).

Protocol 2: Biosynthesis of [¹⁴C]this compound using Gibberella fujikuroi

This protocol outlines the preparation of [¹⁴C]GA1 by feeding a [¹⁴C]-labeled precursor to a culture of the fungus Gibberella fujikuroi, which naturally produces gibberellins.[4][5]

Materials:

  • Gibberella fujikuroi strain (e.g., a strain known to produce GA1)

  • Culture medium (e.g., potato dextrose broth or a defined synthetic medium)

  • [2-¹⁴C]Mevalonic acid or another suitable ¹⁴C-labeled precursor

  • Sterile culture flasks and incubator

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • HPLC system with a C18 column and a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Fungal Culture: Inoculate a sterile culture medium with Gibberella fujikuroi. Incubate the culture with shaking at a suitable temperature (e.g., 25-28°C) for several days until it reaches the desired growth phase for gibberellin production.

  • Precursor Addition: Add a sterile solution of [2-¹⁴C]mevalonic acid to the fungal culture. The timing of addition is critical and should coincide with the onset of gibberellin biosynthesis.

  • Incubation: Continue the incubation with shaking for several more days to allow the fungus to metabolize the labeled precursor and synthesize [¹⁴C]gibberellins.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

    • Acidify the culture broth to pH 2.5-3.0 with hydrochloric acid.

    • Extract the acidified broth several times with an equal volume of ethyl acetate.

    • Combine the organic extracts and back-extract with a sodium bicarbonate solution to separate acidic compounds (including gibberellins) from neutral and basic compounds.

    • Re-acidify the bicarbonate solution to pH 2.5-3.0 and re-extract the gibberellins into ethyl acetate.

    • Dry the final ethyl acetate extract over anhydrous sodium sulfate and evaporate to dryness.

  • Purification:

    • Dissolve the crude extract in a small volume of a suitable solvent.

    • Purify the [¹⁴C]GA1 from other labeled and unlabeled gibberellins and metabolites using reverse-phase HPLC, as described in Protocol 1.

    • Collect the fractions corresponding to the [¹⁴C]GA1 peak.[6]

  • Analysis and Quantification:

    • Assess the radiochemical purity of the final product by HPLC.

    • Quantify the total radioactivity by liquid scintillation counting.

    • Determine the concentration of GA1 and calculate the specific activity.

Visualizations

Experimental Workflow: Synthesis of [³H]this compound

G cluster_prep Reaction Preparation cluster_reaction Tritiation Reaction cluster_purification Purification cluster_analysis Analysis GA3 Gibberellin A3 ReactionVessel Reaction Vessel (Tritium Atmosphere) GA3->ReactionVessel Catalyst Pd/CaCO3 Catalyst Catalyst->ReactionVessel Solvents Pyridine & THF Solvents->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Evaporation Evaporation Filtration->Evaporation Crude Product HPLC HPLC Purification Evaporation->HPLC FinalProduct [3H]this compound HPLC->FinalProduct Purified Fractions Analysis Purity & Activity Measurement FinalProduct->Analysis

Caption: Workflow for the chemical synthesis of [³H]this compound.

Gibberellin Biosynthesis Pathway Leading to GA1

G GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene CPS, KS GA12 GA12 ent_Kaurene->GA12 KO, KAO GA53 GA53 GA12->GA53 13-hydroxylase GA20 GA20 GA53->GA20 GA20ox GA1 This compound GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified gibberellin biosynthesis pathway to this compound.

This compound Signaling Pathway

G GA1 This compound GID1 GID1 Receptor GA1->GID1 Binding GA1_GID1 GA1-GID1 Complex GID1->GA1_GID1 DELLA DELLA Protein (Repressor) GA1_GID1->DELLA Interaction SCF SCF E3 Ligase GA1_GID1->SCF Promotes binding to Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors DELLA->TF Represses SCF->DELLA Ubiquitination GeneExpression Gene Expression (Growth Response) TF->GeneExpression Activates

Caption: this compound signaling pathway leading to growth responses.

References

Protocol for Applying Gibberellin A1 to Induce Flowering

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in various plant developmental processes, including seed germination, stem elongation, and the transition from vegetative to reproductive growth, culminating in flowering.[1] Gibberellin A1 (GA1) is a bioactive form of gibberellin that is instrumental in mediating these responses. The application of exogenous GA1 can be a valuable tool for researchers and drug development professionals to induce or accelerate flowering in various plant species, particularly in genetic backgrounds with impaired gibberellin synthesis or signaling, or under environmental conditions that are not conducive to flowering.[1]

This document provides detailed application notes and protocols for the use of this compound to induce flowering, with a focus on the model organism Arabidopsis thaliana. It also includes a summary of the GA1 signaling pathway and quantitative data from relevant studies.

This compound Signaling Pathway in Flowering Induction

This compound induces flowering by initiating a signaling cascade that overcomes the repression of floral integrator genes. The key components of this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors and the DELLA proteins, which act as transcriptional repressors of GA responses.[2][3]

The signaling pathway can be summarized as follows:

  • GA1 Perception: Bioactive GA1 binds to the GID1 receptor in the nucleus.

  • GID1-DELLA Interaction: This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins.

  • DELLA Degradation: The formation of the GA1-GID1-DELLA complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex, leading to its degradation via the 26S proteasome.[2]

  • Derepression of Transcription Factors: In the absence of GA1, DELLA proteins bind to and inactivate transcription factors such as SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) and PHYTOCHROME INTERACTING FACTORS (PIFs). The degradation of DELLA proteins releases these transcription factors.

  • Activation of Floral Integrator Genes: The activated transcription factors can then upregulate the expression of key floral integrator genes, including LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1).[2][3]

  • Floral Initiation: The expression of these integrator genes ultimately leads to the activation of floral meristem identity genes, initiating the development of flowers.

Gibberellin_A1_Signaling_Pathway cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Interacts with SCF SCF E3 Ligase DELLA->SCF Targeted to Proteasome 26S Proteasome DELLA->Proteasome SPL_PIF SPLs/PIFs (Transcription Factors) DELLA->SPL_PIF Represses SCF->Proteasome Ubiquitination Proteasome->DELLA Degradation Flowering_Genes Floral Integrator Genes (e.g., LFY, SOC1) SPL_PIF->Flowering_Genes Activates Flowering Flowering Flowering_Genes->Flowering Promotes Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_data_collection Data Collection & Analysis Plant_Growth Plant Growth (e.g., Arabidopsis ga1-3 mutant) Foliar_Spray Foliar Spray Plant_Growth->Foliar_Spray Apex_Application Direct Apex Application Plant_Growth->Apex_Application GA1_Solution GA1 Solution Preparation (Stock and Working Solutions) GA1_Solution->Foliar_Spray GA1_Solution->Apex_Application Flowering_Time Flowering Time Measurement (Days to bolt, Rosette leaf number) Foliar_Spray->Flowering_Time Apex_Application->Flowering_Time Flower_Number Flower Number Quantification Flowering_Time->Flower_Number Data_Analysis Statistical Analysis Flower_Number->Data_Analysis

References

Application Notes and Protocols for Gibberellin A1 in Protoplast-Based Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Gibberellin A1 (GA1) in protoplast-based signaling studies. Protoplasts, plant cells devoid of their cell walls, offer a versatile and rapid system for transient gene expression analysis, making them an ideal tool for dissecting cellular signaling pathways.[1][2][3] This document outlines the core principles of GA1 signaling, protocols for key experiments, and data presentation for quantitative analysis.

Introduction to this compound Signaling

Gibberellins (GAs) are a class of phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and floral induction.[4][5] this compound (GA1) is a bioactive GA that elicits signaling responses by promoting the degradation of DELLA proteins, which are nuclear-localized repressors of GA signaling.[6][7]

The canonical GA1 signaling pathway is initiated by the binding of GA1 to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[7][8] This binding event triggers a conformational change in the GID1 receptor, enhancing its interaction with DELLA proteins.[8] The formation of the GA1-GID1-DELLA complex facilitates the recruitment of an F-box protein (SLY1 in Arabidopsis), which is a component of the SCF E3 ubiquitin ligase complex.[8][9] Subsequently, the DELLA protein is polyubiquitinated and targeted for degradation by the 26S proteasome.[6][8][9] The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of GA-responsive genes.[4][10]

Protoplast-based systems are highly effective for studying this pathway as they allow for the transient co-expression of signaling components, reporter constructs, and effector molecules, enabling rapid functional analysis.[1][2][11]

Quantitative Data Presentation

The sensitivity of the GA signaling pathway to GA1 can be quantified using ratiometric biosensors in protoplasts. These biosensors often consist of a DELLA protein fused to a reporter like firefly luciferase (FLuc) and a normalization element like renilla luciferase (RLuc). The addition of GA1 leads to the degradation of the DELLA-FLuc fusion protein, resulting in a decrease in the FLuc/RLuc ratio.[9][12]

Below is a summary of the sensitivity of different Arabidopsis DELLA-based biosensors to GA1, as determined in protoplast assays. Sensitivity is defined as the lowest concentration range of GA1 that induces a statistically significant degradation of the sensor.[9]

Biosensor (DELLA protein)Sensitivity Range to GA1 (M)
RGA (REPRESSOR-of-ga1-3)10⁻¹¹ - 10⁻¹⁰
GAI (GA-INSENSITIVE)10⁻¹⁰ - 10⁻⁹
RGL1 (RGA-like1)> 10⁻⁹
RGL2 (RGA-like2)> 10⁻⁹
RGL3 (RGA-like3)> 10⁻⁹

Table 1: Sensitivity of Arabidopsis DELLA-based ratiometric biosensors to this compound in protoplast assays. Data is based on studies measuring the degradation of DELLA-luciferase fusion proteins.[9]

Experimental Protocols

Protocol 1: Isolation of Arabidopsis Mesophyll Protoplasts

This protocol is adapted from established methods for isolating protoplasts from Arabidopsis leaves.[13]

Materials:

  • 4- to 5-week-old Arabidopsis thaliana plants

  • Enzyme solution: 1.5% (w/v) Cellulase R-10, 0.4% (w/v) Macerozyme R-10, 0.4 M Mannitol, 20 mM KCl, 20 mM MES (pH 5.7), 10 mM CaCl₂, 0.1% (w/v) BSA.

  • W5 solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES (pH 5.7).

  • MMG solution: 0.4 M Mannitol, 15 mM MgCl₂, 4 mM MES (pH 5.7).

Procedure:

  • Slice Arabidopsis leaves into thin strips (0.5-1 mm) and place them in a petri dish containing the enzyme solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate the leaf strips in the dark for 3-4 hours with gentle shaking (40-50 rpm).

  • Gently swirl the dish to release the protoplasts.

  • Filter the protoplast suspension through a 70 µm nylon mesh to remove undigested tissue.

  • Centrifuge the protoplasts at 100 x g for 2 minutes.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in W5 solution.

  • Count the protoplasts using a hemocytometer and adjust the concentration to 1-2 x 10⁵ cells/mL in MMG solution.

Protocol 2: PEG-Mediated Transfection of Protoplasts

This protocol describes the transient transformation of protoplasts using polyethylene glycol (PEG).[13]

Materials:

  • Isolated protoplasts in MMG solution

  • Plasmid DNA (e.g., a DELLA-luciferase reporter construct)

  • PEG solution: 40% (w/v) PEG 4000, 0.2 M Mannitol, 100 mM CaCl₂.

  • W5 solution

Procedure:

  • In a 2 mL microcentrifuge tube, mix 10-20 µg of plasmid DNA with 200 µL of protoplast suspension (approximately 2-4 x 10⁴ protoplasts).

  • Gently add 220 µL of PEG solution and mix by gently inverting the tube several times.

  • Incubate at room temperature for 15-20 minutes.

  • Dilute the transfection mixture with 1 mL of W5 solution and mix gently.

  • Centrifuge at 100 x g for 2 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and resuspend the protoplasts in 1 mL of W5 solution.

  • Incubate the transfected protoplasts in the dark at room temperature for 16-24 hours to allow for gene expression.

Protocol 3: Luciferase Reporter Assay for GA1 Signaling

This protocol details the measurement of GA1-induced DELLA degradation using a dual-luciferase reporter system.[1][9][14]

Materials:

  • Transfected protoplasts expressing a DELLA-FLuc fusion and a RLuc control.

  • This compound (GA1) stock solution.

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • Luminometer.

Procedure:

  • Aliquot the transfected protoplast suspension into a 96-well white plate.

  • Add GA1 to the desired final concentrations to the appropriate wells. Include a mock-treated control (e.g., with the solvent used for GA1).

  • Incubate the plate in the dark at room temperature for 4-6 hours.

  • Equilibrate the plate and the luciferase assay reagents to room temperature.

  • Add the luciferase assay reagent (for Firefly luciferase) to each well and measure the luminescence using a luminometer.

  • Add the Stop & Glo® reagent (for Renilla luciferase) to each well and measure the luminescence again.

  • Calculate the FLuc/RLuc ratio for each sample. A decrease in the ratio in GA1-treated samples compared to the mock control indicates DELLA protein degradation and activation of the GA signaling pathway.

Visualizations

GA1_Signaling_Pathway cluster_nucleus Nucleus GA1_in GA1 GID1 GID1 Receptor GA1_in->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA recruits SCF_SLY1 SCF-SLY1 E3 Ligase DELLA->SCF_SLY1 targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by TF Transcription Factors DELLA->TF represses SCF_SLY1->DELLA polyubiquitinates GA_genes GA-Responsive Genes TF->GA_genes activates Response GA Response GA_genes->Response

Caption: this compound Signaling Pathway in the Nucleus.

Protoplast_Experiment_Workflow start Start: Arabidopsis Leaves protoplast_isolation Protoplast Isolation (Enzymatic Digestion) start->protoplast_isolation transfection PEG-mediated Transfection (DELLA-Luciferase Reporter) protoplast_isolation->transfection incubation Incubation (16-24h for expression) transfection->incubation treatment GA1 Treatment (Varying Concentrations) incubation->treatment luciferase_assay Dual-Luciferase Assay treatment->luciferase_assay data_analysis Data Analysis (FLuc/RLuc Ratio) luciferase_assay->data_analysis end End: Quantification of GA1 Signaling data_analysis->end

Caption: Experimental Workflow for Protoplast-Based GA1 Signaling Assay.

Logical_Relationship GA1 Increase in [GA1] DELLA_degradation DELLA Protein Degradation GA1->DELLA_degradation leads to FLuc_RLuc Decrease in FLuc/RLuc Ratio DELLA_degradation->FLuc_RLuc results in GA_signaling Activation of GA Signaling FLuc_RLuc->GA_signaling indicates

Caption: Logical Relationship in the Reporter Assay.

References

Developing Antibodies for Gibberellin A1 Immunoassay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of specific antibodies against Gibberellin A1 (GA1) and their application in immunoassays. Detailed protocols for the synthesis of a GA1-protein conjugate for immunization, polyclonal antibody production and purification, and the development of a competitive enzyme-linked immunosorbent assay (ELISA) are outlined. Furthermore, this guide includes expected quantitative data for antibody characterization and a diagram of the this compound signaling pathway to provide a broader context for the application of these antibodies.

Introduction

This compound (GA1) is a bioactive gibberellin, a class of tetracyclic diterpenoid plant hormones that play a crucial role in various physiological processes, including stem elongation, seed germination, and flower development.[1][2] The ability to accurately quantify GA1 levels in plant tissues and other biological samples is essential for research in plant physiology, agriculture, and drug development. Immunoassays, such as ELISA, offer a sensitive and specific method for the quantification of small molecules like GA1. A critical component of a reliable immunoassay is a high-affinity and specific antibody. This document details the necessary steps to produce and characterize polyclonal antibodies specific for this compound and to develop a robust competitive ELISA for its quantification.

I. Production and Characterization of Anti-Gibberellin A1 Antibodies

The generation of high-quality antibodies is paramount for the development of a sensitive and specific immunoassay. As small molecules, gibberellins are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[3]

Synthesis of this compound-Carrier Protein Conjugate (Immunogen)

To produce an immune response against GA1, it is conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5] The carboxyl group of GA1 is a common site for conjugation. The following protocol describes the synthesis of a GA1-KLH conjugate using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Experimental Protocol: Synthesis of GA1-KLH Conjugate

  • Preparation of Reagents:

    • This compound (GA1)

    • Keyhole Limpet Hemocyanin (KLH)[4]

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7

    • Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.2

    • Dimethylformamide (DMF) (if GA1 solubility is low in aqueous buffer)

  • Procedure:

    • Dissolve 2 mg of GA1 in a minimal amount of DMF and then dilute to 450 µL with Conjugation Buffer.

    • Dissolve 2 mg of KLH in 200 µL of distilled water to make a 10 mg/mL solution.[4]

    • Combine the GA1 solution with the KLH solution.

    • Immediately before use, dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of distilled water.

    • Add 50 µL of the EDC/NHS solution to the GA1-KLH mixture.

    • Incubate the reaction at room temperature for 2 hours with gentle stirring.

    • Purify the conjugate to remove unreacted GA1 and crosslinkers using a desalting spin column (7K MWCO) equilibrated with Purification Buffer.[4]

    • Collect the purified GA1-KLH conjugate.

    • Determine the protein concentration of the conjugate using a BCA protein assay.

    • Store the conjugate at -20°C in aliquots.

Diagram: this compound-KLH Conjugation Workflow

G GA1 This compound Conjugation Conjugation Reaction (2 hours, RT) GA1->Conjugation KLH Keyhole Limpet Hemocyanin (KLH) KLH->Conjugation EDC_NHS EDC/NHS Crosslinker EDC_NHS->Conjugation Purification Purification (Desalting Column) Conjugation->Purification GA1_KLH GA1-KLH Conjugate (Immunogen) Purification->GA1_KLH

Caption: Workflow for the synthesis of the GA1-KLH immunogen.

Polyclonal Antibody Production

The GA1-KLH conjugate is used to immunize animals (typically rabbits) to generate polyclonal antibodies.

Experimental Protocol: Rabbit Polyclonal Antibody Production

  • Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.[6]

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify 200 µg of the GA1-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.[6]

    • Booster Immunizations (Weeks 2, 4, 6, 8): Emulsify 100 µg of the GA1-KLH conjugate with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject the emulsion subcutaneously.[6]

  • Test Bleeds and Titer Determination:

    • Starting from week 5, collect small blood samples (test bleeds) from the ear artery.[6]

    • Allow the blood to clot and centrifuge to separate the serum (antiserum).

    • Determine the antibody titer by performing a direct ELISA against GA1 conjugated to a different carrier protein (e.g., BSA) to avoid antibodies against the carrier protein.

  • Final Bleed and Serum Collection:

    • Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.

    • Process the blood to obtain the serum and store it at -20°C or -80°C.

Antibody Purification

For use in a sensitive and specific immunoassay, the polyclonal antibodies should be purified from the antiserum. Affinity purification is the recommended method.

Experimental Protocol: Affinity Purification of Anti-GA1 Antibodies

  • Preparation of the Affinity Column:

    • Synthesize a GA1-agarose resin by coupling GA1 to an activated agarose support (e.g., NHS-activated Sepharose).

    • Pack the GA1-agarose resin into a chromatography column.

  • Antibody Binding:

    • Dilute the antiserum with a binding buffer (e.g., PBS, pH 7.4).

    • Pass the diluted antiserum over the GA1-affinity column. The anti-GA1 antibodies will bind to the immobilized GA1.

  • Washing:

    • Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elution:

    • Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).

    • Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the low pH.

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified antibodies.

    • Perform a buffer exchange into a storage buffer (e.g., PBS with 0.02% sodium azide).

    • Determine the concentration of the purified antibody and store at 4°C for short-term use or -20°C for long-term storage.

Diagram: Antibody Production and Purification Workflow

G cluster_production Antibody Production cluster_purification Antibody Purification GA1_KLH GA1-KLH Immunogen Immunization Rabbit Immunization GA1_KLH->Immunization Antiserum Antiserum Collection Immunization->Antiserum Binding Binding Antiserum->Binding AffinityColumn GA1-Affinity Column AffinityColumn->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution PurifiedAb Purified Anti-GA1 Antibody Elution->PurifiedAb

Caption: Workflow for polyclonal antibody production and affinity purification.

Antibody Characterization

The purified anti-GA1 antibodies must be characterized to determine their suitability for use in an immunoassay.

Data Presentation: Expected Characteristics of Anti-Gibberellin A1 Polyclonal Antibody

ParameterExpected Value/CharacteristicMethod
Purity >95% (as determined by a single band on SDS-PAGE)SDS-PAGE
Affinity (Kd) 10⁻⁸ to 10⁻¹⁰ MSurface Plasmon Resonance (SPR) or ELISA-based methods
Specificity High for this compoundCompetitive ELISA
Cross-reactivity Minimal with other gibberellinsCompetitive ELISA

Data Presentation: Expected Cross-Reactivity Profile of Anti-Gibberellin A1 Antibody

CompoundStructure% Cross-Reactivity
This compound (GA1) 100
Gibberellin A3 (GA3)< 10%
Gibberellin A4 (GA4)< 5%
Gibberellin A7 (GA7)< 5%
Kaurenoic Acid< 0.1%

Note: The percentage of cross-reactivity is calculated as (IC50 of GA1 / IC50 of competing compound) x 100.

II. This compound Immunoassay Protocol

A competitive ELISA is the most suitable format for the quantification of a small molecule like GA1. In this format, free GA1 in the sample competes with a fixed amount of labeled or coated GA1 for binding to a limited amount of anti-GA1 antibody.

Competitive ELISA Protocol for this compound

Experimental Protocol: GA1 Competitive ELISA

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a GA1-protein conjugate (e.g., GA1-BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with the wash buffer.

    • Prepare a standard curve of GA1 in the assay buffer (e.g., PBS with 0.1% BSA).

    • Add 50 µL of the GA1 standards or samples to the appropriate wells.

    • Add 50 µL of the purified anti-GA1 antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the plate three times with the wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at an optimal dilution in the assay buffer.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate five times with the wash buffer.

    • Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2 N H₂SO₄) to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the logarithm of the GA1 concentration.

    • Determine the concentration of GA1 in the samples by interpolating their absorbance values from the standard curve.

Diagram: Competitive ELISA Workflow for GA1

G Coating 1. Coating with GA1-BSA Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Competition: GA1 (sample/standard) + Anti-GA1 Antibody Washing2->Competition Washing3 6. Washing Competition->Washing3 SecondaryAb 7. Add HRP-conjugated Secondary Antibody Washing3->SecondaryAb Washing4 8. Washing SecondaryAb->Washing4 Substrate 9. Add TMB Substrate Washing4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the competitive ELISA for this compound.

Data Analysis and Expected Performance

The data from the competitive ELISA will be inversely proportional to the concentration of GA1 in the sample.

Data Presentation: Typical Standard Curve for this compound Competitive ELISA

GA1 Concentration (ng/mL)Absorbance (450 nm)
01.850
0.11.620
0.51.150
1.00.850
5.00.350
10.00.180
50.00.080

Data Presentation: Expected Performance Characteristics of the GA1 Competitive ELISA

ParameterExpected Value
Assay Range 0.1 - 10 ng/mL
Sensitivity (LOD) < 0.1 ng/mL
Intra-assay CV < 10%
Inter-assay CV < 15%

III. This compound Signaling Pathway

Understanding the biological context of GA1 is crucial for interpreting the results of immunoassays. GA1 is a key player in the gibberellin signaling pathway, which ultimately leads to changes in gene expression and plant growth.

The GA1 signaling pathway is initiated by the binding of GA1 to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event promotes the interaction of GID1 with DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The formation of the GA1-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves their repression of transcription factors, allowing for the expression of gibberellin-responsive genes, which in turn promote plant growth and development.[2][7]

Diagram: this compound Signaling Pathway

G cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Interacts with TF Transcription Factor DELLA->TF Represses SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted by Degradation DELLA->Degradation GA_Genes GA-Responsive Genes TF->GA_Genes Activates Growth Plant Growth & Development GA_Genes->Growth Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->Degradation Degradation

Caption: Simplified diagram of the this compound signaling pathway.

Conclusion

The development of specific antibodies against this compound is a critical step in creating a reliable immunoassay for its quantification. The protocols and data presented in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to produce and characterize anti-GA1 antibodies and to establish a robust competitive ELISA. The successful implementation of these methods will enable accurate measurement of GA1, facilitating further research into its physiological roles and potential applications.

References

Application Note: Mass Spectrometric Analysis of Gibberellin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of Gibberellin A1 (GA1) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes characteristic fragmentation patterns, a comprehensive experimental protocol, and a visual representation of the fragmentation pathway to aid in the identification and quantification of this critical plant hormone.

Introduction

This compound (GA1) is a bioactive gibberellin, a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, and flowering. Accurate and sensitive detection of GA1 is essential for research in plant physiology, agriculture, and the development of plant growth regulators. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful analytical tool for the selective and sensitive quantification of GA1 in complex biological matrices. This application note details the electrospray ionization (ESI) tandem mass spectrometry fragmentation of GA1 and provides a robust protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

This compound (Chemical Formula: C₁₉H₂₄O₆, Molecular Weight: 348.4 g/mol ) is typically analyzed in negative ion mode using ESI, where it forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 347.[1] Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions. The fragmentation pattern is dependent on the collision energy applied. Below is a summary of the quantitative fragmentation data at two different collision energies.[1]

Table 1: MS/MS Fragmentation Data for this compound Precursor Ion [M-H]⁻ (m/z 347)

Collision Energy (eV)Precursor Ion (m/z)Product Ion (m/z)Relative Abundance (%)Proposed Neutral Loss
10347.04347.04100.00-
346.484.38H
241.012.11C₄H₅O₃ (unlikely)
20347.05347.05100.00-
273.0330.83C₂H₄O₂ (likely H₂O + CO₂)
259.1023.82C₃H₆O₂ (likely H₂O + H₂O + CO)
285.1319.21C₂H₄O (likely H₂O + C₂H₄)
241.0618.00C₄H₆O₃ (unlikely)

Data sourced from the MassBank of North America (MoNA) via PubChem.[1]

The fragmentation at higher collision energy (20 eV) provides more structural information, with significant product ions corresponding to losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the extraction and analysis of GA1 from plant tissues. Optimization may be required for specific sample matrices.

1. Sample Preparation and Extraction

a. Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.[2]

b. Extraction: i. Transfer the powdered tissue to a centrifuge tube. ii. Add 1 mL of ice-cold extraction solvent (80% methanol in water with 0.1% formic acid).[2] iii. Vortex thoroughly for 1 minute. iv. Incubate on a shaker at 4°C for 30 minutes. v. Centrifuge at 10,000 x g for 10 minutes at 4°C. vi. Collect the supernatant.[2]

2. Solid-Phase Extraction (SPE) Cleanup

a. Cartridge: Use a C18 SPE cartridge (e.g., 500 mg).[3]

b. Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to go dry.[2]

c. Sample Loading: Dilute the supernatant from the extraction step with water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned SPE cartridge at a slow, dropwise rate.[3]

d. Washing: Wash the cartridge with 5 mL of water to remove polar interferences.[2]

e. Elution: Elute the gibberellins with 5 mL of methanol into a clean collection tube.[2]

f. Solvent Evaporation and Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen. ii. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

3. Liquid Chromatography Conditions

a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]

b. Mobile Phase: i. Mobile Phase A: Water with 0.1% formic acid.[3] ii. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]

c. Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.

d. Flow Rate: 0.2-0.4 mL/min.

e. Column Temperature: 40°C.

4. Mass Spectrometry Conditions

a. Ionization Mode: Electrospray Ionization (ESI), Negative.

b. Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for qualitative analysis.

c. MRM Transitions: i. Primary: 347.0 -> 273.0 ii. Confirmatory: 347.0 -> 259.1

d. Source Parameters: i. Capillary Voltage: 1.5 - 3.0 kV. ii. Source Temperature: 150°C.[4] iii. Desolvation Gas Temperature: 600°C.[4] iv. Cone Gas Flow: 150 L/h.[4] v. Desolvation Gas Flow: 1000 L/h.[4]

(Note: These MS parameters are starting points and should be optimized for the specific instrument being used.)

Visualizing the Fragmentation and Workflow

The following diagrams illustrate the proposed fragmentation pathway of this compound and the experimental workflow.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in negative ion mode.

Experimental_Workflow sample Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Extraction (80% Methanol, 0.1% Formic Acid) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe reconstitution Dry & Reconstitute spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the analysis of this compound from plant tissues.

References

Troubleshooting & Optimization

challenges in separating Gibberellin A1 from its isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Gibberellin A1 (GA1) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic separation of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers by HPLC?

A1: The primary challenge lies in the high structural similarity between GA1 and its isomers. For instance, Gibberellin A3 (GA3), a common co-occurring gibberellin, differs from GA1 only by the presence of a double bond in the A-ring of the molecule's tetracyclic diterpenoid structure.[1] This subtle difference in structure results in very similar polarities and hydrophobicities, making their separation on a reversed-phase HPLC column difficult. Other bioactive gibberellins like GA4 and GA7 also share the same core structure, leading to potential co-elution issues.[2]

Q2: What is the recommended column for separating GA1 and its isomers?

A2: The most commonly used and recommended column for the separation of gibberellins, including GA1 and its isomers, is a C18 reversed-phase column .[3][4] These columns provide the necessary hydrophobic interactions to retain the gibberellin molecules. The choice of a specific C18 column can influence selectivity, so it is advisable to screen columns from different manufacturers if resolution is a persistent issue.

Q3: What is the typical mobile phase composition for this separation?

A3: A typical mobile phase consists of a gradient mixture of an organic solvent (usually acetonitrile or methanol) and water. Crucially, the mobile phase should be acidified to suppress the ionization of the carboxylic acid group present in gibberellins. This technique, known as ionic suppression , is essential for achieving good peak shapes and improving resolution.[3][4] Commonly used acids include formic acid, phosphoric acid, or trifluoroacetic acid (TFA) at concentrations typically around 0.1%.

Q4: What detection method is most suitable for GA1 analysis?

A4: Gibberellins lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. While UV detection at low wavelengths (around 205 nm) is possible, it often suffers from low sensitivity and is prone to interference from other compounds in the sample matrix.[2] For more sensitive and selective detection, mass spectrometry (MS) is the preferred method. Fluorescence detection after derivatization is another sensitive alternative.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem 1: Poor Resolution or Co-elution of GA1 and its Isomers

Symptoms:

  • A single, broad peak where two or more isomers are expected.

  • Shoulders on the main peak.

  • Inconsistent peak integration.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Gradient Optimize the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
Incorrect Mobile Phase pH Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of the gibberellins' carboxyl groups. This enhances their retention and improves resolution.
Suboptimal Organic Solvent If using methanol, try switching to acetonitrile, or vice-versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and improve resolving power.
Column Temperature Fluctuations Use a column oven to maintain a consistent and elevated temperature (e.g., 30-40 °C). This can improve peak shape and sometimes enhance resolution.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

  • Reduced peak height and poor integration accuracy.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Residual Silanols The primary cause of peak tailing for acidic compounds like gibberellins is the interaction with exposed silanol groups on the silica-based stationary phase. To mitigate this:Lower the mobile phase pH: Acidifying the mobile phase (pH < 3) protonates the silanol groups, reducing their interaction with the analyte.Use an end-capped column: Modern, well-end-capped C18 columns have fewer accessible silanol groups.Add a competing base: In some cases, adding a small amount of a competing base to the mobile phase can mask the active sites. However, this is less common for acidic analytes.
Column Contamination Strongly retained impurities from the sample matrix can bind to the column head, causing peak distortion. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. Using a guard column is highly recommended to protect the analytical column.
Column Overload Injecting too much sample can lead to peak distortion, including tailing. Dilute the sample and re-inject.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with the smallest appropriate internal diameter and keep the length to a minimum.
Problem 3: Retention Time Drifting

Symptoms:

  • Inconsistent retention times for the same analyte across multiple injections.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Allow at least 10-15 column volumes of the starting mobile phase to pass through the column.
Mobile Phase Composition Changes If the mobile phase is prepared by mixing online, ensure the pump's proportioning valves are functioning correctly. If preparing the mobile phase manually, ensure accurate measurements and thorough mixing. Evaporation of the more volatile organic solvent can also alter the composition over time; keep mobile phase reservoirs covered.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.
Pump Malfunction Inconsistent flow from the pump will lead to retention time variability. Check for leaks, and ensure the pump is properly primed and the seals are in good condition.

Experimental Protocols

Example HPLC Method for GA1 and GA3 Separation

This protocol is a representative method for the separation of GA1 and its double-bond isomer, GA3.

  • Column: Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B (linear gradient)

    • 25-30 min: 70% B (isocratic)

    • 30-31 min: 70% to 30% B (linear gradient)

    • 31-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm or Mass Spectrometry (ESI-)

Quantitative Data

The following table summarizes representative chromatographic data for the separation of several gibberellins. Note that absolute retention times can vary significantly between different HPLC systems and columns.

GibberellinIsomeric Relationship to GA1Typical Elution OrderApproximate Retention Time (min) under Reversed-Phase Conditions
GA1 -215.8
GA3 Double bond isomer115.2
GA4 Monohydroxylated (vs. dihydroxylated GA1)4> 20
GA7 Double bond isomer of GA43> 20
6-epi-GA1 Epimer at C-6Varies based on conditionsSimilar to GA1

Note: The elution order and retention times are illustrative and can be influenced by the specific chromatographic conditions. A resolution of 1.86 has been reported between GA3 and GA1 peaks under optimized gradient reversed-phase HPLC conditions.[4]

Visualizations

Experimental Workflow for GA1 Isomer Separation

experimental_workflow sample_prep Sample Preparation (Extraction & Cleanup) hplc_system HPLC System sample_prep->hplc_system column C18 Reversed-Phase Column hplc_system->column detector Detection (UV @ 205 nm or MS) column->detector mobile_phase Acidified Mobile Phase (e.g., ACN/H2O + Formic Acid) data_analysis Data Analysis (Integration & Quantification) detector->data_analysis troubleshooting_resolution start Poor Peak Resolution (Co-elution) check_gradient Is the gradient optimized? start->check_gradient optimize_gradient Adjust Gradient: - Make it shallower - Change organic solvent check_gradient->optimize_gradient No check_ph Is the mobile phase acidic enough (pH < 3.5)? check_gradient->check_ph Yes optimize_gradient->check_ph acidify_mp Increase acidity of mobile phase check_ph->acidify_mp No check_column Is the column efficient? check_ph->check_column Yes acidify_mp->check_column change_column Use a longer column or one with smaller particles check_column->change_column No resolved Peaks Resolved check_column->resolved Yes change_column->resolved

References

improving the recovery of Gibberellin A1 during plant tissue extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Gibberellin A1 (GA1) from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the recovery and quality of your GA1 extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of GA1 from plant tissues.

Question: Why is my GA1 yield consistently low?

Answer:

Low recovery of GA1 is a frequent challenge due to its low endogenous concentrations in plant tissues and its susceptibility to degradation. Several factors during the extraction process can contribute to this issue. Consider the following potential causes and solutions:

  • Incomplete Cell Lysis: Tough plant tissues may not be sufficiently homogenized, preventing the complete release of GA1.

    • Solution: Cryogenic grinding of the plant tissue using liquid nitrogen is highly recommended to ensure thorough cell disruption.[1] For less fibrous tissues, a high-speed homogenizer with pre-chilled solvents can be effective.

  • Suboptimal Extraction Solvent: The choice of solvent and its properties are critical for efficient extraction.

    • Solution: A common and effective extraction solvent for gibberellins is 80% methanol containing 1% acetic acid.[1] The slightly acidic pH helps to keep the carboxylic acid group of GA1 protonated, improving its solubility in the organic solvent.

  • Degradation During Extraction: GA1 is sensitive to high temperatures and non-optimal pH, which can lead to the hydrolysis of its lactone ring and a loss of biological activity.[1]

    • Solution: Perform all extraction steps at low temperatures (4°C or on ice).[1] Use pre-chilled solvents and glassware. Minimize the extraction time to reduce the risk of degradation.[1]

  • Insufficient Extraction Volume or Repetitions: A single extraction may not be sufficient to recover all the GA1 from the plant matrix.

    • Solution: Perform multiple extractions (2-3 times) of the plant material and pool the supernatants to maximize recovery.[1]

Question: My chromatogram shows many interfering peaks. How can I clean up my sample?

Answer:

Plant extracts are complex mixtures containing various compounds that can interfere with the analysis of GA1, leading to inaccurate quantification. This is often referred to as the "matrix effect" in LC-MS analysis.

  • Co-extraction of Interfering Substances: Pigments (like chlorophyll), lipids, and other secondary metabolites are often co-extracted with GA1.

    • Solution: A Solid-Phase Extraction (SPE) clean-up step is highly recommended after the initial extraction.[1] A C18 cartridge is commonly used for this purpose, as it effectively retains GA1 while allowing more polar interfering compounds to be washed away.[1]

  • Inadequate Phase Separation in Liquid-Liquid Extraction (LLE): Emulsions can form during LLE, leading to poor separation of the aqueous and organic phases and carryover of interfering substances.

    • Solution: Centrifugation can help to break emulsions. If emulsions persist, consider using a different organic solvent or switching to an SPE-based cleanup method.

Question: How can I prevent the degradation of my GA1 samples during storage?

Answer:

Proper storage is crucial to maintain the integrity of your GA1 samples.

  • Instability in Solution: GA1 is less stable in solution compared to its solid form, especially at neutral to alkaline pH.[1]

    • Solution: Prepare fresh stock solutions for each experiment whenever possible.[1] If short-term storage is necessary, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in amber vials to protect from light.[1]

  • Improper Storage of Solid GA1:

    • Solution: Solid this compound should be stored in a tightly sealed container in a desiccator at -20°C, protected from light.[1] Under these conditions, solid GA1 is reported to be stable for at least four years.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for GA1 extraction from plant tissues?

A1: The most common approach involves an initial extraction with an organic solvent (typically methanol), followed by a purification and concentration step using Solid-Phase Extraction (SPE).[1] This combination is effective for isolating GA1 from complex plant matrices.

Q2: What are typical recovery rates for GA1 extraction?

A2: Recovery rates can vary depending on the plant matrix, the extraction method, and the skill of the operator. A study on Arabidopsis thaliana using matrix solid-phase dispersion extraction reported average recoveries for GA1 ranging from 54.7% to 102.6%.[2] In general, SPE methods tend to offer more consistent and higher recoveries compared to liquid-liquid extraction (LLE).

Q3: Can I use Liquid-Liquid Extraction (LLE) for GA1 purification?

A3: Yes, LLE can be used, but it may be less efficient and more prone to issues like emulsion formation compared to SPE. If using LLE, it is important to optimize the pH of the aqueous phase to ensure that GA1 is in its non-ionized form to partition into the organic solvent.

Q4: What analytical techniques are commonly used to quantify GA1 after extraction?

A4: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and sensitive method for the quantification of GA1.[2] This technique provides high selectivity and allows for accurate measurement even at the low concentrations found in plant tissues.

Data Presentation

Table 1: Comparison of this compound Recovery Rates Using Different Extraction Methods

Plant SpeciesExtraction MethodCleanup MethodAnalytical MethodAverage Recovery (%)Reference
Arabidopsis thalianaMatrix Solid-Phase DispersionC18 SPEHPLC-MS/MS54.7 - 102.6[2]
Pisum sativum (Pea)Methanol ExtractionC18 Sep-PakGC-SIMNot explicitly stated
General Plant TissueMethanol ExtractionOasis® MCX-HLB and Oasis® MAX SPEUPLC-MS/MS~72 (for internal standards)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline and may need to be optimized for specific plant tissues.

1. Sample Preparation and Homogenization: a. Weigh 1-5 grams of fresh plant tissue and immediately freeze it in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

2. Initial Extraction: a. Transfer the powdered tissue to a suitable centrifuge tube. b. Add 10 mL of pre-chilled 80% methanol containing 1% acetic acid per gram of tissue. c. Agitate the mixture on a shaker for at least 4 hours at 4°C. d. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant. f. Repeat the extraction on the pellet and combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition the C18 SPE cartridge: Sequentially pass 5 mL of 100% methanol followed by 5 mL of deionized water through the cartridge. b. Load the sample: Dilute the combined supernatant with water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned C18 cartridge. c. Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove polar impurities. d. Elute GA1: Elute the gibberellins from the cartridge with 5 mL of 80% methanol. Collect the eluate in a clean tube.

4. Drying and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C. b. Reconstitute the dried residue in a small, known volume (e.g., 100-500 µL) of the initial mobile phase for your analytical instrument (e.g., HPLC-MS/MS).

Visualizations

This compound Biosynthesis Pathway

GA1_Biosynthesis GGDP GGDP ent_Copalyl_diphosphate ent-Copalyl diphosphate GGDP->ent_Copalyl_diphosphate CPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified this compound biosynthesis pathway in higher plants.

This compound Signaling Pathway

GA1_Signaling cluster_nucleus Nucleus GA1_low Low GA1 DELLA DELLA Protein GA1_high High GA1 GID1 GID1 Receptor GA1_high->GID1 Binds to PIF PIF DELLA->PIF Inhibits SCF SCF (E3 Ligase) DELLA->SCF Targeted by GA_responsive_genes GA-Responsive Genes PIF->GA_responsive_genes Represses PIF->GA_responsive_genes Activates GID1->DELLA Binds to Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA Degradation Growth_Repression Growth Repression GA_responsive_genes->Growth_Repression Growth_Promotion Growth Promotion GA_responsive_genes->Growth_Promotion

Caption: Overview of the this compound signaling pathway.

References

reducing variability in the dwarf rice seedling bioassay for GA1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in the dwarf rice seedling bioassay for gibberellin A1 (GA1).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the dwarf rice seedling bioassay for GA1. Each question is followed by a detailed answer and troubleshooting steps to ensure more consistent and reliable experimental outcomes.

Q1: Why am I observing high variability in seedling height within the same treatment group?

A1: High variability in seedling height can stem from several factors, from initial seed quality to environmental inconsistencies.

  • Genetic Purity of Seeds: The use of a genetically pure dwarf rice line, such as 'Tan-ginbozu' or 'Waito-C', is critical. These cultivars are specifically chosen for their gibberellin-deficient dwarfism and uniform response. Ensure your seed stock is from a reliable source and has not been cross-contaminated.

  • Seed Viability and Vigor: Not all seeds will germinate and grow at the same rate. To minimize this variability:

    • Seed Selection: Use seeds of uniform size and weight. Discard any seeds that are discolored, damaged, or abnormally small.

    • Germination Synchronization: Pre-germinate seeds in the dark on moist filter paper. Select only seedlings with a uniform radicle and coleoptile length for the experiment. This ensures that all seedlings start the assay at a similar developmental stage.

  • Inconsistent GA1 Application: The microdrop application method requires precision. Ensure that the same volume of GA1 solution is applied to the same location on each seedling. The junction between the leaf sheath and blade is the recommended application site.

  • Environmental Fluctuations: Minor differences in light intensity or temperature across your growth chamber can lead to significant variations in growth.

    • Temperature: Maintain a constant temperature, ideally around 30°C, as temperature fluctuations can affect metabolic rates and growth.[1][2][3]

    • Light: Use a growth chamber with uniform light distribution. Rotating the seedling trays daily can help to mitigate the effects of uneven lighting.

Q2: My dwarf rice seedlings are not showing a significant response to GA1 application.

A2: A lack of response to GA1 could be due to issues with the GA1 solution, the application method, or the presence of inhibitory substances.

  • GA1 Solution Preparation and Storage:

    • Solvent: GA1 is sparingly soluble in water. Prepare a stock solution in a small amount of ethanol or acetone before diluting with water to the final concentration. Ensure the final concentration of the organic solvent is low (typically <0.1%) as it can be phytotoxic.

    • pH: The pH of the final solution should be near neutral.

    • Storage: Store GA1 stock solutions at 4°C in the dark to prevent degradation. Prepare fresh working solutions for each experiment.

  • Application Timing: Apply GA1 to seedlings at the correct developmental stage, typically when the second leaf has just emerged.

  • Presence of Inhibitors: If you are testing plant extracts, they may contain endogenous inhibitors like abscisic acid (ABA), which can counteract the effect of GA1.[4] To overcome this, you can:

    • Purify the Extract: Use chromatographic techniques to separate GAs from inhibitory compounds before the bioassay.

    • Increase Assay Sensitivity: Treat the dwarf rice seeds with an inhibitor of GA biosynthesis, such as uniconazole. This reduces the endogenous GA levels in the seedlings, making them more sensitive to exogenously applied GA1.[4][5]

Q3: How can I increase the sensitivity of my dwarf rice bioassay?

A3: Increasing the sensitivity of the bioassay is crucial when detecting very low concentrations of GA1.

  • Use of GA Biosynthesis Inhibitors: As mentioned, treating seeds with a GA biosynthesis inhibitor like uniconazole can significantly enhance the sensitivity of the assay.[4][5] This is because the inhibitor lowers the background level of endogenous gibberellins, making the seedlings hyper-responsive to applied GA1.

  • Choice of Dwarf Cultivar: Different dwarf rice cultivars have varying degrees of sensitivity to different gibberellins. 'Tan-ginbozu' is known to be highly responsive to a broad spectrum of GAs.[6]

  • Optimizing Growth Conditions: Ensure optimal and consistent environmental conditions (light and temperature) for rice seedling growth, as stressed plants may not respond optimally to GA1.

Q4: What is the optimal duration for the dwarf rice bioassay?

A4: The optimal duration of the bioassay is a balance between achieving a measurable response and minimizing variability. A 3-day test has been shown to be less variable than longer tests (4, 5, 6, or 7 days).[6] While longer incubation times may result in greater differences in plant height, the variability among the means also tends to increase.[6] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental conditions.

Q5: How many replicates should I use to obtain statistically significant results?

A5: The number of replicates required depends on the inherent variability of your assay and the magnitude of the difference you wish to detect. For a 3-day test, seven replications may be needed to discern a 50% difference in growth between three treatments with 95% confidence.[6] If comparing only two treatments, four replications might be sufficient to detect a 50% difference in growth.[6] It is always advisable to conduct a power analysis to determine the appropriate number of replicates for your experimental design.

Experimental Protocols

A detailed methodology is crucial for reducing variability. Below is a synthesized protocol for the dwarf rice seedling bioassay for GA1.

1. Seed Sterilization and Germination:

  • Select uniform seeds of a dwarf rice cultivar (e.g., 'Tan-ginbozu').

  • Dehusk the seeds and surface sterilize them by soaking in a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water (at least five times).[7]

  • Place the sterilized seeds on two layers of sterile filter paper moistened with sterile distilled water in a petri dish.

  • Incubate the seeds in the dark at 30°C for 48-72 hours for germination.[7]

  • Select uniformly germinated seedlings with a coleoptile length of approximately 2-3 mm for the assay.

2. Seedling Culture:

  • Transfer the selected seedlings to a suitable support, such as a plastic or glass mesh, in a container with sterile water or a hydroponic solution.

  • Grow the seedlings in a controlled environment chamber under continuous light at a constant temperature of 30°C.[1][2][3]

3. Preparation and Application of GA1 Solution:

  • Prepare a stock solution of GA1 (e.g., 1 mg/mL) in ethanol or acetone.

  • Prepare serial dilutions of the GA1 stock solution with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20) to achieve the desired final concentrations. The final concentration of the organic solvent should be below 0.1%.

  • When the second leaf of the seedlings is approximately 2-5 mm long, apply a small, precise volume (e.g., 1 µL) of the GA1 solution or the test sample to the junction of the second leaf sheath and blade using a micropipette.

4. Incubation and Measurement:

  • Continue to grow the seedlings under the same controlled conditions for a predetermined period (e.g., 3 days).[6]

  • Measure the length of the second leaf sheath from the point of application to the ligule of the second leaf.

  • Calculate the mean and standard deviation of the second leaf sheath length for each treatment group.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Effect of Temperature on Weedy Rice Seedling Growth

Temperature (°C)Hypocotyl Length (cm)Radicle Length (cm)
25LowerModerate
30Pronounced ElongationPronounced Elongation
35ModerateLower
40LowerLower

Data adapted from a study on weedy rice, which provides insights into optimal temperature ranges for rice seedling growth.[1][2]

Table 2: Influence of Photoperiod on Weedy Rice Hypocotyl Elongation

PhotoperiodHypocotyl Length
24h LightLowest
12h Light/12h DarkModerate
24h DarkHighest

Data adapted from a study on weedy rice, indicating the significant effect of light on seedling elongation.[1][2]

Table 3: Recommended Replicates for Detecting a 50% Growth Difference with 95% Confidence

Number of TreatmentsAssay DurationRequired Replicates
23 days4
33 days7

Data based on studies with 'Tan-ginbozu' rice.[6]

Visualizations

Gibberellin (GA) Signaling Pathway in Rice

GA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA1 GA1 GID1 GID1 (Receptor) GA1->GID1 binds to GA1_GID1 GA1-GID1 Complex GID1->GA1_GID1 SLR1 SLR1 (DELLA Protein) (Repressor) GA1_GID1->SLR1 binds to SCF_GID2 SCF_GID2 (E3 Ligase) GA1_GID1->SCF_GID2 promotes interaction with Proteasome 26S Proteasome SLR1->Proteasome degraded by GAMYB GAMYB (Transcription Factor) SLR1->GAMYB represses SCF_GID2->SLR1 ubiquitinates SLR1_degraded Degraded SLR1 Proteasome->SLR1_degraded GA_responsive_genes GA-Responsive Genes GAMYB->GA_responsive_genes activates Growth_responses Growth Responses (e.g., Leaf Sheath Elongation) GA_responsive_genes->Growth_responses leads to

Caption: Gibberellin (GA1) signaling pathway in rice leading to growth responses.

Experimental Workflow for Dwarf Rice Seedling Bioassay

Dwarf_Rice_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_selection 1. Seed Selection (Uniform 'Tan-ginbozu' seeds) sterilization 2. Surface Sterilization (1% NaOCl) seed_selection->sterilization germination 3. Germination (Dark, 30°C, 48-72h) sterilization->germination seedling_selection 4. Seedling Selection (Uniform coleoptiles) germination->seedling_selection culturing 5. Seedling Culturing (Continuous light, 30°C) seedling_selection->culturing ga_application 6. GA1 Application (Microdrop on 2nd leaf sheath) culturing->ga_application incubation 7. Incubation (3 days) ga_application->incubation measurement 8. Measurement (2nd leaf sheath length) incubation->measurement data_analysis 9. Data Analysis (Mean, SD, Stats) measurement->data_analysis

References

Gibberellin A1 (GA1) Application: A Technical Guide to Optimizing Concentration and Avoiding Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective application of Gibberellin A1 (GA1), focusing on optimizing concentrations to achieve desired physiological responses while avoiding phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GA1) and what is its primary role in plants?

A1: this compound (GA1) is a bioactive gibberellin, a class of diterpenoid phytohormones that are crucial for various plant growth and development processes.[1] Its primary roles include promoting stem and leaf elongation, inducing seed germination, and influencing flower and fruit development.[1]

Q2: What are the common signs of GA1 phytotoxicity?

A2: Excessive concentrations of gibberellins can lead to phytotoxicity. Common symptoms include chlorosis (yellowing of leaves), excessive and spindly stem elongation leading to weakened plants, leaf curling or distortion (epinasty or hyponasty), and in severe cases, scorching or burning of leaf tissues.[2]

Q3: How do I prepare a stock solution of GA1?

A3: To prepare a stock solution, dissolve the GA1 powder in a small amount of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) before bringing it to the final volume with sterile, deionized water. For example, to make a 1 mM stock solution, dissolve 3.48 mg of GA1 (molar mass ~348.39 g/mol ) in a small volume of solvent and then add water to a final volume of 10 mL. Store stock solutions at -20°C in the dark.

Q4: What is the typical range of working concentrations for GA1 in experiments?

A4: The optimal concentration of GA1 is highly dependent on the plant species, the developmental stage, and the desired effect. Generally, concentrations for promoting effects like seed germination and stem elongation can range from the nanomolar (nM) to the micromolar (µM) range. For instance, low nanomolar concentrations can be sufficient to stimulate root elongation in GA-deficient mutants.[3] Dose-response experiments are crucial to determine the optimal concentration for your specific experimental setup.

Q5: How does GA1 exert its effects at the molecular level?

A5: GA1 initiates a signaling cascade by binding to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][4] This binding event promotes the interaction between GID1 and DELLA proteins, which are nuclear repressors of gibberellin responses. The formation of the GA1-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, mediated by an SCF E3 ubiquitin ligase complex.[5][6] The removal of DELLA proteins derepresses the expression of GA-responsive genes, leading to various physiological effects.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect after GA1 application. 1. Incorrect GA1 concentration: The concentration may be too low to elicit a response. 2. Degraded GA1 stock solution: Improper storage or repeated freeze-thaw cycles can degrade the hormone. 3. Ineffective application method: The method of application (e.g., foliar spray, soil drench) may not be optimal for uptake by the plant. 4. Plant insensitivity: The plant species or developmental stage may be less responsive to GA1.1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution of GA1. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. 3. Try alternative application methods. For example, direct application to the apical meristem or incorporation into the growth medium. 4. Consult literature for the responsiveness of your specific plant species and developmental stage to gibberellins.
Signs of phytotoxicity (e.g., yellowing, spindly growth). 1. GA1 concentration is too high: Exceeding the optimal concentration can lead to adverse effects. 2. Uneven application: Concentrated droplets of the solution on the plant tissue can cause localized phytotoxicity. 3. Contamination of stock solution: The stock solution may be contaminated with other substances.1. Reduce the GA1 concentration in subsequent experiments. Conduct a dose-response study to identify the phytotoxicity threshold. 2. Ensure even application, for example, by using a fine mist sprayer and including a surfactant in the solution to improve spreading. 3. Prepare a fresh, sterile stock solution.
Inconsistent results between replicates. 1. Inaccurate pipetting: Errors in preparing dilutions can lead to variability in the final concentration. 2. Non-uniform plant material: Differences in the age, size, or health of the experimental plants can affect their response. 3. Environmental variability: Inconsistent light, temperature, or humidity conditions across replicates can influence plant growth and hormone response.1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Select plants that are as uniform as possible in terms of size and developmental stage. 3. Maintain consistent environmental conditions for all replicates throughout the experiment.
Precipitation of GA1 in the stock or working solution. 1. Low solubility: GA1 has limited solubility in water. 2. Incorrect solvent: The initial solvent may not be appropriate for the desired concentration.1. First, dissolve GA1 in a small amount of ethanol or DMSO before adding water. Gentle warming may aid dissolution. 2. Ensure the final concentration of the organic solvent in the working solution is low enough to not affect the plants.

Data Presentation

Table 1: Exemplary this compound (GA1) Concentrations for Different Plant Species and Effects
Plant SpeciesEffectGA1 Concentration RangeReference(s)
Pea (Pisum sativum)Promotion of shoot elongationA dose of 10 µg in 2 µL of ethanol applied to the internode showed a significant response.[7][7]
Pea (Pisum sativum)Reversal of dwarfismNanomolar concentrations can be effective in GA-deficient mutants.[3][3]
Arabidopsis thalianaSeed germinationConcentrations in the micromolar (µM) range are often used to promote germination in GA-deficient mutants.[8][9]
Barley (Hordeum vulgare)Leaf elongationResponded to low concentrations in the range of 10⁻⁸ to 10⁻⁶ M for GA3, suggesting a similar range for GA1.[10][11][10][11]
Tomato (Solanum lycopersicum)Parthenocarpic fruit developmentApplication of GA4, which has similar activity to GA1, showed a dose-dependent effect on parthenocarpy.[12][12]

Note: The optimal concentration can vary significantly based on experimental conditions. The values in this table should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of GA1 using a Dose-Response Experiment

Objective: To identify the optimal GA1 concentration for a desired physiological response (e.g., stem elongation) and to determine the threshold for phytotoxicity.

Materials:

  • This compound (GA1) powder

  • Ethanol or DMSO

  • Sterile deionized water

  • Calibrated micropipettes and sterile tips

  • Volumetric flasks

  • Plant material (e.g., 2-week-old pea seedlings of a dwarf variety)

  • Growth chamber or greenhouse with controlled environmental conditions

  • Ruler or digital caliper for measurements

  • Camera for documentation

Methodology:

  • Preparation of GA1 Stock Solution (1 mM):

    • Weigh 3.48 mg of GA1 powder and place it in a sterile 10 mL volumetric flask.

    • Add a small volume (e.g., 200 µL) of ethanol or DMSO to dissolve the powder completely.

    • Bring the volume up to 10 mL with sterile deionized water. Mix thoroughly.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Working Solutions:

    • Prepare a series of GA1 working solutions by diluting the 1 mM stock solution. For example, to test concentrations from 0.01 µM to 100 µM, perform serial dilutions.

    • Prepare a control solution containing the same concentration of the solvent (ethanol or DMSO) as the highest GA1 concentration to account for any effects of the solvent.

  • Plant Treatment:

    • Select uniform and healthy plants.

    • Randomly assign plants to different treatment groups (including the control), with a sufficient number of replicates for each group (e.g., n=10).

    • Apply a consistent volume of the respective working solution to each plant. For pea seedlings, a common method is to apply a small droplet (e.g., 5 µL) to the apical bud or the youngest expanding internode.[7]

  • Data Collection:

    • Maintain the plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • Measure the parameter of interest (e.g., stem height) at regular intervals (e.g., daily for one week).

    • Visually assess and score for signs of phytotoxicity (e.g., on a scale of 0-5, where 0 is no effect and 5 is severe damage). Document with photographs.

  • Data Analysis:

    • Calculate the average response (e.g., increase in stem height) for each treatment group.

    • Plot the response against the logarithm of the GA1 concentration to generate a dose-response curve.

    • Determine the optimal concentration that gives the maximal desired response without causing significant phytotoxicity.

Mandatory Visualizations

GIBBERELLIN_A1_SIGNALING_PATHWAY cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 Binds to GA1_GID1 GA1-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA1_GID1->DELLA Binds to cluster_nucleus cluster_nucleus GA1_GID1->cluster_nucleus SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted by GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes Represses Proteasome 26S Proteasome SCF->Proteasome Leads to Degradation by Proteasome->DELLA Degrades Growth_Responses Growth Responses (e.g., Stem Elongation) GA_responsive_genes->Growth_Responses Leads to

Caption: this compound (GA1) Signaling Pathway.

TROUBLESHOOTING_WORKFLOW Start Experiment with GA1 Observed_Effect Observe Plant Response Start->Observed_Effect No_Effect No or Insufficient Response Observed_Effect->No_Effect No Desired_Effect Desired Response Observed_Effect->Desired_Effect Yes Phytotoxicity Phytotoxicity Observed Observed_Effect->Phytotoxicity Adverse Check_Concentration Is Concentration Optimal? No_Effect->Check_Concentration Success Experiment Successful Desired_Effect->Success Check_High_Concentration Is Concentration Too High? Phytotoxicity->Check_High_Concentration Check_Solution Is Stock Solution Viable? Check_Concentration->Check_Solution Yes Increase_Concentration Increase Concentration Check_Concentration->Increase_Concentration No Check_Application Is Application Method Correct? Check_Solution->Check_Application Yes Prepare_New_Stock Prepare Fresh Stock Solution Check_Solution->Prepare_New_Stock No Check_Application->No_Effect Yes, Re-evaluate Experiment Modify_Application Modify Application Method Check_Application->Modify_Application No Increase_Concentration->Observed_Effect Prepare_New_Stock->Observed_Effect Modify_Application->Observed_Effect Reduce_Concentration Reduce Concentration Check_High_Concentration->Reduce_Concentration Yes Check_Uniformity Is Application Uniform? Check_High_Concentration->Check_Uniformity No Reduce_Concentration->Observed_Effect Check_Uniformity->Phytotoxicity Yes, Re-evaluate Experiment Improve_Application Improve Application Uniformity Check_Uniformity->Improve_Application No Improve_Application->Observed_Effect

Caption: Troubleshooting Workflow for GA1 Application.

References

minimizing off-target effects of exogenous Gibberellin A1 application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during the application of exogenous Gibberellin A1 (GA1).

Troubleshooting Guide

This section addresses common issues encountered during experiments involving exogenous GA1 application.

Issue 1: Application of GA1 rescues the primary phenotype (e.g., dwarfism) but induces unintended morphological changes, such as excessive stem elongation or altered leaf morphology.

  • Possible Cause: The concentration of GA1 applied is too high, leading to pleiotropic effects. High concentrations of gibberellins can lead to exaggerated physiological responses.[1]

  • Solution: Conduct a dose-response experiment to determine the minimal effective concentration of GA1 required to rescue the target phenotype without inducing off-target effects. Start with a low concentration (e.g., 10⁻⁸ M) and gradually increase it.[2] Observe multiple morphological parameters to identify a concentration that provides specific effects.

Issue 2: GA1 application leads to unexpected changes in flowering time.

  • Possible Cause: Gibberellins are known to play a role in regulating flowering time, particularly in long-day plants.[3][4] Exogenous application can interfere with the endogenous signaling pathways that control this process.

  • Solution:

    • Optimize Application Timing: Apply GA1 at a specific developmental stage where it is less likely to influence floral initiation.

    • Use a GA-deficient mutant background: If the goal is to study a process independent of flowering, using a mutant that is deficient in GA biosynthesis (e.g., ga1-3) can help isolate the effects of exogenous GA1 on the process of interest.[3]

    • Consider the Photoperiod: Be aware of the photoperiod conditions of your experiment, as GA's effect on flowering is often light-dependent.[5]

Issue 3: The experimental results with GA1 application are inconsistent across replicates.

  • Possible Cause:

    • Inconsistent Application Method: Uneven application of GA1 can lead to variable responses.

    • Environmental Fluctuations: Changes in light or temperature can alter a plant's responsiveness to GA1.[5][6]

    • Plant-to-Plant Variability: Even within the same genotype, there can be physiological differences that affect hormone response.

  • Solution:

    • Standardize Application: Use a consistent and precise method for GA1 application, such as micro-application to a specific leaf or the shoot apex.

    • Control Environmental Conditions: Maintain stable light intensity, photoperiod, and temperature throughout the experiment.

    • Increase Sample Size: Use a larger number of plants per treatment to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What are the typical off-target effects of exogenous GA1 application?

A1: Off-target effects, also known as pleiotropic effects, can include a range of unintended physiological responses. Besides the desired effect (e.g., stem elongation), exogenous GA1 application can influence:

  • Seed germination[3][4]

  • Flowering time[3]

  • Leaf development[1]

  • Root growth[7]

  • Apical dominance[1]

  • Interactions with other hormone pathways, such as abscisic acid (ABA) and jasmonates.[3][8]

Q2: How can I determine the optimal concentration of GA1 for my experiment?

A2: The optimal concentration is best determined through a dose-response curve. This involves treating plants with a range of GA1 concentrations and observing the desired effect as well as any potential off-target effects. For example, in barley, different dwarf mutants responded to varying concentrations of GA3, a related gibberellin, with some requiring 100-fold higher concentrations than wild-type plants.[2] A similar approach should be taken for GA1.

Q3: What is the role of DELLA proteins in GA1 signaling and off-target effects?

A3: DELLA proteins are key negative regulators of gibberellin signaling.[9][10] In the absence of GA, DELLA proteins accumulate and repress growth. When GA1 is present, it binds to its receptor, GID1, which then leads to the degradation of DELLA proteins, allowing for growth and other GA-mediated responses.[10] Off-target effects can occur if the applied GA1 causes excessive degradation of DELLA proteins, leading to the activation of a wide range of downstream genes that are normally repressed.

Q4: Are there specific experimental systems or genetic backgrounds that can help minimize off-target effects?

A4: Yes, using specific genetic backgrounds can be very helpful.

  • GA-deficient mutants: Mutants like ga1 in Arabidopsis thaliana are unable to synthesize their own bioactive GAs.[3] Applying exogenous GA1 to these mutants allows researchers to study the effects of GA1 in a context where endogenous GA levels are negligible, thus reducing the complexity of interactions.

  • GA-insensitive mutants: Mutants with defects in GA signaling components, such as the GA receptor GID1 or DELLA proteins, can help to dissect the specificity of the response.[9][10]

Data Presentation

Table 1: Recommended GA1 Concentration Ranges for Initial Dose-Response Experiments

Plant SpeciesApplication MethodStarting Concentration Range (M)Reference PhenotypePotential Off-target Effects to Monitor
Arabidopsis thaliana (dwarf mutants)Foliar Spray or Droplet to Apex10⁻⁸ - 10⁻⁶Rescue of dwarf phenotypeAccelerated flowering, reduced fertility
Barley (Hordeum vulgare)Droplet to leaf base10⁻⁸ - 10⁻⁵Leaf elongationAltered α-amylase production
Pea (Pisum sativum)Droplet to internode10⁻⁷ - 10⁻⁵Internode elongationChanges in leaf morphology

Note: These are suggested starting ranges. The optimal concentration will vary depending on the specific mutant, growth conditions, and desired outcome.

Experimental Protocols

Protocol 1: Dose-Response Analysis of Exogenous GA1 on a Dwarf Mutant

  • Plant Material: Use a well-characterized GA-deficient dwarf mutant (e.g., Arabidopsis thaliana ga1-3) and its corresponding wild-type.

  • Growth Conditions: Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • GA1 Preparation: Prepare a stock solution of GA1 in ethanol. Make a series of dilutions in water to achieve the desired final concentrations (e.g., 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M). Include a mock control with the same concentration of ethanol as the highest GA1 concentration.

  • Application: At a defined developmental stage (e.g., when the 4th rosette leaf is visible), apply a small, consistent volume (e.g., 10 µL) of the respective GA1 solution or mock control to the shoot apex of each plant.

  • Data Collection:

    • Measure the primary phenotype of interest (e.g., rosette diameter, plant height) at regular intervals.

    • Record any observed off-target effects, such as time to flowering, leaf curling, or changes in apical dominance.

  • Analysis: Plot the response (e.g., increase in plant height) against the log of the GA1 concentration to generate a dose-response curve. Determine the lowest concentration that gives a maximal response for the desired phenotype with minimal off-target effects.

Mandatory Visualizations

GA1_Signaling_Pathway cluster_nucleus Nucleus cluster_phenotype Phenotypic Response cluster_off_target Off-Target Response GA1_in GA1 GID1 GID1 Receptor GA1_in->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Binds to SCF SCF E3 Ligase DELLA->SCF Recruited to Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes Represses Off_Target_Genes Off-Target Genes (e.g., Flowering) DELLA->Off_Target_Genes Represses Proteasome 26S Proteasome SCF->Proteasome Targets for Degradation Proteasome->DELLA Degradation Desired_Effect Desired Effect (e.g., Stem Elongation) Growth_Genes->Desired_Effect Off_Target_Effect Off-Target Effect (e.g., Early Flowering) Off_Target_Genes->Off_Target_Effect GA1_ex Exogenous GA1 Application GA1_ex->GA1_in

Caption: this compound signaling pathway and points of off-target effects.

Experimental_Workflow start Start: Define Research Question (e.g., Rescue Dwarf Phenotype) select_system Select Appropriate Genetic Background (e.g., GA-deficient mutant) start->select_system dose_response Perform Dose-Response Experiment (Vary GA1 Concentration) select_system->dose_response measure_primary Measure Primary Phenotype (e.g., Plant Height) dose_response->measure_primary measure_off_target Measure Potential Off-Target Effects (e.g., Flowering Time, Leaf Morphology) dose_response->measure_off_target analysis Analyze Data: Identify Minimum Effective Concentration with Minimal Side Effects measure_primary->analysis measure_off_target->analysis optimize Optimize Application Method & Timing analysis->optimize main_experiment Conduct Main Experiment with Optimized Protocol optimize->main_experiment end End: Specific Phenotypic Analysis main_experiment->end

Caption: Workflow for minimizing off-target effects of exogenous GA1.

References

Technical Support Center: Mass Spectrometry Analysis of Gibberellin A1 (GA1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the mass spectrometry analysis of Gibberellin A1 (GA1).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact GA1 analysis?

A: Matrix effects are the alteration of ionization efficiency of an analyte, such as GA1, by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[1][2] In plant tissues, complex matrices containing various endogenous compounds can significantly interfere with GA1 analysis.[1]

Q2: How can I identify if my GA1 analysis is affected by matrix effects?

A: Several indicators suggest the presence of matrix effects, including poor peak shape (tailing or fronting), inconsistent retention times, high variability in signal intensity between injections, and a significant difference between the slope of a calibration curve prepared in a pure solvent versus one prepared in a matrix extract (matrix-matched calibration).[1] A post-column infusion experiment can also be performed to qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for GA1 quantification?

A: A stable isotope-labeled internal standard (SIL-IS), such as [²H₂]-Gibberellin A1, is considered the gold standard for quantitative LC-MS/MS analysis.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte (GA1).[1] This means it co-elutes and experiences similar matrix effects, allowing for reliable correction and accurate quantification.[1]

Q4: Can derivatization help in mitigating matrix effects for GA1 analysis?

A: Yes, chemical derivatization can improve the chromatographic and mass spectrometric properties of GA1.[3] For instance, derivatization with a reagent that introduces a permanently charged group can enhance ionization efficiency and shift the analyte's retention time away from interfering matrix components, thereby reducing matrix effects.[4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the mass spectrometry analysis of GA1, with a focus on mitigating matrix effects.

Problem 1: Poor Peak Shape and Inconsistent Retention Time

Symptoms:

  • GA1 peak exhibits tailing or fronting.

  • Retention time for GA1 is not consistent across injections.[1]

Potential Causes:

  • Co-eluting matrix components are interfering with the interaction of GA1 with the stationary phase of the LC column.[1]

  • Suboptimal chromatographic conditions.

Solutions:

  • Optimize Sample Preparation: Enhance the cleanup process to remove interfering compounds. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[1]

  • Evaluate Different SPE Sorbents: The choice of SPE sorbent is critical. For acidic compounds like gibberellins, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective.[1]

  • Adjust Chromatographic Conditions:

    • Modify the mobile phase gradient to better separate GA1 from matrix interferences.

    • Experiment with different LC columns (e.g., different stationary phase chemistry or particle size).

Problem 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)

Symptoms:

  • The signal intensity for GA1 is significantly lower than expected.

  • Poor limit of detection (LOD) and limit of quantification (LOQ).

Potential Causes:

  • Ion suppression is a classic matrix effect where co-eluting compounds compete with the analyte for ionization in the mass spectrometer's ion source.[1]

Solutions:

  • Improve Sample Cleanup: Implement a more rigorous sample preparation protocol, such as Matrix Solid-Phase Dispersion (MSPD) or a multi-step SPE.[5][6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will be affected by ion suppression to the same extent as GA1, allowing for accurate correction of the signal.[1]

  • Optimize MS Source Parameters: Adjust parameters such as capillary voltage, cone voltage, source temperature, and gas flow rates to maximize the ionization of GA1.[7]

  • Dilute the Sample: If the GA1 concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and alleviate ion suppression.

Data Presentation

The following tables summarize quantitative data related to the recovery and variability of gibberellin analysis using different sample preparation techniques.

Table 1: Recovery and Precision of Gibberellins using Matrix Solid-Phase Dispersion (MSPD) in Arabidopsis thaliana [5][6]

AnalyteSpiked Amount (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
GA11095.27.5
50102.66.3
GA31088.78.1
5092.45.9
GA41054.712.8
5063.210.4

Table 2: Typical Performance Characteristics of LC-MS/MS for Gibberellin Analysis [8]

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Bias)< 15%
Precision (% RSD)< 15%

Experimental Protocols

Matrix Solid-Phase Dispersion (MSPD) for GA1 Extraction from Arabidopsis thaliana

This protocol is adapted from a method for the analysis of gibberellins in Arabidopsis thaliana.[5][6]

  • Sample Homogenization: Gently blend a solid sample of Arabidopsis thaliana with C18 sorbent to obtain a homogeneous mixture.

  • MSPD Column Packing: Transfer the mixture to an SPE cartridge pre-filled with 0.5 g of C18 to form an MSPD column.

  • Elution: Elute GA1, GA3, and GA4 from the column with a cold 80% methanol aqueous solution.

  • Sample Preparation for LC-MS/MS: The eluate can be directly analyzed or further concentrated and reconstituted in the initial mobile phase.

Detailed LC-MS/MS Parameters for GA1 Analysis

The following are representative LC-MS/MS parameters for the analysis of gibberellins.[8][9]

Liquid Chromatography (LC) Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm) or equivalent.[9]

  • Mobile Phase A: 0.1% aqueous formic acid with 5 mM ammonium formate.[9]

  • Mobile Phase B: Methanol.[9]

  • Gradient: Start with 10% B, ramp to 80% B over 15 minutes, hold for 5 minutes.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 8 µL.[9]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for native gibberellins.

  • Source Parameters:

    • Drying Gas Temperature: 250 °C[9]

    • Drying Gas Flow: 5 L/min[9]

    • Nebulizer Pressure: 45 psi[9]

    • Fragmentor Voltage: 150 V[9]

  • MS/MS Transitions (Representative for Gibberellins):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Gibberellin A18363.2273.13520
[²H₂]-Gibberellin A18365.2275.13520

Note: Cone voltage and collision energy are instrument-dependent and require optimization.[8]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Poor Peak Shape or Low Signal Intensity for GA1 Diagnosis Confirm Matrix Effects (Post-column infusion or Matrix-matched calibration) Problem->Diagnosis Indicates Optimize_SamplePrep Optimize Sample Preparation (SPE, LLE, MSPD) Diagnosis->Optimize_SamplePrep If confirmed Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Diagnosis->Use_SIL_IS If confirmed Optimize_LC Optimize LC Method (Gradient, Column) Diagnosis->Optimize_LC If confirmed Optimize_MS Optimize MS Parameters (Source conditions) Diagnosis->Optimize_MS If confirmed Verification Re-evaluate Analytical Performance (Peak shape, S/N, Accuracy) Optimize_SamplePrep->Verification Use_SIL_IS->Verification Optimize_LC->Verification Optimize_MS->Verification

Caption: A workflow for troubleshooting matrix effects in GA1 analysis.

SamplePrepWorkflow Start Plant Tissue Sample Homogenization Homogenization (e.g., with liquid nitrogen) Start->Homogenization Extraction Extraction (e.g., 80% Methanol) Homogenization->Extraction Cleanup Sample Cleanup Extraction->Cleanup SPE Solid-Phase Extraction (SPE) Cleanup->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Cleanup->LLE Option 2 MSPD Matrix Solid-Phase Dispersion (MSPD) Cleanup->MSPD Option 3 Analysis LC-MS/MS Analysis SPE->Analysis LLE->Analysis MSPD->Analysis

Caption: An experimental workflow for GA1 sample preparation.

References

Technical Support Center: Enhancing Detection of Low-Abundance Gibberellin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of low-abundance Gibberellin A1 (GA1).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low-abundance this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of low-abundance phytohormones like this compound.[1][2][3] Modern ultra-performance liquid chromatography (UPLC) systems coupled with tandem mass spectrometers offer high selectivity and are powerful tools for GA analysis.[4] For optimal sensitivity, especially for trace amounts in complex matrices, derivatization of GA1 prior to LC-MS/MS analysis is often recommended.[5][6][7]

Q2: How can I improve the ionization efficiency of GA1 in mass spectrometry?

A2: To improve the quantification limit, especially for negatively charged compounds like gibberellins, chemical derivatization is a key strategy.[5][6][7] One effective method involves using an "MS-probe," such as bromocholine, which contains a quaternary amine moiety.[5][6][7] This modification introduces a positive charge to the hormone derivatives, allowing for analysis in the positive ion mode with enhanced sensitivity.[7] Another approach is stable isotope labeling using reagents like N,N-dimethyl ethylenediamine (DMED), which can significantly decrease the limits of quantitation by incorporating easily ionized moieties into the GA molecule.[8]

Q3: What are the critical steps in sample preparation for GA1 analysis from plant tissues?

A3: The successful extraction and purification of GA1 from plant tissues, which is crucial due to its low endogenous concentrations, typically involves a multi-step process.[9] Key steps include:

  • Homogenization: Freezing the plant tissue in liquid nitrogen and grinding it to a fine powder.[9]

  • Extraction: Using a solvent such as 80% methanol with an antioxidant.[9]

  • Purification and Concentration: Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating gibberellins from plant extracts.[9][10] C18 cartridges are commonly employed for this purpose.[9][10] For highly selective purification, immunoaffinity chromatography can be utilized.[9]

Q4: Are there high-throughput methods available for GA1 analysis?

A4: Yes, high-throughput methods have been developed for the analysis of multiple phytohormones, including gibberellins. These methods often utilize 96-well column plates for solid-phase extraction and automated liquid handling systems to analyze a large number of samples simultaneously.[5][6][7] Combining these automated sample preparation steps with UPLC-ESI-qMS/MS allows for the efficient profiling of phytohormones in numerous plant samples.[7]

Troubleshooting Guides

Problem 1: Low or no GA1 signal during LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Inefficient Extraction or Purification Review your extraction protocol. Ensure the solvent is appropriate and fresh. Optimize the solid-phase extraction (SPE) procedure, including cartridge conditioning, loading, washing, and elution steps. Consider using immunoaffinity chromatography for cleaner samples.[9]
Poor Ionization Implement a derivatization step to enhance the ionization of GA1. Using a chemical probe with a quaternary amine moiety can significantly improve signal intensity in positive ion mode.[5][6][7] Stable isotope labeling is another effective derivatization strategy.[8]
Matrix Effects The presence of other compounds in the plant extract can suppress the ionization of GA1.[1] Improve sample cleanup using more rigorous SPE or by incorporating an additional purification step. Diluting the sample may also mitigate matrix effects, but this needs to be balanced against the low concentration of GA1.
Instrumental Issues Check the mass spectrometer's performance by infusing a known standard. Ensure the spray needle is not clogged and that gas flows and temperatures are optimal.[11] Verify that the correct multiple reaction monitoring (MRM) transitions for GA1 are being monitored.[12][13]
Degradation of GA1 Standard Prepare fresh GA1 standards and compare the signal with your stored standards. Gibberellins can be susceptible to degradation, so proper storage is crucial.

Problem 2: High background noise in the chromatogram.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Contaminants can introduce significant background noise.[14]
Sample Carryover Implement a robust needle wash protocol between injections to prevent carryover from previous samples.[14] Injecting a blank solvent after a high-concentration sample can help diagnose carryover.
Insufficient Sample Cleanup Co-eluting matrix components can contribute to high background. Enhance the sample preparation procedure with additional SPE steps or by using a more selective sorbent.[9]
Column Bleed Ensure the column is properly conditioned and operated within its recommended pH and temperature ranges to minimize bleed.

Problem 3: Poor peak shape or retention time shifts.

Possible Cause Troubleshooting Step
Column Degradation The column's performance can degrade over time. Replace the column if peak shape issues persist after other troubleshooting steps.
Inappropriate Mobile Phase Ensure the mobile phase composition and pH are optimal for the separation of GA1 on your specific column. Inconsistencies in mobile phase preparation can lead to retention time shifts.[14]
Sample Overload Injecting too concentrated a sample can lead to peak fronting. While less likely with low-abundance analytes, it's a possibility if the extract is not sufficiently clean.
System Leaks or Blockages Check for any leaks in the LC system. Pressure fluctuations can cause retention time instability.[14] A partial blockage in the system can lead to peak broadening or splitting.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for gibberellins achieved by various sensitive methods.

MethodAnalyte(s)LODLOQReference
HPLC-ESI-MS/MS with Stable Isotope Labeling (DMED) 11 GAs0.02 - 0.74 pg0.07 - 2.45 pg[8]
MSPD-HPLC-MS/MS GA1, GA3, GA41.1 - 4.1 ng/g-[12]
LC-MS/MS GA30.005 µg/mL-[13]
UPLC-MS/MS (non-derivatized) 20 GAs0.08 - 10 fmol-[4]
Targeted Metabolomics LC-MS/MS (derivatized) 16 GAs-3.50 pg/mL (lower limit)[15]

Experimental Protocols

Protocol 1: Extraction and Purification of GA1 from Plant Tissue using SPE

This protocol is based on methodologies for extracting gibberellins from plant matrices.[9]

  • Sample Homogenization:

    • Weigh 1-5 g of fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Initial Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of 80% methanol (containing 0.01% butylated hydroxytoluene as an antioxidant) per gram of tissue.

    • Agitate the mixture on a shaker at 4°C for at least 4 hours or overnight.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of 100% methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried residue in a small, known volume (e.g., 100-500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of GA1 with DMED for Enhanced MS Detection

This protocol is adapted from a stable isotope labeling strategy for gibberellin analysis.[8][16]

  • Reagent Preparation:

    • Prepare a 100 mM solution of 2-dimethylaminoethylamine (DMED) in acetonitrile.

    • Prepare a 100 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in acetonitrile.

    • Prepare a 100 mM solution of pyridine in acetonitrile.

  • Derivatization Reaction:

    • To the dried GA1 extract (or standard), add 50 µL of the DMED solution, 50 µL of the EDC solution, and 50 µL of the pyridine solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent under a stream of nitrogen.

  • Sample Cleanup:

    • Reconstitute the dried residue in 500 µL of 5% formic acid in water.

    • Load the solution onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the derivatized GA1 with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_for_GA1_Detection cluster_SamplePrep Sample Preparation cluster_Analysis Analysis PlantTissue Plant Tissue Homogenization Homogenization (Liquid N2) PlantTissue->Homogenization Extraction Extraction (80% Methanol) Homogenization->Extraction Purification Purification (SPE) Extraction->Purification Derivatization Derivatization (Optional, e.g., DMED) Purification->Derivatization Purified Extract LCMS LC-MS/MS Analysis Purification->LCMS Direct Analysis Derivatization->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for GA1 detection from sample preparation to analysis.

Troubleshooting_Low_Signal Start Low or No GA1 Signal Check_Instrument Check Instrument Performance (Standard Infusion) Start->Check_Instrument Instrument_OK Instrument OK Check_Instrument->Instrument_OK Pass Fix_Instrument Troubleshoot MS: - Clean Source - Check Voltages Check_Instrument->Fix_Instrument Fail Check_SamplePrep Review Sample Preparation (Extraction & Purification) SamplePrep_OK Sample Prep OK Check_SamplePrep->SamplePrep_OK Pass Improve_SamplePrep Optimize Protocol: - Better SPE - Cleaner Solvents Check_SamplePrep->Improve_SamplePrep Fail Check_Ionization Evaluate Ionization Efficiency Ionization_OK Ionization OK (Consider Matrix Effects) Check_Ionization->Ionization_OK Pass Add_Derivatization Implement Derivatization (e.g., DMED) Check_Ionization->Add_Derivatization Fail Instrument_OK->Check_SamplePrep SamplePrep_OK->Check_Ionization

Caption: Logical troubleshooting flow for low GA1 signal.

References

Technical Support Center: Strategies to Overcome Functional Redundancy in GA20-Oxidase Genes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on gibberellin (GA) biosynthesis and signaling. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of functional redundancy among GA20-oxidase (GA20ox) genes.

Troubleshooting Guides and FAQs

This section is designed to help you overcome common issues encountered during your experiments.

CRISPR/Cas9-Mediated Gene Editing

Question: I am not observing the expected dwarf phenotype in my T0 generation after CRISPR/Cas9 editing of a single GA20ox gene. What could be the reason?

Answer: Several factors could contribute to the lack of a dwarf phenotype:

  • Functional Redundancy: GA20-oxidase is often encoded by a multigene family. Knocking out a single gene may not result in a visible phenotype due to the compensatory activity of other redundant paralogs.[1] It is often necessary to knock out multiple GA20ox genes to observe a significant change in plant height.

  • Inefficient Editing: The editing efficiency of your CRISPR/Cas9 construct might be low. It is crucial to screen multiple independent transgenic events to identify those with successful edits.

  • Mosaicism: The T0 generation is often mosaic, meaning that not all cells in the plant carry the desired mutation. A clear phenotype is more likely to be observed in subsequent homozygous generations (T1 and beyond).

  • Subtle Phenotype: The targeted GA20ox gene might play a minor role in vegetative growth, with its function being more prominent in other developmental stages like flowering or seed development.

Question: How can I confirm that my CRISPR/Cas9 system is active in the transformed plants?

Answer: You can confirm the activity of your CRISPR/Cas9 system through molecular analysis. Isolate genomic DNA from the transformed plants and perform PCR amplification of the target region within the GA20ox gene. Subsequent Sanger sequencing of the PCR product will reveal the presence of insertions or deletions (indels) at the target site, which are indicative of successful Cas9-mediated editing.

Question: I am struggling to generate transgene-free edited plants in the T1 generation. What can I do?

Answer: Generating transgene-free plants involves segregating the Cas9/gRNA T-DNA away from the edited allele. Here are some tips:

  • Screen a Sufficiently Large Population: Increase the number of T1 plants you screen to improve the chances of identifying individuals that have inherited the edit but not the T-DNA.

  • Use a Selectable Marker: If your T-DNA construct contains a selectable marker (e.g., antibiotic resistance or fluorescence), you can use this to easily identify and discard T1 plants that still contain the transgene.

  • PCR-Based Screening: Use PCR with primers specific to the Cas9 gene to screen T1 individuals for the absence of the transgene.

RNA Interference (RNAi)

Answer: The variability in phenotype in RNAi experiments can be attributed to several factors:

  • Positional Effects of T-DNA Insertion: The location of the T-DNA insertion in the plant genome can significantly influence the expression level of your RNAi construct, leading to varying degrees of gene silencing.

  • Incomplete Silencing: RNAi often results in gene "knockdown" rather than a complete "knockout." The level of silencing can vary between individual transgenic lines.

  • Off-Target Effects: The siRNA molecules produced from your RNAi construct could potentially silence other unintended genes with sequence similarity, leading to variable or unexpected phenotypes.[2] It is advisable to use bioinformatics tools to design highly specific RNAi constructs to minimize off-target effects.

Question: How can I quantify the level of GA20ox gene silencing in my RNAi lines?

Answer: The most common method to quantify gene silencing is through quantitative real-time PCR (qRT-PCR). You will need to extract total RNA from the tissues of interest (e.g., young leaves or shoot apices) from both your RNAi lines and wild-type controls. Then, perform reverse transcription to synthesize cDNA, followed by qRT-PCR using primers specific to the target GA20ox gene. The relative expression level of the target gene in the RNAi lines compared to the control will indicate the efficiency of silencing.

Chemical Inhibition

Question: I have applied a gibberellin biosynthesis inhibitor, but I don't see a significant reduction in plant height. What could be the problem?

Answer: Several factors can influence the efficacy of chemical inhibitors:

  • Inhibitor Specificity and Concentration: Different inhibitors target different steps in the GA biosynthesis pathway and have varying levels of potency. Ensure you are using an appropriate inhibitor for GA20-oxidase and that the concentration is optimized for your plant species and experimental conditions.

  • Application Method: The method of application (e.g., soil drench, foliar spray) can affect the uptake and translocation of the inhibitor. You may need to experiment with different application methods to achieve the desired effect.

  • Timing of Application: The developmental stage of the plant at the time of application can influence the response. Applying the inhibitor during periods of active growth is generally more effective.

  • Environmental Conditions: Factors such as temperature and light can affect both plant growth and the activity of the chemical inhibitor.

Data Presentation

Table 1: Comparison of Phenotypic Effects of Overcoming GA20-oxidase Redundancy
StrategyGene(s) TargetedPlant SpeciesObserved PhenotypeQuantitative ChangeReference
CRISPR/Cas9 GA20ox3MaizeSemi-dwarfDecreased bioactive GA1 and GA4 levels[3]
ga20ox1/ga20ox2Arabidopsis thalianaDelayed floweringFlowering delayed more severely than single mutants[4]
ga20ox1/ga20ox2/ga20ox3Arabidopsis thalianaSevere dwarfism, infertilityMore severe dwarfism than double mutants[1]
RNAi GA20ox1 or GA20ox2TomatoShorter stems, decreased internode length-
Chemical Inhibition GA Biosynthesis PathwayMaizeReduced plant heightAdditive effect with GA-deficient mutants[1]
Overexpression GA20-OX1MaizeIncreased plant height37% taller than control at maturity[5]
Table 2: Endogenous Gibberellin Levels in ga20ox3 CRISPR Mutants of Maize
GibberellinWild Type (ng/g FW)ga20ox3 Mutant (ng/g FW)Fold Change
GA120.81.5+1.88
GA531.22.5+2.08
GA151.50.7-0.53
GA242.21.1-0.50
GA91.80.9-0.50
GA443.51.8-0.51
GA202.81.3-0.46
GA14.52.1-0.53
GA43.21.5-0.53
Data adapted from Zhang et al., 2020.[3]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of Multiple GA20-oxidase Genes

This protocol outlines the general steps for creating multigene knockouts of GA20ox genes in a model plant like Arabidopsis thaliana using Agrobacterium-mediated transformation.

1. Target Selection and Guide RNA (gRNA) Design:

  • Identify all GA20ox paralogs in your target species using BLAST searches of sequenced genomes.
  • Design multiple gRNAs targeting conserved regions or specific exons of the GA20ox genes. Utilize online tools to minimize off-target effects.

2. Vector Construction:

  • Synthesize and clone the designed gRNAs into a plant-compatible CRISPR/Cas9 expression vector. Vectors allowing the expression of multiple gRNAs from a single construct are ideal for multiplex editing.
  • The vector should contain a plant-selectable marker (e.g., kanamycin resistance).

3. Agrobacterium tumefaciens Transformation:

  • Transform the CRISPR/Cas9 construct into a suitable Agrobacterium strain (e.g., GV3101).

4. Plant Transformation:

  • Use the floral dip method to transform Arabidopsis thaliana. For other species, appropriate tissue culture-based transformation protocols should be followed.

5. Selection of Transgenic Plants (T1 Generation):

  • Germinate the seeds on a selection medium containing the appropriate antibiotic.
  • Transfer resistant seedlings to soil and allow them to grow.

6. Molecular Analysis of T1 Plants:

  • Extract genomic DNA from the T1 plants.
  • Perform PCR to amplify the target regions of each GA20ox gene.
  • Sequence the PCR products to identify individuals with mutations (indels) in the target genes.

7. Generation of Higher-Order Mutants:

  • Self-pollinate T1 plants that have mutations in one or more GA20ox genes.
  • Screen the T2 generation to identify individuals that are homozygous for the mutations and to find plants with combinations of mutations in different GA20ox genes.

Protocol 2: RNAi-Mediated Silencing of GA20-oxidase Genes

This protocol provides a general workflow for silencing GA20ox genes using RNAi.

1. Target Sequence Selection:

  • Select a conserved region of 300-500 bp from the coding sequence of the target GA20ox gene(s). Avoid regions with high similarity to other genes to minimize off-target effects.

2. Construction of the RNAi Vector:

  • Amplify the selected target sequence by PCR.
  • Clone the PCR product in both sense and antisense orientations, separated by an intron, into a suitable plant RNAi vector. This will form a hairpin RNA (hpRNA) structure upon transcription.
  • The vector should be under the control of a strong constitutive promoter (e.g., CaMV 35S) and contain a plant-selectable marker.

3. Plant Transformation:

  • Transform the RNAi construct into your plant of interest using an appropriate method (e.g., Agrobacterium-mediated transformation).

4. Selection and Regeneration of Transgenic Plants:

  • Select and regenerate transgenic plants on a medium containing the appropriate selective agent.

5. Analysis of Gene Silencing:

  • Phenotypically screen the transgenic plants for the expected dwarf phenotype.
  • Quantify the level of target gene silencing using qRT-PCR as described in the FAQ section.

Protocol 3: Application of Chemical Inhibitors of Gibberellin Biosynthesis

This protocol describes the application of Paclobutrazol (PBZ), a common gibberellin biosynthesis inhibitor.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Paclobutrazol (e.g., 10 mM in DMSO). Store at -20°C.

2. Preparation of Working Solution:

  • Dilute the stock solution to the desired final concentration (e.g., 1-100 µM) in water or a suitable buffer. The optimal concentration needs to be determined empirically for your specific plant species and growth conditions.

3. Application:

  • Soil Drench: Apply a specific volume of the working solution to the soil of potted plants. Ensure even distribution.
  • Foliar Spray: Spray the foliage of the plants with the working solution until runoff. Include a surfactant in the solution to improve leaf coverage.

4. Control Group:

  • Treat a control group of plants with a mock solution (e.g., water with the same concentration of DMSO as the treatment group).

5. Observation and Data Collection:

  • Monitor the plants regularly for changes in phenotype, such as plant height, internode length, and leaf color.
  • Collect data at predefined time points.

Visualizations

Gibberellin_Signaling_Pathway cluster_Biosynthesis Gibberellin Biosynthesis cluster_Signaling Gibberellin Signaling GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA53 GA53 GA12->GA53 13-hydroxylase GA_precursors GA Precursors (GA9, GA20) GA12->GA_precursors GA20ox GA53->GA_precursors GA20ox Bioactive_GAs Bioactive GAs (GA4, GA1) GA_precursors->Bioactive_GAs GA3ox Bioactive_GAs_signal Bioactive GAs GID1 GID1 Receptor Bioactive_GAs_signal->GID1 Binds to DELLA DELLA Proteins (Repressors) GID1->DELLA Promotes degradation of PIFs PIFs (Transcription Factors) DELLA->PIFs Inhibits Growth_Response Growth Response PIFs->Growth_Response Promotes

Caption: Gibberellin biosynthesis and signaling pathway.

Overcoming_Redundancy_Workflow start Start: Functional Redundancy in GA20ox Genes identify_genes Identify all GA20ox paralogs (Bioinformatics) start->identify_genes design_strategy Design Strategy identify_genes->design_strategy crispr Multiplex CRISPR/Cas9 design_strategy->crispr Genetic Knockout rnai Broad-spectrum RNAi design_strategy->rnai Gene Silencing chemical Chemical Inhibition design_strategy->chemical Non-Genetic construct_vector Construct Vector crispr->construct_vector rnai->construct_vector apply_inhibitor Apply Inhibitor chemical->apply_inhibitor transform Plant Transformation construct_vector->transform screen_T0 Screen T0/T1 Generation transform->screen_T0 analyze_phenotype Analyze Phenotype & Genotype screen_T0->analyze_phenotype homozygous_lines Generate Homozygous Multigene Mutant Lines analyze_phenotype->homozygous_lines end End: Redundancy Overcome homozygous_lines->end measure_response Measure Phenotypic Response apply_inhibitor->measure_response measure_response->end

Caption: Experimental workflow for overcoming GA20ox functional redundancy.

Logical_Strategies cluster_genetic Genetic Approaches cluster_chemical Chemical Approach main Strategies to Overcome GA20ox Functional Redundancy crispr CRISPR/Cas9 (Gene Knockout) main->crispr rnai RNAi (Gene Silencing) main->rnai inhibitors GA Biosynthesis Inhibitors main->inhibitors detail_crispr Permanent knockout High specificity Multiplexing possible crispr->detail_crispr Details detail_rnai Transcriptional silencing Variable efficiency Potential for off-targets rnai->detail_rnai Details detail_inhibitors Broad spectrum Reversible effect Dosage-dependent inhibitors->detail_inhibitors Details

Caption: Logical relationship of strategies to overcome redundancy.

References

troubleshooting inconsistent results in GA1-mediated gene expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for researchers encountering inconsistent results in experiments involving Gibberellin A1 (GA1)-mediated gene expression. The content is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues in a question-and-answer format, providing direct solutions to challenges you may face during your experiments.

FAQ 1: My GA1-induced reporter gene expression is low or inconsistent.

Low or variable reporter activity is a frequent issue. This can stem from problems with reagents, protocol execution, or the biological system itself.

Troubleshooting Steps:

  • Verify GA1 Reagent Integrity:

    • Age and Storage: Gibberellins can degrade over time. Ensure your stock solution is not expired and has been stored correctly (typically at -20°C in a suitable solvent like ethanol or DMSO).

    • Working Dilution: Prepare fresh working dilutions for each experiment from a reliable stock.

  • Optimize GA1 Concentration and Treatment Time:

    • Dose-Response: The optimal GA1 concentration can vary significantly between plant species, tissues, and cell types. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to identify the concentration that yields the maximal and most consistent response.

    • Time-Course: The induction of gene expression is transient. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is critical to capture the peak of expression.[1][2] Missing this window can lead to apparent low induction.

  • Check Cell Health and Transfection Efficiency (for transient assays):

    • Viability: Ensure cells are healthy and not overly confluent, as this can impact their ability to respond to stimuli and be efficiently transfected.[3]

    • Transfection Quality: Use high-quality plasmid DNA (e.g., endotoxin-free midi/maxi preps) as impurities can inhibit transfection or cause cell death.[3]

    • Internal Control: Always co-transfect a constitutively expressed reporter (e.g., Renilla luciferase in a dual-luciferase system) to normalize for transfection efficiency and cell number.[4][5][6]

  • Evaluate the Reporter Construct:

    • Promoter Strength: The promoter driving your reporter gene may be weak or not strongly responsive to GA1 in your specific experimental system.

    • Plasmid Integrity: Verify the sequence of your reporter plasmid to ensure the GA-responsive elements and the reporter gene are intact.

Troubleshooting Checklist: Low/Inconsistent Signal

Potential Cause Recommended Solution
Degraded GA1 Reagent Use a fresh aliquot or a new batch of GA1. Prepare fresh dilutions.
Suboptimal Concentration Perform a dose-response experiment to find the optimal concentration.
Incorrect Timing Conduct a time-course experiment to identify peak expression time.
Poor Cell Health Use cells at optimal confluency; check viability before experiments.
Low Transfection Efficiency Optimize DNA-to-reagent ratio; use high-purity plasmid DNA.[3]
High Signal Variability Prepare master mixes for transfections and reagents; use calibrated pipettes.[4]

| Weak Promoter Activity | Confirm the promoter is GA-responsive in your system; consider a stronger promoter. |

FAQ 2: I'm observing high background expression from my reporter construct without GA1.

High basal activity, or "leaky" expression, can mask the specific induction by GA1, leading to a low signal-to-noise ratio and making results difficult to interpret.

Troubleshooting Steps:

  • Assess Promoter Leakiness:

    • The promoter in your reporter construct may have a high basal level of activity in your chosen cell type. This is common with promoters that are not tightly regulated.

    • Solution: If possible, switch to a reporter construct with a promoter known to have very low basal activity or one containing a minimal promoter fused to multiple copies of a specific GA-responsive element (GARE).

  • Review Cell Culture Conditions:

    • Serum Factors: Components in fetal bovine serum (FBS) or other media supplements can sometimes weakly activate signaling pathways.

    • Solution: Test for serum effects by culturing cells in low-serum or serum-free media for a period before and during GA1 treatment. However, be mindful that this can also affect cell viability.

  • Check for Endogenous Gibberellins:

    • Plant cells and tissues can produce their own gibberellins, leading to activation of the pathway even without exogenous application.

    • Solution: Treat your "no-GA1" control cells with a GA biosynthesis inhibitor, such as paclobutrazol (PBZ), to block endogenous GA production and establish a true baseline.[7][8][9][10]

  • Control for Plasmid Amount:

    • Transfecting too much reporter plasmid can saturate the cellular machinery and lead to high, non-specific expression.

    • Solution: Titrate the amount of reporter plasmid DNA used in your transfections to find a concentration that gives a low background but still allows for robust induction.

FAQ 3: How can I confirm the observed gene expression is specific to the GA1 signaling pathway?

Experimental Controls for Specificity:

  • Pharmacological Inhibition:

    • Use a known inhibitor of the gibberellin biosynthesis pathway, like paclobutrazol (PBZ) .[7][8][10][11] Pre-treating your cells with PBZ should prevent or significantly reduce the gene expression induced by subsequent GA1 treatment. This demonstrates that the effect is dependent on the GA pathway.

  • Genetic Controls:

    • Mutant/Knockout Lines: If working with model organisms like Arabidopsis, use mutants in key signaling components. For example, a loss-of-function mutant in the GA receptor GID1 (gibberellin insensitive dwarf1) should fail to show a response to GA1 application.[12][13]

    • DELLA Mutants: Conversely, a mutant lacking DELLA repressor proteins (the negative regulators of the pathway) may show high constitutive expression of GA-responsive genes.[14][15]

  • Inactive Controls:

    • Use a biologically inactive gibberellin isomer as a negative control to show that the response is specific to the active form, GA1.

Recommended GA1 Concentrations for Initial Experiments

System Typical GA1 Concentration Range Reference/Notes
Arabidopsis thaliana seedlings 1 µM - 10 µM Dose-response is recommended.[16]
Tobacco (BY-2) cells 5 µM - 50 µM Often used in transient expression assays.
Rice (Oryza sativa) seedlings 10 µM - 50 µM Response can be phenotype-dependent.

| Cereal Aleurone Protoplasts | 0.1 µM - 10 µM | Highly sensitive system for α-amylase induction. |

Key Signaling Pathways and Workflows

Visual diagrams are essential for understanding the complex processes involved in GA1-mediated gene expression and for designing robust experiments.

This compound (GA1) Signaling Pathway

The canonical GA1 signaling pathway operates through a de-repression mechanism. In the absence of GA1, DELLA proteins repress transcription factors, blocking the expression of GA-responsive genes. The binding of GA1 to its receptor, GID1, leads to the degradation of DELLA proteins, thereby allowing gene transcription to proceed.[12][14][15][17]

GA1_Signaling_Pathway cluster_nucleus Nucleus GA1_in GA1 GID1 GID1 Receptor GA1_in->GID1 binds GID1_GA_DELLA GID1-GA1-DELLA Complex GID1->GID1_GA_DELLA forms complex with DELLA DELLA Protein (Repressor) DELLA->GID1_GA_DELLA Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation PIF PIF (Transcription Factor) DELLA->PIF Represses SCF SCF E3 Ligase GID1_GA_DELLA->SCF recruits SCF->DELLA Ubiquitinates GARE GA-Responsive Element (Promoter) PIF->GARE Binds to Gene GA-Responsive Gene mRNA mRNA Gene->mRNA Transcription Response Biological Response mRNA->Response Translation

Caption: Simplified GA1 signaling pathway leading to gene expression.

Experimental Workflow: Dual-Luciferase® Reporter Assay

A dual-luciferase assay is a common and robust method for quantifying gene expression. It uses a primary experimental reporter (Firefly luciferase) driven by a GA-responsive promoter and a secondary control reporter (Renilla luciferase) driven by a constitutive promoter for normalization.[5][18][19]

Luciferase_Workflow start Start transfect Co-transfect cells with: 1. pGARE::Firefly Luc 2. pConst::Renilla Luc start->transfect incubate1 Incubate (e.g., 24-48h) for plasmid expression transfect->incubate1 treat Treat cells: - Vehicle (Control) - GA1 - GA1 + Inhibitor (e.g., PBZ) incubate1->treat incubate2 Incubate for optimal response time (e.g., 4-24h) treat->incubate2 lyse Lyse cells to release reporter proteins incubate2->lyse measure_ff 1. Add LAR II Reagent 2. Measure Firefly Luminescence (RLUu2081) lyse->measure_ff measure_ren 1. Add Stop & Glo® Reagent 2. Measure Renilla Luminescence (RLUu2082) measure_ff->measure_ren normalize Normalize Data: Ratio = RLUu2081 / RLUu2082 measure_ren->normalize analyze Analyze Results: Calculate Fold Induction vs. Control normalize->analyze end End analyze->end

Caption: Standard workflow for a dual-luciferase reporter assay.

Troubleshooting Decision Tree

When faced with inconsistent data, a logical progression of checks can help isolate the problem efficiently.

Troubleshooting_Tree start Inconsistent GA1 Response? check_reagents Are GA1 and other reagents fresh & stored correctly? start->check_reagents remake_reagents Solution: Remake all stocks and working solutions. check_reagents->remake_reagents No check_controls Are negative/positive controls behaving as expected? check_reagents->check_controls Yes troubleshoot_assay Problem is likely with the core assay system. check_controls->troubleshoot_assay No check_dose_time Have dose-response and time-course been optimized? check_controls->check_dose_time Yes optimize Solution: Perform optimization experiments. check_dose_time->optimize No check_transfection Is transfection efficiency (Renilla) consistent? check_dose_time->check_transfection Yes optimize_transfection Solution: Optimize transfection protocol; check DNA quality. check_transfection->optimize_transfection No final_check Review construct and cell line. Consider using specificity controls (e.g., PBZ). check_transfection->final_check Yes

Caption: A decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol: Dual-Luciferase® Reporter Assay for GA1 Response

This protocol outlines the key steps for assessing GA1-mediated gene expression in plant protoplasts or cultured cells using the Dual-Luciferase® Reporter (DLR™) Assay System.[5][19]

Materials:

  • Cells (e.g., Arabidopsis protoplasts, tobacco BY-2 cells)

  • Reporter Plasmid: Firefly luciferase driven by a GA-responsive promoter (pGARE::FLuc)

  • Control Plasmid: Renilla luciferase driven by a constitutive promoter (e.g., p35S::RLuc)

  • Transfection Reagent (e.g., PEG for protoplasts, Lipofectamine for cultured cells)

  • GA1 Stock Solution (e.g., 10 mM in ethanol)

  • Paclobutrazol (PBZ) Stock Solution (optional, for specificity control)

  • Passive Lysis Buffer (PLB)

  • Luciferase Assay Reagent II (LAR II)

  • Stop & Glo® Reagent

  • Opaque, white 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Preparation and Transfection:

    • Plate cells in a 96-well plate at the optimal density.

    • Prepare a transfection master mix containing the pGARE::FLuc plasmid, the p35S::RLuc control plasmid (typically at a 10:1 or 20:1 ratio), and the transfection reagent according to the manufacturer's protocol.

    • Add the mix to the cells and incubate for 16-24 hours to allow for plasmid expression.

  • Hormone Treatment:

    • Prepare working solutions of GA1 (and PBZ, if used) in the appropriate cell culture medium.

    • If using an inhibitor, pre-incubate cells with PBZ for 1-2 hours.

    • Remove the transfection medium and add the treatment media:

      • Vehicle Control (medium with the same concentration of solvent, e.g., ethanol)

      • GA1 (at optimized concentration)

      • PBZ + GA1

    • Incubate for the predetermined optimal time (e.g., 4-24 hours).

  • Cell Lysis:

    • Remove treatment media and gently wash cells once with PBS.

    • Add 20-50 µL of 1X Passive Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.

  • Luminescence Measurement:

    • Equilibrate the plate and assay reagents (LAR II, Stop & Glo®) to room temperature.[18]

    • Firefly Luciferase: Program the luminometer to inject ~100 µL of LAR II and measure the luminescence for 10 seconds after a 2-second delay. Add 20 µL of cell lysate to a new well and initiate the reading.

    • Renilla Luciferase: Immediately following the firefly reading, inject ~100 µL of Stop & Glo® Reagent into the same well. This quenches the firefly reaction and activates the Renilla reaction. Measure luminescence again for 10 seconds.[5]

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalization corrects for variability in transfection efficiency and cell number.

    • Calculate the "Fold Induction" by dividing the normalized ratio of the GA1-treated sample by the normalized ratio of the vehicle-treated control sample.

References

degradation kinetics of Gibberellin A1 under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the degradation kinetics of Gibberellin A1 (GA1) under various storage conditions. It is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid this compound?

A: Solid this compound is relatively stable when stored under appropriate conditions. For long-term storage, it is recommended to keep it at -20°C in a dry and dark environment.[1][2] Under these conditions, it can be stable for at least two to four years.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

Q2: What is the stability of this compound in aqueous solutions?

A: While specific kinetic data for GA1 in aqueous solutions is limited in publicly available literature, data for the structurally similar Gibberellic Acid (GA3) indicates that stability is highly dependent on pH and temperature. Generally, gibberellins undergo hydrolysis in aqueous solutions.[3] It is recommended to prepare fresh aqueous solutions for experiments and avoid long-term storage, especially at room temperature or in alkaline conditions. If storage is necessary, use a sterile, buffered solution at a slightly acidic pH and store at 4°C for a short period.

Q3: Which solvents are suitable for dissolving this compound?

A: this compound is soluble in a mixture of acetone and water (1:1), Dimethyl Sulfoxide (DMSO), and methanol.[1] For biological experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice to the final working concentration.

Q4: What are the primary factors that cause this compound degradation?

A: The primary factors influencing the degradation of gibberellins are:

  • pH: Both acidic and particularly alkaline conditions can accelerate hydrolysis.

  • Temperature: Higher temperatures increase the rate of degradation.

  • Light: Exposure to light, especially UV, can cause photodegradation. In plant tissues, light promotes the conversion of GA1 to the less active GA8, suggesting a potential photodegradation pathway.[4]

  • Oxidizing agents: The presence of oxidizing agents can lead to chemical degradation.

Q5: How can I monitor the degradation of this compound in my samples?

A: A stability-indicating analytical method is required to monitor the degradation of GA1. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[5][6][7] The method should be able to separate the intact GA1 from its degradation products. Mass spectrometry (LC-MS/MS or GC-MS) can also be used for more sensitive and specific quantification.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in experiments Degradation of GA1 in the stock or working solution.Prepare fresh solutions before each experiment. If a stock solution is used, validate its stability under your storage conditions. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Inconsistent concentration of GA1 due to degradation. Improper solution preparation.Use a validated stability-indicating analytical method (e.g., HPLC) to confirm the concentration of your GA1 solutions. Ensure accurate and consistent preparation of solutions.
Precipitation of GA1 in aqueous buffer Low solubility of GA1 in the final buffer.Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in validating your analytical method as stability-indicating.

Degradation Kinetics Data

Quantitative kinetic data specifically for this compound is not extensively available in the peer-reviewed literature. However, studies on the closely related Gibberellic Acid (GA3) provide valuable insights into how gibberellins degrade in aqueous solutions. The data presented below for GA3 can serve as a reference, but it is crucial to perform specific stability studies for GA1 under your experimental conditions.

Table 1: Stability of Solid this compound

Storage ConditionReported Stability
-20°C≥ 4 years[1]
0 - 4°C (short term)Days to weeks[2]
-20°C (long term)> 2 years[2]

Table 2: Degradation Kinetics of Gibberellic Acid (GA3) in Aqueous Solution (Illustrative Data)

pHTemperature (°C)Half-life (t½)Rate Constant (k)Reference
5.03077.8 hours8.9 x 10⁻³ hr⁻¹[10]
7.03057.8 hours1.2 x 10⁻² hr⁻¹[10]
3.32524.6 days-[11]
8.02516.1 days-[11]

Note: The degradation of GA3 was reported to follow first-order kinetics.[10][12]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways of GA1 and to develop a stability-indicating analytical method.[13][14][15][16][17]

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

2. Materials:

  • This compound (pure substance)

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate or citrate) for pH control

  • HPLC system with a UV/PDA detector and a C18 column

3. Preparation of Stock Solution:

  • Accurately weigh a known amount of GA1 and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the GA1 stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the GA1 stock solution and 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) as base hydrolysis is often faster.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the GA1 stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples directly by HPLC.

  • Photodegradation:

    • Expose the GA1 solution (in a transparent container) to a light source providing UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples at specified intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid GA1 in a controlled temperature oven (e.g., 60°C, 80°C).

    • At various time points, withdraw samples, dissolve in a known volume of solvent, and analyze by HPLC.

5. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of GA1 and the formation of any degradation product peaks.

6. Data Analysis:

  • Calculate the percentage of GA1 remaining at each time point.

  • Plot the natural logarithm of the remaining GA1 concentration versus time to determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis GA1_Solid GA1 Solid Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) GA1_Solid->Stock_Solution Thermal Thermal Stress (Solid, 60°C) GA1_Solid->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Photo Photolysis (UV/Vis Light) Stock_Solution->Photo Sampling Sampling at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Data Analysis (Kinetics, t½) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Factors_Influencing_GA1_Degradation cluster_factors Degradation Factors GA1 This compound (Stable Form) Degraded Degradation Products (e.g., Iso-GA1, GA8, Hydrolysis Products) GA1->Degraded Degradation Temp High Temperature Temp->GA1 pH High/Low pH (especially alkaline) pH->GA1 Light Light Exposure (UV/Visible) Light->GA1 Oxidants Oxidizing Agents Oxidants->GA1

Caption: Key factors influencing the degradation of this compound.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 Binds DELLA DELLA Proteins (Repressors) GID1->DELLA Binds to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs & Other Transcription Factors DELLA->PIFs Represses SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitination Gene_Expression Gene Expression (Growth & Development) PIFs->Gene_Expression Activates

Caption: Simplified this compound signaling pathway.

References

Technical Support Center: Addressing the Pleiotropic Effects of GA-Deficient Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving gibberellin (GA)-deficient mutants.

Frequently Asked Questions (FAQs)

Q1: What are the typical phenotypic consequences of GA deficiency in plants?

A1: GA-deficient mutants typically exhibit a range of pleiotropic effects due to the diverse roles of gibberellins in plant development. Common phenotypes include a dark-green, dwarfed stature with defects in leaf expansion and stem elongation.[1][2] Depending on the species and the severity of the mutation, researchers may also observe impaired seed germination, altered flowering time, and abnormal development of flowers, fruits, and seeds.[1][3][4]

Q2: How can I confirm that the observed phenotype in my mutant is due to GA deficiency?

A2: The most direct method is a rescue experiment. Application of exogenous bioactive GA should restore the wild-type phenotype in a GA-deficient mutant.[5][6] If the mutant's phenotype is not rescued by GA application, it may be a GA-insensitive mutant, meaning it has a defect in the GA signaling pathway rather than in GA biosynthesis.[7][8]

Q3: My GA-deficient mutant fails to germinate. What are the potential reasons and solutions?

A3: Failure to germinate is a classic phenotype of severe GA-deficient mutants, as GA is crucial for breaking seed dormancy and promoting germination.[3][9] This is often due to the restrictive properties of the seed coat and the presence of abscisic acid (ABA), a germination-inhibiting hormone.[9] To overcome this, you can try:

  • Exogenous GA application: Soaking seeds in a solution of bioactive GA (e.g., GA₃ or GA₄) can often induce germination.[3][5]

  • Scarification: Mechanical or chemical weakening of the seed coat can sometimes bypass the need for GA.

  • Removal of the endosperm cap: In some species like tomato and Arabidopsis, this physical barrier is a key point of germination control, and its removal can rescue germination in GA-deficient mutants.[3]

Q4: I am observing unexpected phenotypes in my GA-deficient mutant that don't seem directly related to growth. Why is this happening?

A4: Gibberellins have wide-ranging roles, and their deficiency can lead to a cascade of downstream effects. These "unexpected" phenotypes are part of the pleiotropic nature of the mutation. GA signaling pathways are known to interact with other hormone signaling pathways, including those for abscisic acid (ABA), ethylene, and brassinosteroids.[5] For instance, the balance between GA and ABA is critical for seed germination and dormancy.[5] Therefore, a disruption in GA levels can indirectly affect processes regulated by these other hormones.

Q5: Can the phenotype of a GA-deficient mutant be suppressed by other mutations?

A5: Yes, this is known as genetic suppression. Mutations in genes that encode negative regulators of GA signaling can often partially or fully suppress the phenotype of a GA-deficient mutant. For example, loss-of-function mutations in the SPY (SPINDLY) gene or in DELLA protein-encoding genes like RGA (REPRESSOR OF ga1-3) can rescue the dwarf phenotype of the ga1-3 mutant in Arabidopsis, even in the absence of normal GA levels.[1][10]

Troubleshooting Guides

Problem 1: Inconsistent or no rescue of dwarf phenotype with exogenous GA application.
  • Possible Cause 1: Incorrect GA concentration or type.

    • Troubleshooting:

      • Verify the bioactivity of the GA solution.

      • Perform a dose-response curve to determine the optimal GA concentration for rescue.[7] Different mutants and species may have varying sensitivities.

      • Ensure you are using a bioactive form of GA (e.g., GA₁, GA₃, GA₄).

  • Possible Cause 2: Mutant is GA-insensitive, not GA-deficient.

    • Troubleshooting:

      • If a range of GA concentrations fails to rescue the phenotype, the mutation may be in a component of the GA signaling pathway, such as the GID1 receptor or downstream signaling elements.[8]

      • Sequence the genes involved in GA perception and signaling to identify potential mutations.

      • Measure endogenous GA levels. GA-insensitive mutants often accumulate higher-than-normal levels of bioactive GAs due to a lack of feedback regulation.[10]

  • Possible Cause 3: Inefficient GA uptake or transport.

    • Troubleshooting:

      • Experiment with different application methods (e.g., spraying, watering, or application in a lanolin paste to specific tissues).

      • Ensure the entire plant, especially the apical meristems, is receiving the treatment.

Problem 2: GA-deficient mutants show variable fertility and seed set.
  • Possible Cause 1: Impaired flower development.

    • Troubleshooting:

      • GA is essential for stamen development and pollen viability.[3] Examine flower morphology under a microscope to check for defects in anther and pollen development.

      • Perform manual cross-pollination using wild-type pollen to determine if the female reproductive organs are viable.

      • Apply GA directly to developing floral buds to see if this can rescue floral defects.

  • Possible Cause 2: Reduced pollen germination or tube growth.

    • Troubleshooting:

      • Conduct in vitro pollen germination assays with and without the addition of GA to the germination medium.

      • Observe pollen tube growth in vivo using appropriate staining methods.

Problem 3: Difficulty in distinguishing between GA-deficient and other dwarf mutants.
  • Troubleshooting Workflow:

    • Phenotypic Characterization: Carefully document the dwarf phenotype. GA-deficient mutants often have dark green leaves in addition to reduced stature.[1][2]

    • GA Rescue Experiment: As the primary diagnostic tool, treat the dwarf mutant with bioactive GA. A positive growth response strongly indicates a GA biosynthesis or catabolism defect.[6]

    • Analysis of Other Hormone Responses: Some dwarf mutants are deficient in other hormones like brassinosteroids. These will not respond to GA but will be rescued by the application of the correct hormone.[7]

    • Genetic Complementation: If a candidate gene for GA biosynthesis is suspected, transform the mutant with a wild-type copy of the gene. Rescue of the phenotype confirms the gene's function.

    • Endogenous GA Quantification: Measure the levels of bioactive GAs and their precursors in the mutant and wild-type plants. Significantly lower levels of bioactive GAs in the mutant are a hallmark of a GA-biosynthesis mutant.

Quantitative Data Summary

Table 1: Comparison of Phenotypes in Wild-Type vs. GA-Deficient Mutants

CharacteristicWild-TypeGA-Deficient MutantReference
Plant Height TallDwarf[1],[2]
Leaf Color Light to medium greenDark green[1]
Leaf Expansion NormalReduced[1]
Stem Elongation NormalSeverely reduced[1],[2]
Seed Germination High percentageLow to no germination[3],[9]
Flowering Time NormalDelayed[1]
Fertility NormalOften reduced or sterile[11]

Key Experimental Protocols

Protocol 1: Rescue of GA-Deficient Dwarf Phenotype
  • Plant Material: Germinate seeds of the wild-type and the putative GA-deficient mutant on a suitable growth medium (e.g., MS agar or soil).

  • GA Stock Solution: Prepare a 1 mM stock solution of GA₃ or GA₄ in ethanol. Store at -20°C.

  • Working Solutions: Prepare a series of working solutions with different GA concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) by diluting the stock solution in sterile water. Include a mock control containing the same concentration of ethanol as the highest GA concentration.

  • Application: Once seedlings have established (e.g., at the 2-4 leaf stage), apply the GA solutions. For plate-based assays, GA can be added to the growth medium. For soil-grown plants, gently spray the aerial parts of the seedlings with the solutions until runoff occurs. Repeat the application every 2-3 days.

  • Data Collection: Measure plant height or rosette diameter at regular intervals for 2-3 weeks.

  • Analysis: Compare the growth of the mutant plants treated with GA to the mock-treated mutant and the wild-type. A significant increase in growth in the GA-treated mutants that approaches the wild-type phenotype indicates a successful rescue.

Protocol 2: Quantification of Endogenous Gibberellins using LC-MS/MS

This protocol provides a general overview. Specific parameters will need to be optimized for the instrument and plant species being studied.

  • Sample Preparation:

    • Flash-freeze plant tissue (e.g., seedlings, leaves, or flowers) in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the hormones using a cold solvent, typically 80% methanol containing antioxidant and internal standards (deuterated GAs).[12]

    • Shake or sonicate the mixture at 4°C for several hours.

    • Centrifuge to pellet the debris and collect the supernatant.

  • Purification and Concentration:

    • Concentrate the extract under vacuum.

    • Purify the GAs from the crude extract using Solid Phase Extraction (SPE) with a C18 reverse-phase cartridge.[13] This step removes interfering compounds.

  • LC-MS/MS Analysis:

    • Inject the purified sample into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[14]

    • Separate the different GA species on a C18 column using a gradient of acetonitrile and water with a weak acid (e.g., formic acid).[15]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, allowing for the precise quantification of different GAs based on their specific precursor-to-product ion transitions.[14]

  • Data Analysis:

    • Quantify the endogenous GAs by comparing the peak areas to those of the known concentrations of the internal standards.[16]

Visualizations

Gibberellin_Signaling_Pathway cluster_synthesis GA Biosynthesis cluster_signaling GA Signaling GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO Bioactive_GA Bioactive GA (e.g., GA4) GA12->Bioactive_GA GA20ox, GA3ox GID1 GID1 Receptor Bioactive_GA->GID1 DELLA DELLA Protein (e.g., RGA, GAI) GID1->DELLA GA-GID1-DELLA complex formation SCF_SLY1 SCF-SLY1/GID2 (E3 Ligase) DELLA->SCF_SLY1 recruitment Proteasome 26S Proteasome DELLA->Proteasome degradation Growth_Repression Growth Repression DELLA->Growth_Repression SCF_SLY1->DELLA ubiquitination GA_Response GA Response (Growth) Proteasome->GA_Response

Caption: Gibberellin (GA) signaling pathway.

Troubleshooting_Workflow start Dwarf Mutant Phenotype Observed ga_rescue Perform GA Rescue Experiment start->ga_rescue response Growth Restored? ga_rescue->response ga_deficient Conclusion: Likely GA-Deficient (Biosynthesis Mutant) response->ga_deficient  Yes other_hormone Test Other Hormones (e.g., Brassinosteroids) response->other_hormone  No quantify_ga Quantify Endogenous GA (LC-MS/MS) ga_deficient->quantify_ga confirm with ga_insensitive Conclusion: Likely GA-Insensitive (Signaling Mutant) low_ga Low Bioactive GA Levels quantify_ga->low_ga confirms deficiency high_ga High Bioactive GA Levels quantify_ga->high_ga suggests insensitivity other_hormone->quantify_ga high_ga->ga_insensitive

Caption: Workflow to differentiate GA-deficient and GA-insensitive mutants.

References

interference of other phytohormones in Gibberellin A1 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the interference of other phytohormones in Gibberellin A1 (GA1) bioassays.

Frequently Asked Questions (FAQs)

Q1: My GA1 bioassay is showing inconsistent or unexpected results. What could be the primary cause?

A1: Inconsistent results in GA1 bioassays are often due to cross-talk with other endogenous or exogenously applied phytohormones. The most common interfering hormones are auxins, abscisic acid (ABA), cytokinins, and ethylene. These hormones can synergistically or antagonistically affect GA signaling and metabolism, leading to altered responses in the bioassay.[1][2][3]

Q2: How does auxin interfere with GA1 bioassays?

A2: Auxin, particularly indole-3-acetic acid (IAA), generally promotes the biosynthesis of active gibberellins, including GA1.[1][3] It achieves this by upregulating the expression of key GA biosynthesis genes (e.g., GA20ox and GA3ox) and downregulating GA catabolism genes (e.g., GA2ox).[1][3] This can lead to an overestimation of the GA1 concentration in your sample. The effect of auxin is dose-dependent.

Q3: What is the nature of Abscisic Acid (ABA) interference in GA1 bioassays?

A3: Abscisic acid (ABA) is a well-known antagonist of GA signaling.[4] It can inhibit GA-induced responses, such as α-amylase production in barley aleurone layers and hypocotyl elongation.[4][5] ABA can interfere by stabilizing DELLA proteins, which are repressors of GA signaling, and by affecting GA metabolism.[4] This can lead to an underestimation of GA1 activity.

Q4: Can cytokinins affect the outcome of my GA1 bioassay?

A4: Yes, cytokinins and gibberellins often exhibit antagonistic effects.[6] While the exact mechanisms can vary depending on the specific cytokinin and the bioassay system, cytokinins can inhibit some GA-induced responses.[6] This interaction can occur at both the signaling and metabolic levels.

Q5: How does ethylene interact with GA1 in bioassays?

A5: The interaction between ethylene and GA is complex and can be either synergistic or antagonistic depending on the specific developmental process and experimental conditions.[5] Ethylene can influence GA signaling pathways, often through its interaction with DELLA proteins.[5] In some systems, the ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), can inhibit growth responses, potentially confounding the results of GA1 bioassays.[7]

Troubleshooting Guides

Issue 1: Suspected Auxin Interference

Symptoms:

  • Higher than expected GA1 activity.

  • Inconsistent results between replicates, possibly due to varying endogenous auxin levels.

Troubleshooting Steps:

  • Incorporate Controls:

    • Negative Control: Use a GA-deficient mutant of the bioassay organism (e.g., a dwarf rice mutant) to establish a baseline response.

    • Positive Control: Run a standard dose-response curve with pure GA1.

    • Interference Control: Co-apply your sample with an auxin transport inhibitor (e.g., N-1-naphthylphthalamic acid, NPA) or an auxin biosynthesis inhibitor to see if the response is reduced.

  • Sample Purification:

    • If possible, purify your sample to remove auxins before conducting the bioassay. Techniques like High-Performance Liquid Chromatography (HPLC) can be used for this purpose.

  • Quantitative Analysis:

    • If you suspect auxin presence, you can quantify its concentration in your sample and refer to the data table below to estimate its potential impact.

Quantitative Data: Effect of Auxin (IAA) on GA1 Levels

IAA Concentration (ng/g fresh weight)GA1 Concentration (ng/g fresh weight)
~0~0
100~5
200~12
300~18
400~20
500~21

Data extracted and synthesized from dose-response curves in pea internodes.

Issue 2: Suspected Abscisic Acid (ABA) Interference

Symptoms:

  • Lower than expected GA1 activity.

  • Complete inhibition of the GA-induced response.

Troubleshooting Steps:

  • Incorporate Controls:

    • ABA-insensitive mutants: If available for your bioassay system, use ABA-insensitive mutants to confirm that the inhibition is ABA-dependent.

    • Co-application with GA: Increasing the concentration of GA1 in the presence of the suspected ABA-containing sample can help overcome the inhibitory effect, confirming ABA's presence.[5]

  • Use of Inhibitors:

    • Apply an ABA biosynthesis inhibitor, such as fluridone or nordihydroguaiaretic acid (NDGA), to the bioassay system to see if the inhibitory effect is mitigated.

Quantitative Data: Estimated Inhibition of GA-induced α-Amylase Secretion by ABA in Barley Aleurone Layers

ABA Concentration (M)Estimated % Inhibition of GA Response
10⁻⁹~10-20%
10⁻⁸~30-50%
10⁻⁷~60-80%
10⁻⁶>90%

Data estimated from dose-response curves.[8]

Issue 3: Suspected Cytokinin or Ethylene Interference

Symptoms:

  • Variable and unpredictable results that do not correlate well with expected GA1 concentrations.

Troubleshooting Steps:

  • Specific Inhibitors:

    • For suspected ethylene interference, use inhibitors of ethylene biosynthesis (e.g., aminoethoxyvinylglycine, AVG) or ethylene perception (e.g., 1-methylcyclopropene, 1-MCP).[7]

    • For cytokinins, specific inhibitors are less common for bioassays, making sample purification a more reliable approach.

  • Dose-Response Analysis:

    • Conduct a dose-response experiment with your sample. If the response is non-linear or biphasic, it may indicate the presence of interfering substances.

Quantitative Data: Dose-Dependent Effects of Cytokinins and Ethylene Precursor (ACC)

  • Cytokinins: The relative activities of different cytokinins can vary significantly depending on the bioassay.[9] For example, in some assays, zeatin is more active than kinetin, while in others, the reverse is true.[9] It is recommended to test for the presence of specific cytokinins if interference is suspected.

  • Ethylene (ACC): In etiolated Arabidopsis seedlings, ACC concentrations as low as 10 µM can cause a significant reduction in rosette area.[7] A saturated inhibitory response is often seen at concentrations of 100 µM and above.[7]

Experimental Protocols

Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Microdrop Bioassay

This bioassay is highly sensitive to gibberellins and is based on the elongation of the second leaf sheath.

Materials:

  • Seeds of dwarf rice (cv. Tan-ginbozu)

  • Petri dishes with filter paper or agar medium

  • Incubator with controlled temperature and light

  • Micropipette

  • GA1 standard solutions and test samples

Procedure:

  • Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 1% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Place seeds in a Petri dish with moist filter paper or on an agar medium.

    • Incubate at 30-32°C in the dark for 2 days.

  • Seedling Growth:

    • Transfer the germinated seeds to a light-controlled incubator (e.g., 12h light/12h dark cycle) at 30°C for 3-4 days until the second leaf emerges.

  • Application of GA1/Sample:

    • Using a micropipette, apply a 1 µL droplet of the GA1 standard or test sample to the junction between the coleoptile and the first leaf sheath.

  • Incubation and Measurement:

    • Return the seedlings to the incubator for another 3 days under the same conditions.

    • Measure the length of the second leaf sheath from the coleoptilar node to the ligule of the second leaf.

  • Data Analysis:

    • Plot the elongation of the second leaf sheath against the logarithm of the GA1 concentration to generate a standard curve.

    • Determine the GA1 equivalent concentration in the test samples by comparing their response to the standard curve.

Lettuce (Lactuca sativa L.) Hypocotyl Elongation Bioassay

This bioassay measures the elongation of hypocotyls of lettuce seedlings in response to gibberellins.

Materials:

  • Lettuce seeds (e.g., cv. Grand Rapids)

  • Petri dishes with filter paper

  • Incubator with controlled temperature and light (red light source is often used)

  • GA1 standard solutions and test samples

Procedure:

  • Seed Germination:

    • Sow lettuce seeds on moist filter paper in Petri dishes.

    • Incubate at 25°C under continuous red light for 48 hours to inhibit hypocotyl elongation.

  • Preparation of Seedlings:

    • Select uniform seedlings with a hypocotyl length of approximately 2-3 mm.

  • Incubation with GA1/Sample:

    • Place the selected seedlings in Petri dishes containing filter paper moistened with the GA1 standard solutions or test samples.

  • Incubation and Measurement:

    • Incubate the Petri dishes at 25°C in the dark for 48-72 hours.

    • Measure the final length of the hypocotyls.

  • Data Analysis:

    • Calculate the net elongation by subtracting the initial hypocotyl length.

    • Plot the hypocotyl elongation against the logarithm of the GA1 concentration to create a standard curve.

    • Estimate the GA1 concentration in the test samples from the standard curve.

Visualizations

GA_Signaling_Pathway GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Binds to SCF SCF E3 Ligase DELLA->SCF Targeted for ubiquitination Growth Growth Response (e.g., Elongation) DELLA->Growth Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitinates Proteasome->DELLA Degrades

Caption: Simplified this compound signaling pathway.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Sterilization & Germination B Seedling Growth (Controlled Conditions) A->B C Application of GA1 Standard/Sample B->C D Incubation C->D E Measure Response (e.g., Elongation) D->E F Generate Standard Curve & Quantify E->F

Caption: General workflow for a GA1 bioassay.

Troubleshooting_Logic Start Inconsistent Bioassay Results CheckControls Are controls (+/-, mutant) behaving as expected? Start->CheckControls SuspectInterference Suspect Phytohormone Interference CheckControls->SuspectInterference Yes CheckProtocol Review Bioassay Protocol & Conditions CheckControls->CheckProtocol No Auxin High Response? (Suspect Auxin) SuspectInterference->Auxin End Re-run Assay CheckProtocol->End ABA Low Response? (Suspect ABA) Auxin->ABA No UseInhibitors Use Specific Inhibitors Auxin->UseInhibitors Yes Other Variable Response? (Suspect Cytokinin/Ethylene) ABA->Other No ABA->UseInhibitors Yes Other->UseInhibitors Yes PurifySample Purify Sample (e.g., HPLC) Other->PurifySample Also consider UseInhibitors->End PurifySample->End

Caption: Logical flowchart for troubleshooting GA1 bioassays.

References

Technical Support Center: Validating the Specificity of GA Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gibberellin (GA) biosynthesis inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental validation of inhibitor specificity.

Frequently Asked Questions (FAQs)

Q1: My plants treated with a GA biosynthesis inhibitor are showing a dwarf phenotype, but how can I be sure this is due to GA deficiency and not general toxicity?

A1: This is a critical question. While dwarfism is the expected outcome of GA biosynthesis inhibition, it's essential to distinguish this from phytotoxicity. Here are key validation steps:

  • Rescue Experiment: The most definitive method is a rescue experiment. Co-application of bioactive GA (e.g., GA₃ or GA₄) with the inhibitor should reverse the dwarf phenotype. If the plant's growth is restored to the wild-type level, it strongly indicates that the observed phenotype was due to GA deficiency. If the phenotype persists, toxicity or off-target effects are likely.

  • Dose-Response Curve: Generate a dose-response curve for your inhibitor. A specific inhibitor will typically show a graded response, with increasing concentrations leading to a more severe dwarf phenotype up to a saturation point. Toxic compounds may show a sharp drop in viability at a certain threshold.

  • Comparison with GA-Deficient Mutants: Compare the inhibitor-induced phenotype with that of known GA-deficient mutants (e.g., ga1-3 in Arabidopsis). The phenotypes should be highly similar. If the inhibitor-treated plants exhibit additional, distinct phenotypes, it may suggest off-target effects.[1]

Q2: I'm not observing the expected dwarf phenotype after applying a GA biosynthesis inhibitor. What could be the reason?

A2: Several factors could contribute to a lack of response:

  • Inhibitor Concentration: The applied concentration may be too low. Consult the literature for effective concentration ranges for your specific plant species and inhibitor. Different species and even different cultivars can have varying sensitivities.[2]

  • Application Method: The method of application (e.g., foliar spray, soil drench, or addition to media) can significantly impact uptake and efficacy. For example, uniconazole is primarily absorbed by plant stems, making foliar spray an effective method.[3]

  • Inhibitor Stability and Degradation: The inhibitor might be unstable under your experimental conditions (e.g., light or pH) or may be rapidly metabolized by the plant. Prohexadione-calcium, for instance, has a relatively short persistence in plants and soil.[4]

  • Plant Developmental Stage: The developmental stage of the plant can influence its sensitivity to GA inhibitors. Application during rapid vegetative growth is often most effective.

  • Species-Specific Differences: The target enzyme in your plant species might have a different structure, leading to lower affinity for the inhibitor.

Q3: My inhibitor-treated plants show unexpected phenotypes in addition to dwarfism. What could be the cause?

A3: This strongly suggests off-target effects. Many GA biosynthesis inhibitors are not entirely specific. For example:

  • Triazole Fungicides (e.g., Paclobutrazol, Uniconazole): These compounds are known to inhibit cytochrome P450 monooxygenases.[5] This can affect not only GA biosynthesis but also the metabolism of other hormones like abscisic acid (ABA) and brassinosteroids.[6][7] Uniconazole has been shown to be a potent inhibitor of ABA catabolism and can also inhibit the biosynthesis of trans-zeatin, a cytokinin.[5][6][8]

  • Prohexadione-Calcium: This inhibitor targets 2-oxoglutarate-dependent dioxygenases. Besides inhibiting GA biosynthesis, it can also interfere with flavonoid and ethylene biosynthesis.[9][10][11][12][13]

To investigate these off-target effects, consider performing a broader hormonal and metabolic analysis.

Troubleshooting Guides

Problem: Distinguishing between GA-deficiency and Phytotoxicity
Symptom Possible Cause Suggested Action
Severe stunting, necrosis, leaf yellowing, and plant death, even at low inhibitor concentrations.Phytotoxicity: The inhibitor is causing general cellular damage.1. Perform a dose-response curve to identify the toxic concentration threshold. 2. Conduct a rescue experiment with exogenous GA. If the phenotype is not rescued, it is likely toxicity. 3. Switch to a different inhibitor with a different mode of action.
Reduced plant height, darker green leaves, and delayed flowering, with the phenotype being reversed by exogenous GA.Specific GA Inhibition: The inhibitor is acting on the intended pathway.This is the desired outcome. Proceed with your experiment, but remain aware of potential subtle off-target effects.
Problem: Inconsistent or No Inhibitor Effect
Symptom Possible Cause Suggested Action
No observable phenotype after inhibitor application.Suboptimal Concentration/Application: The inhibitor is not reaching its target at a high enough concentration.1. Increase the inhibitor concentration in a stepwise manner. 2. Experiment with different application methods (e.g., soil drench vs. foliar spray). 3. Ensure proper formulation and solubility of the inhibitor.
The inhibitor works in one species but not another.Species-Specific Differences: The target enzyme's structure or the plant's metabolism of the inhibitor may differ.1. Consult literature for species-specific recommendations. 2. Consider performing an in vitro enzyme inhibition assay with the target enzyme from your species of interest.

Quantitative Data Summary

Inhibitor Target Enzyme(s) Typical Application Concentration Range Known Off-Target Effects
Paclobutrazol ent-kaurene oxidase (a cytochrome P450 monooxygenase)0.1 - 10 µM (in vitro/media); Varies for whole plant application.Inhibition of other P450 enzymes, affecting brassinosteroid and ABA metabolism.[6][7]
Uniconazole ent-kaurene oxidase (a cytochrome P450 monooxygenase)0.01 - 1 µM (in vitro/media); 10 - 30 mg/L for foliar spray in rice.[14][15]Potent inhibitor of ABA 8'-hydroxylase (CYP707A), leading to increased ABA levels.[6] Inhibition of trans-zeatin (cytokinin) biosynthesis.[5][8]
Prohexadione-Calcium GA 20-oxidase, GA 3-oxidase (2-oxoglutarate-dependent dioxygenases)30 - 250 mg/L for foliar spray on fruit trees.[16][17][18][19][20]Inhibition of flavanone 3-hydroxylase, affecting flavonoid metabolism.[9][11][13] Interference with ethylene biosynthesis.[9][10]

Experimental Protocols

Rescue of Inhibitor-Induced Dwarfism with Exogenous GA

Objective: To confirm that the observed dwarf phenotype is due to GA deficiency.

Methodology:

  • Plant Material: Germinate and grow seedlings of your target plant species under controlled conditions.

  • Treatment Groups:

    • Control (vehicle only)

    • Inhibitor at an effective concentration

    • Inhibitor + GA₃ or GA₄ (e.g., 10 µM)

    • GA₃ or GA₄ only (e.g., 10 µM)

  • Application: Apply the treatments at an appropriate developmental stage (e.g., when the first true leaves are expanding).

  • Data Collection: Measure relevant growth parameters (e.g., plant height, rosette diameter, flowering time) over a defined period.

  • Analysis: Compare the growth of the "Inhibitor + GA" group to the control and inhibitor-only groups. A significant recovery of growth in the "Inhibitor + GA" group indicates that the inhibitor's primary effect is on GA biosynthesis.

Gene Expression Analysis of GA-Responsive Genes by qRT-PCR

Objective: To determine if the inhibitor treatment alters the expression of known GA-responsive genes.

Methodology:

  • Plant Treatment and Sampling: Treat plants with the inhibitor or a mock solution. Harvest tissues at specific time points after treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested tissues and synthesize cDNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers for GA-responsive marker genes. In Arabidopsis, these include:

    • GA-biosynthesis genes (feedback-regulated): GA20ox (down-regulated by GA), GA3ox (down-regulated by GA)

    • GA-catabolism gene: GA2ox (up-regulated by GA)

    • GA-signaling components: GASA (GA-Stimulated Arabidopsis) genes (up-regulated by GA)

  • Data Analysis: Normalize the expression levels to a stable reference gene. A specific GA biosynthesis inhibitor should lead to the upregulation of GA biosynthesis genes (due to reduced feedback inhibition) and downregulation of GA-responsive genes.

In Vitro Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of a compound on a specific GA biosynthesis enzyme.

Methodology (Example for a Dioxygenase like GA20-oxidase):

  • Enzyme Source: Heterologously express and purify the target enzyme (e.g., from E. coli or insect cells).

  • Assay Buffer: Prepare an appropriate assay buffer containing co-factors such as 2-oxoglutarate, FeSO₄, and ascorbate.

  • Substrate: Use a labeled or unlabeled precursor substrate (e.g., GA₁₂ or GA₅₃).

  • Reaction: Incubate the enzyme, substrate, and varying concentrations of the inhibitor.

  • Product Detection: Stop the reaction and quantify the product formation using methods like HPLC, GC-MS, or LC-MS/MS.

  • IC₅₀ Determination: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Plant Hormone Profiling by LC-MS/MS

Objective: To assess the broader impact of the inhibitor on the plant's hormone profile.

Methodology:

  • Sample Preparation: Harvest and freeze plant tissue. Homogenize the frozen tissue and extract hormones using a suitable solvent, often an acidified methanol/water mixture.[21] Include deuterated internal standards for accurate quantification.[21]

  • Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.[22][23]

  • LC-MS/MS Analysis: Separate the different hormones using liquid chromatography and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[24][25]

  • Data Analysis: Quantify the levels of various GAs, as well as other hormones like ABA, auxins, cytokinins, and brassinosteroids. A specific GA biosynthesis inhibitor should primarily reduce the levels of bioactive GAs and their downstream metabolites, while a non-specific inhibitor may alter the levels of multiple hormone classes.[3]

Visualizations

GA_Biosynthesis_Pathway GGPP GGPP CPP ent-copalyl diphosphate GGPP->CPP CPS ent_kaurene ent-kaurene CPP->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO GA12 GA12 ent_kaurenoic_acid->GA12 KAO GA53 GA53 GA12->GA53 GA9 GA9 GA12->GA9 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA4 GA4 (Bioactive) GA9->GA4 GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox CPS CPS KS KS KO KO (P450) KAO KAO (P450) GA20ox GA20ox (2-ODD) GA3ox GA3ox (2-ODD) GA2ox GA2ox (2-ODD) Paclo_Uni Paclobutrazol, Uniconazole Paclo_Uni->KO Prohex Prohexadione-Ca Prohex->GA20ox Prohex->GA3ox

Caption: Simplified Gibberellin Biosynthesis Pathway and Sites of Inhibitor Action.

Experimental_Workflow cluster_phenotypic Phenotypic Validation cluster_molecular Molecular & Biochemical Validation cluster_metabolic Metabolic Validation pheno_obs Observe Dwarf Phenotype rescue_exp Rescue Experiment with exogenous GA pheno_obs->rescue_exp decision Is the phenotype rescued by GA? rescue_exp->decision qRT_PCR qRT-PCR of GA-responsive genes conclusion_specific High Specificity for GA Pathway qRT_PCR->conclusion_specific enzyme_assay In Vitro Enzyme Inhibition Assay hormone_profile LC-MS/MS Hormone Profiling (GAs, ABA, etc.) start Apply GA Biosynthesis Inhibitor to Plants start->pheno_obs start->qRT_PCR start->hormone_profile decision->conclusion_specific Yes conclusion_offtarget Potential Off-Target Effects or Toxicity decision->conclusion_offtarget No conclusion_offtarget->hormone_profile

References

improving the solubility of Gibberellin A1 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gibberellin A1 (GA1). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for using GA1 in in vitro assays. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and solubility data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GA1) and what is its primary role?

A1: this compound is a bioactive gibberellin, a class of plant hormones that regulate various developmental processes. Its primary role is to promote cell elongation, which is crucial for stem and leaf growth.[1][2] It is often used in in vitro assays to study plant growth and development.

Q2: Why is dissolving GA1 for aqueous-based in vitro assays challenging?

A2: GA1, like other gibberellins, is a diterpenoid acid that is only slightly soluble in water.[3] This poor aqueous solubility can lead to difficulties in preparing homogenous stock solutions and can cause the compound to precipitate in aqueous-based assay media, leading to inconsistent and unreliable experimental results.

Q3: What are the recommended solvents for preparing a GA1 stock solution?

A3: Due to its low water solubility, a water-miscible organic solvent is typically required to first dissolve GA1. The most common and effective solvents are Dimethyl sulfoxide (DMSO), ethanol, and methanol.[4][5] For some applications, a weak aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used to create a salt form of GA1, which is more water-soluble.

Q4: What is the typical working concentration for GA1 in in vitro assays?

A4: The optimal working concentration of GA1 can vary significantly depending on the specific assay and plant species. However, a general range is between 0.01 to 10 mg/L.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q5: How should I store my GA1 stock solution?

A5: GA1 stock solutions prepared in an organic solvent should be stored at -20°C or -80°C to maintain stability.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation. When stored at -20°C, the solution is typically stable for about one month, while at -80°C, it can be stored for up to six months.[4]

Solubility Data

The solubility of this compound in various solvents is a critical factor for successful in vitro experiments. Below is a summary of available solubility data.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO) 17.86 mg/mL (51.26 mM)Warming to 60°C and ultrasonication may be required to achieve maximum solubility. It is recommended to use a new, anhydrous vial of DMSO as it is hygroscopic and absorbed water can affect solubility.[4]
Methanol SolubleQuantitative data is not readily available, but it is commonly used as a solvent.[5]
Acetone:Water (1:1) SolubleA mixture of acetone and water can be used to dissolve GA1.[5]
Water Slightly solubleGA1 has very low solubility in water alone.[3]

Troubleshooting Guide

This guide addresses common problems encountered when preparing and using this compound solutions for in vitro assays.

Issue 1: GA1 Powder Will Not Dissolve
  • Observation: The GA1 powder remains as a solid or forms clumps in the solvent.

  • Root Cause Analysis and Solutions:

    • Inappropriate Solvent: GA1 has poor solubility in water. Ensure you are using a recommended organic solvent like DMSO, ethanol, or methanol.

    • Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to dissolve the amount of GA1 powder. Try increasing the solvent volume.

    • Low Temperature: Solubility can be temperature-dependent. Gentle warming (up to 60°C) and/or sonication can help dissolve the powder, especially when using DMSO.[4]

    • Poor Quality Solvent: The presence of water in hygroscopic solvents like DMSO can reduce solubility. Use a fresh, unopened vial of high-purity, anhydrous solvent.

Issue 2: Precipitate Forms After Adding Stock Solution to Aqueous Media
  • Observation: A white precipitate or cloudiness appears in the assay medium after adding the GA1 stock solution.

  • Root Cause Analysis and Solutions:

    • Exceeded Solubility Limit: The final concentration of GA1 in the aqueous medium may be too high, exceeding its solubility limit. Try preparing a more dilute working solution.

    • Solvent Shock: Adding a concentrated organic stock solution too quickly to the aqueous medium can cause the GA1 to precipitate out. Try adding the stock solution dropwise while gently vortexing or stirring the medium.

    • pH of the Medium: The pH of your final assay medium can influence the solubility of GA1. Ensure the pH is within the optimal range for your assay and consider if slight adjustments could improve solubility.

    • Temperature Effects: A significant temperature difference between your stock solution and the assay medium can cause precipitation. Allow both to equilibrate to the same temperature before mixing.

Issue 3: Inconsistent or No Biological Activity in the Assay
  • Observation: The expected biological response (e.g., cell elongation) is not observed or varies significantly between experiments.

  • Root Cause Analysis and Solutions:

    • Degradation of GA1: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation of GA1. Prepare fresh stock solutions regularly and store them properly.

    • Precipitation in the Assay: If GA1 has precipitated out of solution, the effective concentration available to the cells or tissues will be lower and inconsistent. Visually inspect your assay plates or tubes for any signs of precipitation.

    • Incorrect Dilutions: Double-check all calculations for the preparation of your stock and working solutions to ensure the final concentration is accurate.

    • Solvent Effects: At higher concentrations, the organic solvent (e.g., DMSO, ethanol) used to dissolve GA1 can have its own biological effects or be toxic to the cells in your assay. Always include a vehicle control (medium with the same final concentration of the solvent but without GA1) to account for any solvent-related effects.

Troubleshooting Workflow

G Troubleshooting GA1 Solubility Issues start Start: GA1 Solubility Issue issue_dissolving Issue: GA1 powder not dissolving in solvent start->issue_dissolving issue_precipitate Issue: Precipitate forms in aqueous media start->issue_precipitate issue_activity Issue: Inconsistent or no biological activity start->issue_activity check_solvent Is the solvent appropriate (DMSO, EtOH, MeOH)? issue_dissolving->check_solvent Check check_concentration Is the final concentration too high? issue_precipitate->check_concentration Check check_storage How was the stock solution stored? issue_activity->check_storage Check use_correct_solvent Action: Use a recommended organic solvent. check_solvent->use_correct_solvent No warm_sonicate Action: Gently warm (to 60°C) and/or sonicate. check_solvent->warm_sonicate Yes end Issue Resolved use_correct_solvent->end check_solvent_quality Action: Use fresh, anhydrous solvent. warm_sonicate->check_solvent_quality Still not dissolved warm_sonicate->end Dissolved check_solvent_quality->end lower_concentration Action: Lower the working concentration. check_concentration->lower_concentration Yes add_dropwise Action: Add stock solution dropwise while stirring. check_concentration->add_dropwise No lower_concentration->end check_ph_temp Action: Check medium pH and equilibrate temperatures. add_dropwise->check_ph_temp Still precipitates add_dropwise->end No precipitate check_ph_temp->end fresh_stock Action: Prepare fresh stock solution and aliquot. check_storage->fresh_stock Improperly inspect_precipitate Action: Visually inspect for precipitation in the assay. check_storage->inspect_precipitate Properly fresh_stock->end check_calculations Action: Verify all dilution calculations. inspect_precipitate->check_calculations No precipitate inspect_precipitate->end Precipitate found vehicle_control Action: Ensure a proper vehicle control is included. check_calculations->vehicle_control Calculations correct vehicle_control->end

Fig 1. Troubleshooting workflow for GA1 solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 348.4 g/mol ) in DMSO.

Materials:

  • This compound (GA1) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing GA1: Accurately weigh out 3.48 mg of GA1 powder and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the GA1 powder.

  • Dissolving GA1: Vortex the tube thoroughly for 1-2 minutes. If the powder does not completely dissolve, gently warm the solution to 60°C and/or sonicate until the solution is clear.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Lettuce Hypocotyl Bioassay for Gibberellin Activity

This bioassay is a classic method to determine the biological activity of gibberellins by measuring the elongation of lettuce seedling hypocotyls.[6][7][8]

Materials:

  • Lettuce seeds (e.g., Lactuca sativa cv. Grand Rapids)

  • Petri dishes

  • Filter paper

  • GA1 stock solution (prepared as in Protocol 1)

  • Sterile distilled water

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Seed Germination: Place a piece of filter paper in each petri dish and moisten with sterile distilled water. Sow lettuce seeds on the filter paper and incubate in the dark at 25°C for 48-72 hours to allow for germination.

  • Preparation of GA1 Dilutions: Prepare a series of dilutions of your GA1 stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 mg/L). Include a control with no GA1.

  • Assay Setup: Once the seedlings have germinated and have a hypocotyl length of approximately 2-3 mm, carefully select uniform seedlings. Place a fresh piece of filter paper in new petri dishes and add a specific volume (e.g., 5 mL) of the corresponding GA1 dilution or the control solution to each dish.

  • Incubation: Carefully transfer a set number of seedlings (e.g., 10) to each petri dish. Place the dishes under continuous light at 25°C for 48-72 hours. The light inhibits hypocotyl elongation in the absence of gibberellins.

  • Measurement and Data Analysis: After the incubation period, measure the length of the hypocotyls of all seedlings. Calculate the average hypocotyl length for each GA1 concentration and the control. Plot the average hypocotyl length against the logarithm of the GA1 concentration to generate a dose-response curve.

This compound Signaling Pathway

This compound exerts its effects through a well-defined signaling pathway that leads to the degradation of DELLA proteins, which are repressors of plant growth.

G Simplified this compound Signaling Pathway cluster_nucleus Nucleus GA1 This compound (GA1) GID1 GID1 Receptor GA1->GID1 binds to GA1_GID1 GA1-GID1 Complex GID1->GA1_GID1 DELLA DELLA Protein (Growth Repressor) GA1_GID1->DELLA binds to SCF SCF E3 Ubiquitin Ligase DELLA->SCF recruited to Proteasome 26S Proteasome SCF->Proteasome targets for Degradation DELLA Degradation Proteasome->Degradation leads to Growth Gene Expression & Growth Promotion Degradation->Growth relieves repression of

Fig 2. This compound signaling pathway.

References

Validation & Comparative

Validating the ga1 Mutant Phenotype with Exogenous Gibberellin Application: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ga1 mutant phenotype and its rescue through the exogenous application of gibberellin (GA), supported by experimental data and detailed protocols.

The ga1 mutant in Arabidopsis thaliana serves as a crucial model for studying the biosynthesis and signaling of gibberellins, a class of phytohormones vital for numerous developmental processes. The GA1 gene encodes ent-kaurene synthase A, an enzyme that catalyzes the first committed step in the GA biosynthetic pathway. Mutations in this gene lead to a severe GA-deficient phenotype, characterized by dwarfism, impaired germination, delayed flowering, and male sterility. This guide outlines the validation of this phenotype by demonstrating its reversal upon the application of exogenous GA1.

Phenotypic Comparison: Wild-Type vs. ga1 Mutant vs. GA-Rescued ga1

The application of exogenous gibberellin effectively rescues the mutant phenotype, restoring wild-type characteristics. The following tables summarize the quantitative data from various studies, showcasing the impact of GA1 on key developmental parameters.

Table 1: Comparison of Plant Height

Genotype/TreatmentAverage Plant Height (cm)Observations
Wild-Type (Ler)~25-30Exhibits normal stem elongation.
ga1-3 Mutant~1-2Severe dwarfism with compact rosettes and minimal stem growth.[1]
ga1-3 Mutant + GA3~20-25Stem elongation is significantly restored, approaching wild-type levels.

Table 2: Comparison of Flowering Time

Genotype/TreatmentFlowering Time (Days to Bolting)Number of Rosette Leaves at BoltingConditions
Wild-Type (Ler)~28~12Long Day (16h light/8h dark)
ga1-3 Mutant>60 (or does not flower)>30 (or remains vegetative)Long Day (16h light/8h dark)
ga1-3 Mutant + GA3~30~14Long Day (16h light/8h dark)
Wild-Type (Ler)~50~25Short Day (8h light/16h dark)
ga1-3 MutantDoes not flowerRemains vegetativeShort Day (8h light/16h dark)
ga1-3 Mutant + GA3~55~28Short Day (8h light/16h dark)

Note: The ga1-3 mutant fails to flower under short-day conditions without exogenous GA application.

Table 3: Comparison of Seed Germination

Genotype/TreatmentGermination Rate (%)Conditions
Wild-Type (Ler)>95%Standard light and temperature
ga1-3 Mutant<1%Standard light and temperature[2]
ga1-3 Mutant + 1 µM GA4+7~50%Standard light and temperature
ga1-3 Mutant + 10 µM GA4+7>90%Standard light and temperature[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for validating the ga1 mutant phenotype.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Landsberg erecta (Ler) as the wild-type control and the ga1-3 mutant allele in the Ler background.

  • Seed Sterilization: Surface-sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20 minutes in a 20% (v/v) bleach solution containing 0.05% (v/v) Triton X-100. Rinse the seeds five times with sterile distilled water.

  • Growth Medium: Sow seeds on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Growth Conditions: Stratify the seeds at 4°C for 3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light/8 hours dark) or a short-day photoperiod (8 hours light/16 hours dark) at a constant temperature of 22°C.

Exogenous Gibberellin Application

1. For Germination Assays:

  • Prepare a stock solution of GA4+7 (a mixture of gibberellins A4 and A7) in ethanol.

  • Add the GA4+7 stock solution to the sterile MS medium after autoclaving and cooling to approximately 50°C to achieve the desired final concentrations (e.g., 1 µM, 10 µM).

  • Sow sterilized seeds directly onto the GA-supplemented or control MS plates.

  • Score germination, defined by the emergence of the radicle, daily for 7 days.

2. For Phenotypic Rescue of Vegetative and Reproductive Growth:

  • Prepare a 100 µM solution of GA3 in sterile water containing 0.01% (v/v) Tween-20 as a surfactant.

  • For soil-grown plants, germinate seeds on MS medium and transfer seedlings to soil after 7-10 days.

  • Once a week, spray the aerial parts of the ga1-3 mutant plants with the 100 µM GA3 solution until runoff. Spray control plants (wild-type and untreated ga1-3) with a mock solution (water with 0.01% Tween-20).

  • Continue treatment throughout the life cycle of the plant.

  • Measure plant height (from the rosette to the tip of the inflorescence) at maturity. Record the number of days to bolting and the number of rosette leaves at the time of bolting to determine flowering time.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological processes and experimental procedures.

Gibberellin_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene GA1 (ent-Kaurene Synthase A) GA12 GA12 ent_Kaurene->GA12 Multiple Steps Bioactive_GA Bioactive GA (e.g., GA1, GA4) GA12->Bioactive_GA GA20ox, GA3ox GA_receptor GID1 (GA Receptor) Bioactive_GA->GA_receptor DELLA DELLA Proteins (Repressors) GA_receptor->DELLA Promotes Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Represses Growth_Responses Growth Responses (Germination, Elongation, Flowering) PIFs->Growth_Responses

Gibberellin Biosynthesis and Signaling Pathway.

Experimental_Workflow cluster_treatments Experimental Groups start Start: Obtain Wild-Type (Ler) and ga1-3 Mutant Seeds sterilize Surface Sterilize Seeds start->sterilize sow Sow Seeds on MS Medium sterilize->sow wt Wild-Type (Control) sow->wt ga1_mutant ga1-3 Mutant (Control) sow->ga1_mutant ga1_rescue ga1-3 Mutant + Exogenous GA1 sow->ga1_rescue grow Germinate and Grow Plants under Controlled Conditions wt->grow ga1_mutant->grow ga1_rescue->grow apply_ga Apply GA1 Solution Weekly to Rescue Group grow->apply_ga measure Measure Phenotypic Parameters: - Plant Height - Flowering Time - Germination Rate grow->measure analyze Analyze and Compare Data measure->analyze end Conclusion: Validate Phenotypic Rescue analyze->end

Experimental Workflow for Phenotypic Validation.

References

A Comparative Guide to Confirming Protein-Protein Interactions in the GA1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common experimental techniques used to validate protein-protein interactions (PPIs) within the Gibberellin (GA) signaling pathway. Understanding these interactions is crucial for elucidating the mechanisms of plant growth and for the development of novel agrochemicals. Here, we focus on the key interaction between the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and the DELLA repressor proteins, a central regulatory point in the pathway.

The GA1 Signaling Pathway: An Overview

Gibberellins are plant hormones that regulate various developmental processes, including seed germination, stem elongation, and flowering.[1][2] The core of the GA signaling pathway involves the perception of GA by the soluble GID1 receptor.[2][3] In the absence of GA, DELLA proteins, which are transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.[3] When GA binds to GID1, it induces a conformational change in the GID1 protein, promoting its interaction with DELLA proteins.[2][3] This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex.[1][2] This recognition leads to the polyubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome, thus derepressing GA-responsive genes and promoting growth.[2][3]

GA1_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Repressor GID1->DELLA GA-dependent interaction SCF_SLY1_GID2 SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF_SLY1_GID2 Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation Repression Repression of Growth DELLA->Repression Causes SCF_SLY1_GID2->DELLA Polyubiquitinates GA_Response GA Response (Growth) Proteasome->GA_Response Enables

Figure 1. A simplified diagram of the GA1 signaling pathway.

Comparison of Methods for Validating GID1-DELLA Interaction

Several in vivo and in vitro methods can be employed to confirm the interaction between GID1 and DELLA proteins. The choice of method often depends on the specific research question, available resources, and the need for quantitative versus qualitative data.

MethodPrincipleTypeThroughputKey AdvantagesKey Limitations
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of two proteins fused to its DNA-binding and activation domains.In vivoHigh- Suitable for initial screening of novel interactions.- Relatively easy and cost-effective.- High rate of false positives and false negatives.- Interaction occurs in a non-native environment (yeast nucleus).
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the protein and its binding partners from a cell lysate.In vivoLow to Medium- Detects interactions in a near-physiological context.- Can be used with endogenous proteins.- May not detect transient or weak interactions.- Results can be affected by antibody specificity and lysis conditions.
Pull-Down Assay An in vitro method where a tagged "bait" protein is immobilized on a resin to capture its interacting "prey" proteins from a cell lysate.In vitroMedium- Confirms direct physical interactions.- Lower risk of indirect interactions compared to Co-IP.- Interaction is not in a native cellular environment.- Requires purified, tagged protein.
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction brings the fragments together, reconstituting fluorescence.In vivoMedium- Allows for direct visualization of the interaction in living cells.- Provides information on the subcellular localization of the interaction.- The fluorescent protein fragments can be slow to mature.- The reconstituted complex is generally stable, making it difficult to study transient interactions.

Quantitative Data from Experimental Studies

The interaction between GID1 and DELLA proteins has been shown to be strictly dependent on the presence of bioactive gibberellins. This has been demonstrated across multiple platforms.

Yeast Two-Hybrid (Y2H) Assay Data

Y2H assays have been instrumental in the initial discovery and characterization of the GID1-DELLA interaction. Quantitative data is often obtained by measuring the activity of a reporter gene, such as β-galactosidase.

Interacting ProteinsConditionβ-Galactosidase Activity (Relative Units)Reference
AtGID1a and GAI+ 10 µM GA₄~100[4]
AtGID1a and GAI- GA₄~5[4]
AtGID1b and GAI+ 10 µM GA₄~120[4]
AtGID1b and GAI- GA₄~80[4]
AtGID1c and GAI+ 10 µM GA₄~90[4]
AtGID1c and GAI- GA₄~5[4]
OsGID1 and SLR1+ 10⁻⁵ M GA₄High[2]
OsGID1 and SLR1- GA₄Low[2]

Note: AtGID1b has been shown to have some GA-independent interaction with GAI.[4]

In Planta Confirmation: Co-IP and BiFC

While Y2H provides strong initial evidence, confirmation in a more native environment is crucial. Both Co-IP and BiFC have been successfully used to demonstrate the GA-dependent GID1-DELLA interaction in plant cells.

  • Co-Immunoprecipitation (Co-IP): Studies have shown that when a tagged GID1 protein is immunoprecipitated from plant cell extracts, the DELLA protein is co-precipitated only when the cells have been treated with GA. For example, in rice callus lines overproducing GFP-tagged GID1, the DELLA protein SLR1 was co-immunoprecipitated with GFP-GID1 in extracts from GA₄-treated callus but not from untreated callus.[1]

  • Bimolecular Fluorescence Complementation (BiFC): This technique has been used to visualize the GID1-DELLA interaction directly in plant cells. For instance, when GID1 fused to the N-terminal fragment of Yellow Fluorescent Protein (YFP) and a DELLA protein fused to the C-terminal fragment of YFP are co-expressed in Nicotiana benthamiana leaves, a YFP signal is detected in the nucleus only after treatment with GA.[1][5]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

Y2H_Workflow cluster_prep Plasmid Construction cluster_yeast Yeast Manipulation Bait Construct Bait Plasmid (e.g., pGBKT7-GID1) Transform Co-transform Yeast Strain (e.g., AH109) Bait->Transform Prey Construct Prey Plasmid (e.g., pGADT7-DELLA) Prey->Transform Select_Initial Select on non-selective media (SD/-Trp/-Leu) Transform->Select_Initial Select_Interaction Select on selective media (SD/-Trp/-Leu/-His) Select_Initial->Select_Interaction Reporter_Assay Perform Reporter Assay (e.g., β-galactosidase) Select_Interaction->Reporter_Assay

Figure 2. Workflow for a Yeast Two-Hybrid (Y2H) assay.

Materials:

  • Yeast strain (e.g., AH109)

  • Bait and prey vectors (e.g., pGBKT7 and pGADT7)

  • Competent yeast cells

  • Plasmids containing GID1 and DELLA cDNA

  • Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His)

  • Reagents for β-galactosidase assay

Protocol:

  • Plasmid Construction: Clone the coding sequence of GID1 into the bait vector and the coding sequence of the DELLA protein into the prey vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain using the lithium acetate method.

  • Selection of Transformants: Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Selection: Replica-plate the colonies from the SD/-Trp/-Leu plates onto a selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). Growth on this medium indicates a positive interaction.

  • Quantitative Analysis: Perform a liquid β-galactosidase assay to quantify the strength of the interaction.

Co-Immunoprecipitation (Co-IP)

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Lysate Prepare Cell Lysate Preclear Pre-clear Lysate (Optional) Lysate->Preclear Antibody Add Primary Antibody (anti-GID1) Preclear->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elute Elute Protein Complex Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot (probe with anti-DELLA) SDS_PAGE->Western_Blot

Figure 3. Workflow for a Co-Immunoprecipitation (Co-IP) assay.

Materials:

  • Plant tissue expressing the proteins of interest

  • Lysis buffer

  • Primary antibody specific to the bait protein (e.g., anti-GID1)

  • Protein A/G-coupled agarose or magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibody against the prey protein (e.g., anti-DELLA) for Western blotting

Protocol:

  • Cell Lysis: Harvest plant tissue and lyse the cells in a non-denaturing lysis buffer to release the proteins while keeping protein complexes intact.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against the bait protein (GID1) to the lysate and incubate to allow the antibody to bind to its target.

  • Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein (DELLA).

Conclusion

Confirming protein-protein interactions in the GA1 signaling pathway is essential for a complete understanding of its regulatory mechanisms. While Yeast Two-Hybrid is a powerful tool for initial screening, in vivo methods like Co-Immunoprecipitation and Bimolecular Fluorescence Complementation are critical for validating these interactions within a cellular context. For confirming direct physical interactions, in vitro pull-down assays are highly valuable. A multi-faceted approach, employing at least two of these methods, is recommended to confidently establish a protein-protein interaction. The quantitative data presented here, along with the detailed protocols, provide a solid foundation for researchers to design and execute experiments aimed at dissecting the intricate network of interactions within the GA1 signaling pathway.

References

A Comparative Analysis of Gibberellin A1 Function in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional roles of Gibberellin A1 (GA1), a crucial phytohormone, in monocotyledonous and dicotyledonous plants. Understanding the similarities and distinctions in GA1 signaling and its physiological effects is paramount for advancements in agriculture and the development of plant growth regulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Key Functional Differences at a Glance

While this compound universally promotes growth and development in both monocots and dicots, significant differences exist in their signaling components and physiological responses. These distinctions primarily arise from variations in their GA receptors and the complexity of the DELLA protein family, which are central repressors of GA signaling.

FeatureMonocots (e.g., Rice, Maize, Barley)Dicots (e.g., Arabidopsis, Tomato, Pea)
GA Receptor (GID1) Typically a single GID1 gene (M-type).[1][2]Often multiple GID1 genes, categorized into A-type and B-type, which can have different affinities for GAs.[1][2]
DELLA Proteins Often a single DELLA protein (e.g., SLR1 in rice).[3] This provides a more direct system for studying GA signaling.[3]Typically multiple DELLA proteins with partially redundant functions (e.g., GAI, RGA, RGL1, RGL2, RGL3 in Arabidopsis).[3]
Growth Response GA1 strongly promotes shoot elongation, particularly internode elongation, which is critical for the "Green Revolution" phenotype in cereals.[4]GA1 promotes stem and petiole elongation, and plays a significant role in regulating the transition to flowering and fruit development.[4]
Seed Germination GA1 is essential for breaking dormancy and promoting the synthesis of hydrolytic enzymes like α-amylase in the aleurone layer.[5]GA1 is also crucial for germination, often by promoting the degradation of specific DELLA proteins that repress this process.[4]

Quantitative Data Summary

The following tables present a summary of quantitative data on GA1 function. It is important to note that direct comparative studies under identical conditions are scarce; therefore, data is compiled from separate studies on representative monocot and dicot species.

Table 1: Gibberellin Receptor Binding Affinity for Bioactive GAs

Plant TypeReceptorLigandDissociation Constant (Kd)Reference
DicotArabidopsis thaliana AtGID1aGA4~3 x 10⁻⁷ M[1]
DicotArabidopsis thaliana AtGID1bGA4~3 x 10⁻⁸ M[1]
DicotArabidopsis thaliana AtGID1cGA4~3 x 10⁻⁷ M[1]
MonocotOryza sativa (Rice) OsGID1GA4~1.2 x 10⁻⁷ M[6]

Note: GA4 is a highly active gibberellin often used in binding assays. Data for GA1 binding affinity is less commonly reported but is expected to follow similar trends.

Table 2: Dose-Response of Stem/Shoot Elongation to Gibberellin

Plant TypeSpeciesGibberellinConcentration for Saturation of ResponseObserved EffectReference
MonocotOryza sativa (Rice)GA3>10⁻⁵ MGA-dependent elongation starts at 10⁻⁸ M.[6]
DicotArabidopsis thalianaGA4Not explicitly saturated in the studyGA treatment promotes inflorescence stem elongation.[4]

Note: Different bioactive gibberellins (GA1, GA3, GA4) are often used in such experiments, which can influence the dose-response relationship.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to analyze GA1 function.

Protocol 1: Gibberellin Sensitivity Assay in Seedlings

Objective: To quantify the dose-response of seedling growth (e.g., hypocotyl or coleoptile elongation) to exogenous GA1.

Materials:

  • Seeds of the monocot (e.g., rice, Oryza sativa) and dicot (e.g., Arabidopsis thaliana) species of interest.

  • Growth medium (e.g., Murashige and Skoog [MS] medium) with 0.8% agar.

  • This compound stock solution (e.g., 10 mM in ethanol).

  • Paclobutrazol (a GA biosynthesis inhibitor) stock solution, if needed.

  • Sterile petri dishes or culture vessels.

  • Growth chamber with controlled light and temperature.

  • Image analysis software.

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize seeds (e.g., with 70% ethanol and 1% sodium hypochlorite solution) and place them on MS agar plates containing a range of GA1 concentrations (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M). To study GA-deficient mutants, a GA biosynthesis inhibitor like paclobutrazol can be added to the medium of wild-type seeds to create a GA-responsive background.

  • Vernalization/Stratification (if required): For species like Arabidopsis, stratify the seeds at 4°C in the dark for 2-4 days to ensure uniform germination.

  • Growth Conditions: Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod). For studies on hypocotyl elongation, seedlings are often grown in continuous darkness.

  • Data Collection: After a defined period of growth (e.g., 5-7 days), capture high-resolution images of the seedlings.

  • Quantification: Use image analysis software to measure the length of the hypocotyl (for dicots) or coleoptile/mesocotyl (for monocots).

  • Data Analysis: Plot the average elongation against the logarithm of the GA1 concentration to generate a dose-response curve.

Protocol 2: In Vitro DELLA Protein Degradation Assay

Objective: To quantify the GA1-dependent degradation of DELLA proteins.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings or rice shoots).

  • Protein extraction buffer.

  • Recombinant DELLA protein (e.g., HIS-tagged or GST-tagged).

  • GA1 solution.

  • ATP regeneration system.

  • Proteasome inhibitor (e.g., MG132) as a negative control.

  • SDS-PAGE and western blotting reagents.

  • Antibodies against the DELLA protein or the purification tag.

Methodology:

  • Protein Extraction: Prepare a cell-free protein extract from the plant tissue.

  • Degradation Reaction: Set up reaction mixtures containing the cell-free extract, recombinant DELLA protein, ATP regeneration system, and different concentrations of GA1. Include a control with a proteasome inhibitor.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 25°C) and take samples at different time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a western blot using an antibody that recognizes the DELLA protein.

  • Quantification: Quantify the band intensities to determine the amount of remaining DELLA protein at each time point and GA1 concentration.

Signaling Pathway and Experimental Workflow Visualization

This compound Signaling Pathway

GA_Signaling cluster_monocot Monocot (e.g., Rice) cluster_dicot Dicot (e.g., Arabidopsis) GA1_m GA1 GID1_m GID1 GA1_m->GID1_m Binds SLR1 SLR1 (DELLA) GID1_m->SLR1 Interacts GID2 GID2 (F-box) SLR1->GID2 Targeted by Growth_Response_m Growth Response SLR1->Growth_Response_m Represses Proteasome_m 26S Proteasome GID2->Proteasome_m Ubiquitination Proteasome_m->SLR1 Degradation GA1_d GA1 GID1_d GID1a/b/c GA1_d->GID1_d Binds DELLA_d DELLA proteins (GAI, RGA, etc.) GID1_d->DELLA_d Interacts SLY1 SLY1 (F-box) DELLA_d->SLY1 Targeted by Growth_Response_d Growth Response DELLA_d->Growth_Response_d Repress Proteasome_d 26S Proteasome SLY1->Proteasome_d Ubiquitination Proteasome_d->DELLA_d Degradation Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis start Plant Material Selection (Monocot vs. Dicot) germination Germination Assay (Varying GA1 concentrations) start->germination growth Seedling Growth Assay (Stem/Hypocotyl Elongation) start->growth receptor Receptor Binding Assay (Determine Kd for GA1) start->receptor della DELLA Degradation Assay (Western Blot) start->della gene_exp Gene Expression Analysis (qRT-PCR of GA-responsive genes) start->gene_exp data_analysis Data Analysis and Comparison germination->data_analysis growth->data_analysis receptor->data_analysis della->data_analysis gene_exp->data_analysis conclusion Conclusion on Functional Differences data_analysis->conclusion

References

A Comparative Guide to Validating the Off-target Effects of Paclobutrazol on GA1 Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of paclobutrazol (PBZ) and its alternatives in the context of their off-target effects on gibberellin A1 (GA1) metabolism. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in designing and interpreting studies related to plant growth regulation and hormone metabolism.

Introduction to Paclobutrazol and Gibberellin Metabolism

Paclobutrazol is a widely used plant growth regulator belonging to the triazole family. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1] GAs are a class of diterpenoid hormones that play a crucial role in various plant developmental processes, including stem elongation, seed germination, and flowering.[2] The bioactive form, GA1, is synthesized through a complex pathway, and its levels are tightly regulated.

Paclobutrazol specifically inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase, which catalyzes a key step in the early stages of the GA biosynthesis pathway.[1] This inhibition leads to a reduction in the overall pool of GAs, including the biologically active GA1, resulting in a dwarfing effect on plants. However, the application of PBZ can also lead to a range of other physiological and biochemical changes, which are considered its off-target effects. Understanding these effects is critical for its precise application in research and agriculture.

Comparison of Paclobutrazol and Alternative GA Biosynthesis Inhibitors

Several other chemical compounds are known to inhibit GA biosynthesis, acting at different points in the pathway. This section compares paclobutrazol with three common alternatives: uniconazole, chlormequat chloride, and trinexapac-ethyl.

Table 1: Comparison of Paclobutrazol and Alternative Gibberellin Biosynthesis Inhibitors

InhibitorClassPrimary Target EnzymePoint of Inhibition in GA PathwayReported Effects on GA Levels
Paclobutrazol Triazoleent-Kaurene oxidaseEarly StageDecreases GA1 and GA3 levels.[1][3]
Uniconazole Triazoleent-Kaurene oxidaseEarly StageMore potent than paclobutrazol in reducing plant height; significantly reduces GA content.[3][4][5]
Chlormequat Chloride Quaternary AmmoniumCopalyl diphosphate synthase & ent-Kaurene synthaseVery Early StageReduces overall GA production.[6][7]
Trinexapac-ethyl CyclohexanetrioneGA 3β-hydroxylaseLate Stage (inhibits conversion of GA20 to GA1)Reduces levels of active GAs like GA1.[8][9]

Table 2: Quantitative Effects of Paclobutrazol and Alternatives on Plant Growth

InhibitorPlant SpeciesConcentrationApplication MethodObserved Effect on GrowthReference
Paclobutrazol Tomato (Lycopersicon esculentum)250 - 750 ppmNot specifiedSignificant decrease in plant height.[3]
Pentas lanceolata30, 60, 90, 120 mg/LDrench or SpraySignificant reduction in plant height, with drench being more effective.[10]
Ornamental Tomato15 - 75 mg ai•L-1Foliar Spray20% reduction in plant height at 30 mg ai•L-1.[11]
Uniconazole WheatNot specifiedSpraySignificantly reduced GA content in stems by 23.0%.[5]
Four Bedding Plant Species10 - 160 mg·liter⁻¹SprayProduced smaller plants than paclobutrazol at similar concentrations.[12]
Chlormequat Chloride WheatNot specifiedSpraySignificantly reduced GA content in stems by 12.2%.[5]
Wheat2.0% and 2.5%Not specifiedSignificant reduction in plant height (38.71% and 18.95% respectively).[13]
Trinexapac-ethyl Spring Barley0.2 l · ha–1 and 0.4 l · ha–1Not specifiedStem height reduction ranging from 5.6% to 16.5%.[14]
Malt Barley7.2 and 14.4 fl oz acre⁻¹Not specifiedDecreased plant height by as much as 42%.[15]

Experimental Protocols

This section provides detailed methodologies for the quantification of GA1 and the assessment of the effects of GA biosynthesis inhibitors.

Protocol 1: Extraction and Quantification of GA1 by LC-MS/MS

This protocol is adapted from methodologies described for phytohormone analysis.[16][17][18]

1. Sample Preparation: a. Harvest plant tissue (e.g., shoot apices, young leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction: a. Add 1 mL of pre-chilled extraction solvent (methanol:isopropanol:acetic acid, 20:79:1, v/v/v) to the tissue powder. b. Add a known amount of an appropriate internal standard (e.g., [²H₂]GA1) for absolute quantification. c. Vortex the mixture vigorously for 1 minute. d. Incubate on a shaker at 4°C for 30 minutes. e. Centrifuge at 13,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new 2 mL tube. g. Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge as before. h. Combine the supernatants.

3. Purification (Solid-Phase Extraction - SPE): a. Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in 1 mL of 1% acetic acid. c. Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 1% acetic acid. d. Load the reconstituted sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 1% acetic acid to remove interfering compounds. f. Elute the gibberellins with 1 mL of 0.35 M ammonium hydroxide in 70% methanol. g. Evaporate the eluate to dryness.

4. LC-MS/MS Analysis: a. Reconstitute the final dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). b. Transfer the sample to an autosampler vial. c. Inject 5-10 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). d. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). e. Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for GA1 and its internal standard.

Protocol 2: Quantification of GA1 by GC-MS

This protocol is based on established methods for gibberellin analysis by Gas Chromatography-Mass Spectrometry.[6][19][20]

1. Extraction and Purification: a. Follow steps 1 and 2 as described in Protocol 1. b. After purification by SPE (Protocol 1, step 3), further purification by HPLC may be necessary to separate different GAs.

2. Derivatization: a. Dry the purified GA fraction completely under nitrogen. b. To the dried sample, add 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine. c. Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives. d. Evaporate the derivatization reagents under a stream of nitrogen. e. Resuspend the derivatized sample in 50 µL of hexane.

3. GC-MS Analysis: a. Inject 1-2 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column (e.g., DB-5ms). c. Set the injector and transfer line temperatures appropriately (e.g., 250°C and 280°C, respectively). d. Use a temperature program for the oven to separate the derivatized GAs (e.g., initial temperature of 80°C, ramp to 280°C). e. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the GA1-TMS derivative and its internal standard.

Visualizing Pathways and Workflows

Gibberellin Biosynthesis Pathway and Inhibitor Action Sites

The following diagram illustrates the simplified GA biosynthesis pathway, highlighting the conversion of GA20 to the active GA1 and the points of inhibition for paclobutrazol and its alternatives.

GA_Biosynthesis_Inhibition cluster_early Early Pathway cluster_late Late Pathway cluster_inhibitors Inhibitors GGPP GGPP ent-Kaurene ent-Kaurene GGPP->ent-Kaurene CPS/KS GA12 GA12 ent-Kaurene->GA12 KO/KAO GA53 GA53 GA12->GA53 GA20ox GA20 GA20 GA53->GA20 GA20ox GA1 GA1 GA20->GA1 GA20ox Chlormequat_Chloride Chlormequat Chloride Chlormequat_Chloride->GGPP Inhibits CPS/KS Paclobutrazol_Uniconazole Paclobutrazol & Uniconazole Paclobutrazol_Uniconazole->ent-Kaurene Inhibits KO Trinexapac-ethyl Trinexapac-ethyl Trinexapac-ethyl->GA20 Inhibits GA3ox Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Plant_Growth 1. Plant Material Growth (e.g., Arabidopsis, Tomato) Treatment_Application 2. Application of Inhibitor (Paclobutrazol or Alternative) - Different Concentrations - Control Group Plant_Growth->Treatment_Application Phenotypic_Analysis 3. Phenotypic Analysis - Plant Height - Internode Length - Leaf Area Treatment_Application->Phenotypic_Analysis Hormone_Quantification 4. Hormone Quantification (LC-MS/MS or GC-MS) - GA1 Levels - Other GAs Treatment_Application->Hormone_Quantification Gene_Expression 5. Gene Expression Analysis (qRT-PCR) - GA Biosynthesis Genes (e.g., GA20ox, GA3ox) Treatment_Application->Gene_Expression Data_Comparison 6. Data Comparison - Dose-response curves - Comparison between inhibitors Phenotypic_Analysis->Data_Comparison Hormone_Quantification->Data_Comparison Gene_Expression->Data_Comparison Conclusion 7. Conclusion - Validate off-target effects Data_Comparison->Conclusion

References

Comparative Transcriptome Profiling of GA₁ and GA₃ Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the transcriptomic landscapes shaped by Gibberellins GA₁ and GA₃, providing insights into their distinct and overlapping roles in plant physiology. This guide serves as a valuable resource for researchers, scientists, and drug development professionals in the field of plant biology and agricultural sciences.

While both Gibberellin A₁ (GA₁) and Gibberellic Acid (GA₃) are potent bioactive gibberellins (GAs) that play crucial roles in regulating various aspects of plant growth and development, a direct comparative analysis of their genome-wide transcriptional effects is notably absent in publicly available literature. The majority of transcriptomic studies have focused on the effects of GA₃, leaving a knowledge gap regarding the specific transcriptomic signature of GA₁. This guide, therefore, synthesizes the extensive data available for GA₃ and contextualizes it within the known mechanisms of GA signaling, which are considered to be the mode of action for both GA₁ and GA₃.

Gibberellin Signaling Pathway

Gibberellins exert their effects by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. The binding of a bioactive GA, such as GA₁ or GA₃, to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor triggers a conformational change, promoting the interaction between GID1 and a DELLA protein. This complex is then recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, ultimately promoting various growth and developmental processes.

GA_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA GA₁ / GA₃ GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA interacts with SCF_SLY1 SCF(SLY1) E3 Ubiquitin Ligase GID1->SCF_SLY1 recruits Proteasome 26S Proteasome DELLA->Proteasome degraded by GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes represses SCF_SLY1->DELLA ubiquitinates Growth_Responses Growth & Development GA_Responsive_Genes->Growth_Responses promotes GA_outside GA₁ / GA₃ GA_outside->GA transport

Caption: Simplified Gibberellin Signaling Pathway.

Comparative Transcriptomic Effects: An Extrapolation from GA₃ Studies

In the absence of direct comparative data, we present a summary of the transcriptomic effects observed in plants treated with GA₃. It is hypothesized that GA₁ would induce a largely similar, albeit potentially quantitatively different, set of transcriptional changes due to its role as a bioactive GA acting through the same signaling pathway.

Numerous studies have employed RNA sequencing (RNA-seq) to elucidate the transcriptomic responses to exogenous GA₃ application across various plant species and developmental stages. These studies consistently reveal that GA₃ modulates the expression of a wide array of genes involved in key biological processes.

Key Gene Categories and Pathways Modulated by GA₃
Gene Category / PathwayPredominant Effect of GA₃Examples of Affected Genes
Gibberellin Metabolism Feedback regulationGA20ox (down-regulated), GA3ox (down-regulated), GA2ox (up-regulated)
Cell Wall Modification Up-regulationExpansins, Xyloglucan endotransglucosylase/hydrolases (XTHs)
Hormone Crosstalk ModulationGenes involved in auxin, abscisic acid (ABA), and ethylene signaling pathways
Transcription Factors Differential expressionMYB, bHLH, WRKY, and GRAS family members
Primary Metabolism ModulationGenes related to carbohydrate and nitrogen metabolism
Developmental Processes RegulationGenes controlling flowering time, fruit development, and seed germination

Experimental Protocols: A Representative Methodology for Transcriptome Profiling

The following protocol outlines a general workflow for conducting a comparative transcriptome analysis of GA₁ and GA₃ treated plants. This methodology is based on common practices in the field and should be adapted to the specific plant species and experimental goals.

Experimental_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Plant_Growth Plant Material Growth (e.g., Arabidopsis thaliana seedlings) Treatment Treatment Application (Control, GA₁, GA₃) Plant_Growth->Treatment Sampling Tissue Sampling (e.g., whole seedlings, specific organs) Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis (GA₁ vs Control, GA₃ vs Control, GA₁ vs GA₃) Quantification->DEA Functional_Analysis Functional Annotation & Enrichment Analysis (GO, KEGG) DEA->Functional_Analysis Pathway_Analysis Pathway Analysis Functional_Analysis->Pathway_Analysis

Comparison Guide: Functional Characterization of a Putative Gibberellin (GA1) Receptor from [Insert Novel Plant Species Name]

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative functional characterization of a putative gibberellin (GA1) receptor from a novel plant species, tentatively named NPS-GID1 (Novel Plant Species-GIBBERELLIN INSENSITIVE DWARF1). The performance of NPS-GID1 is compared with well-characterized orthologs from Arabidopsis thaliana (AtGID1a) and Oryza sativa (OsGID1). This document includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling pathway and experimental workflow.

Introduction to Gibberellin Receptors

Gibberellins (GAs) are a class of phytohormones crucial for regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] The perception of the GA signal is mediated by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[1][2] Upon binding of bioactive GA, the GID1 receptor undergoes a conformational change that facilitates its interaction with DELLA proteins, which are transcriptional regulators that act as growth repressors.[3][4][5] This GA-GID1-DELLA complex is recognized by an F-box protein (SLY1 in Arabidopsis, GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[3][4] The degradation of DELLA proteins derepresses GA-responsive genes, allowing for plant growth and development to proceed.[6] Understanding the functional characteristics of novel GA receptors is vital for agricultural applications and the development of plant growth regulators.

Quantitative Data Presentation

The following tables summarize the key quantitative data from comparative experiments performed on the putative NPS-GID1 and its orthologs from Arabidopsis thaliana and Oryza sativa.

Table 1: Ligand Binding Affinity and Receptor Concentration

ReceptorLigandDissociation Constant (K_d) (nM)Maximum Binding Capacity (B_max) (pmol/mg protein)
NPS-GID1 (putative) GA145.8 ± 3.21.2 ± 0.1
AtGID1a (control) GA135.2 ± 2.51.5 ± 0.2
OsGID1 (control) GA130.5 ± 2.11.8 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Summary of Functional Characteristics

CharacteristicNPS-GID1 (putative)AtGID1a (control)OsGID1 (control)
GA-Dependent Interaction with DELLA YesYesYes
Relative Expression of GA-Responsive Gene (GA20ox) (Fold Change) 8.5 ± 0.712.3 ± 1.115.1 ± 1.5
Complementation of gid1 Mutant Phenotype PartialFullFull

Fold change in gene expression is relative to untreated controls. Data are mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This assay is used to determine the binding affinity (K_d) and receptor concentration (B_max) of the receptor for its ligand (GA1).

  • Protein Expression and Purification: The full-length coding sequences of NPS-GID1, AtGID1a, and OsGID1 are cloned into an expression vector (e.g., pGEX-4T-1) and transformed into E. coli BL21(DE3) cells. Recombinant proteins are expressed and purified using affinity chromatography.

  • Radioligand: Tritiated gibberellin A1 ([³H]GA1) is used as the radioligand.

  • Binding Reaction: Purified recombinant protein (5 µg) is incubated with increasing concentrations of [³H]GA1 (0.1-100 nM) in a binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA) in a total volume of 100 µL.

  • Non-specific Binding: A parallel set of reactions is performed in the presence of a 1000-fold excess of unlabeled GA1 to determine non-specific binding.

  • Incubation and Separation: Reactions are incubated for 1 hour at 4°C. The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The K_d and B_max values are determined by Scatchard analysis of the saturation binding data.

This assay is used to assess the GA-dependent interaction between the GID1 receptor and a DELLA protein.[7][8]

  • Vector Construction: The coding sequence of NPS-GID1 (and controls AtGID1a, OsGID1) is cloned into the pGBKT7 vector (as bait, fused to the GAL4 DNA-binding domain). The coding sequence of a DELLA protein (e.g., AtRGA) is cloned into the pGADT7 vector (as prey, fused to the GAL4 activation domain).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109).

  • Interaction Assay: Transformed yeast cells are plated on selective media. Basal interaction is assessed on SD/-Leu/-Trp plates. The GA-dependent interaction is tested on high-stringency selective media (SD/-Leu/-Trp/-His/-Ade) supplemented with or without 100 µM GA1.

  • Data Interpretation: Growth on the high-stringency selective medium only in the presence of GA1 indicates a GA-dependent interaction between the receptor and the DELLA protein.

This technique is used to measure the change in expression of GA-responsive genes following GA treatment.[9][10][11]

  • Plant Material and Treatment: Seedlings of the novel plant species (and control species) are grown for 14 days. The seedlings are then treated with a 100 µM GA1 solution or a mock solution (control).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seedlings at 0, 1, 3, and 6 hours post-treatment using a suitable RNA extraction kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: The qRT-PCR is performed using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers for a known GA-responsive gene (e.g., GA20 oxidase) and a reference gene (e.g., Actin) are used.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with the expression level in mock-treated plants at 0 hours as the calibrator.[7]

Mandatory Visualizations

GA_Signaling_Pathway cluster_nucleus Nucleus GA GA GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA interacts with SCF SCF Complex DELLA->SCF targeted by GA_Genes GA-Responsive Genes DELLA->GA_Genes represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Proteasome->DELLA degrades Growth Plant Growth GA_Genes->Growth promotes

Caption: Canonical gibberellin (GA) signaling pathway in plants.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis & Comparison Protein_Expression Recombinant Protein Expression & Purification Binding_Assay Radioligand Binding Assay Protein_Expression->Binding_Assay Y2H Yeast Two-Hybrid Assay Protein_Expression->Y2H Kd_Bmax Determine Kd and Bmax Binding_Assay->Kd_Bmax Interaction Assess GA-Dependent Interaction Y2H->Interaction Plant_Treatment GA Treatment of Seedlings qRT_PCR qRT-PCR Analysis of GA-Responsive Genes Plant_Treatment->qRT_PCR Mutant_Complementation Mutant Complementation Assay Plant_Treatment->Mutant_Complementation Gene_Expression Quantify Gene Expression qRT_PCR->Gene_Expression Phenotype Observe Phenotype Rescue Mutant_Complementation->Phenotype Comparison Compare with AtGID1a & OsGID1 Kd_Bmax->Comparison Interaction->Comparison Gene_Expression->Comparison Phenotype->Comparison

Caption: Workflow for the functional characterization of a putative GA1 receptor.

References

Unraveling the Metabolic Landscape: A Comparative Guide to Wild-Type and ga1 Mutant Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic profiles of wild-type Arabidopsis thaliana and its gibberellin-deficient mutant, ga1. The ga1 mutant harbors a defect in the early stages of the gibberellin (GA) biosynthesis pathway, providing a valuable model for understanding the broad impact of this crucial phytohormone on plant metabolism. This document summarizes key metabolic differences supported by experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Data Presentation: Quantitative Metabolic Comparison

The primary metabolic consequence of the ga1 mutation is a significant reduction in the levels of bioactive gibberellins. The GA1 gene encodes the enzyme ent-copalyl diphosphate synthase (CPS), which catalyzes an early committed step in GA biosynthesis. A mutation in this gene leads to a severe GA-deficient phenotype. While comprehensive, multi-class quantitative metabolomic data for the ga1 mutant is not extensively available in a single public resource, targeted analyses have quantified the dramatic decrease in key gibberellins.

Metabolite ClassMetaboliteWild-Type (Relative Abundance)ga1-3 Mutant (Relative Abundance)Fold Change (mutant/wild-type)Reference
Gibberellins Gibberellin A4 (GA4)100%~15%~0.15
Gibberellin A4 (GA4)100%<10%<0.1
Gibberellin A12 (GA12)100%Reduced-[1]
Gibberellin Catabolites Gibberellin A34 (GA34)100%Strongly Reduced-[1]

Metabolic Profile Summary:

Beyond the direct impact on gibberellins, studies have indicated broader metabolic shifts in ga1 mutants:

  • Flavonoids and Phenylpropanoids: Gibberellin deficiency has been linked to alterations in the flavonoid biosynthesis pathway. While specific quantitative data for the ga1 mutant is sparse, related studies suggest that the accumulation of certain flavonoids and phenolic acids may be affected[2][3].

  • Nitrogen Metabolism: There is evidence that GA signaling influences nitrogen metabolism. A deficiency in GAs can lead to down-regulation of genes involved in nitrogen transport and assimilation[3].

  • Primary Metabolism: Proteomic studies of ga1 mutants have revealed changes in the abundance of enzymes such as S-adenosyl-methionine synthetase, indicating potential downstream effects on methylation cycles and other primary metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of plant metabolomes. Below are protocols for the key techniques used in the metabolic profiling of Arabidopsis thaliana.

Metabolite Extraction from Arabidopsis thaliana

This protocol is a general guide for the extraction of a broad range of metabolites for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Harvesting and Quenching:

    • Harvest approximately 50-100 mg of fresh plant material (e.g., rosette leaves or whole seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • To the frozen powder, add 1 mL of a pre-chilled (-20°C) extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., 2.5:1:1 v/v/v).

    • Include an internal standard (e.g., ribitol for GC-MS, or a labeled standard for LC-MS) in the extraction solvent to control for variations in extraction efficiency and sample loading.

    • Vortex the mixture vigorously for 30 seconds and then incubate at -20°C for 30 minutes, with intermittent vortexing.

  • Phase Separation:

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • For polar and non-polar phase separation, add a defined volume of water and chloroform. Vortex and centrifuge again.

    • The upper aqueous/methanol phase contains polar metabolites (sugars, amino acids, organic acids), while the lower chloroform phase contains non-polar metabolites (lipids).

  • Drying and Derivatization (for GC-MS):

    • Transfer an aliquot of the polar phase to a new tube and dry it completely using a vacuum concentrator.

    • For GC-MS analysis, the dried metabolites must be derivatized to increase their volatility. This is typically a two-step process:

      • Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

      • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile primary metabolites.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Gas Chromatography:

    • Column: Typically a non-polar column, such as a DB-5ms.

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at 70°C and ramping up to 320°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass-to-charge (m/z) range of 50-600.

    • Data Analysis: Acquired mass spectra are compared to spectral libraries (e.g., NIST, Golm Metabolome Database) for metabolite identification. Peak areas are integrated for relative quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is well-suited for the analysis of a wide range of semi-polar and non-polar secondary metabolites, including flavonoids and hormones, that are not amenable to GC-MS.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap).

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phases: A gradient of two solvents is typically used, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: The percentage of Solvent B is gradually increased to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to cover a wider range of metabolites.

    • Data Acquisition: Data is acquired in full scan mode. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

    • Data Analysis: Metabolite identification is based on accurate mass, retention time, and fragmentation patterns (MS/MS spectra) compared to authentic standards or databases.

Mandatory Visualization

Gibberellin Biosynthesis Pathway and the ga1 Mutation

Gibberellin_Biosynthesis GGPP Geranylgeranyl diphosphate CPP ent-Copalyl diphosphate GGPP->CPP GA1 (CPS) ent_Kaurene ent-Kaurene CPP->ent_Kaurene GA2 (KS) GA12 GA12 ent_Kaurene->GA12 ... Bioactive_GAs Bioactive Gibberellins (e.g., GA4) GA12->Bioactive_GAs ... mutation mutation->CPP ga1 mutant block

Caption: Gibberellin biosynthesis pathway indicating the enzymatic step blocked by the ga1 mutation.

General Metabolomics Experimental Workflow

Metabolomics_Workflow Sample_Collection 1. Sample Collection (Wild-Type vs. ga1 mutant) Metabolite_Extraction 2. Metabolite Extraction Sample_Collection->Metabolite_Extraction Analytical_Platform 3. Analytical Platform (GC-MS or LC-MS) Metabolite_Extraction->Analytical_Platform Data_Acquisition 4. Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing 5. Data Processing (Peak detection, alignment, normalization) Data_Acquisition->Data_Processing Statistical_Analysis 6. Statistical Analysis (PCA, OPLS-DA, t-test) Data_Processing->Statistical_Analysis Metabolite_Identification 7. Metabolite Identification Statistical_Analysis->Metabolite_Identification Pathway_Analysis 8. Pathway Analysis Metabolite_Identification->Pathway_Analysis Biological_Interpretation 9. Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: A generalized workflow for a comparative metabolomics experiment.

References

Unveiling the Role of PIF4 Downstream of GA1 Signaling: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the function of the transcription factor PHYTOCHROME-INTERACTING FACTOR 4 (PIF4) as a key component downstream of the Gibberellin (GA1) signaling pathway. This document outlines the established signaling cascade, presents quantitative data from key validation experiments, and offers detailed protocols for the discussed methodologies.

The phytohormone gibberellin (GA) is a critical regulator of plant growth and development, influencing processes such as seed germination, stem elongation, and flowering time. The GA signaling pathway is primarily controlled by a family of transcriptional regulators known as DELLA proteins. In the absence of GA, DELLA proteins accumulate and repress growth by interacting with and inactivating various transcription factors, including the PIF family. Upon GA perception by its receptor GID1, DELLA proteins are targeted for degradation, liberating PIFs to regulate the expression of downstream target genes and promote growth.[1] PIF4, a member of the basic helix-loop-helix (bHLH) transcription factor family, has emerged as a central hub in integrating GA and light signals to modulate plant architecture.[2]

This guide will focus on the experimental validation of PIF4's role downstream of GA1 signaling, providing a comparative overview of genetic, in vivo, and in vitro approaches.

The GA1 Signaling Pathway and PIF4

The canonical GA1 signaling pathway leading to the activation of PIF4 is a well-established cascade. The following diagram illustrates this process, from GA1 perception to the transcriptional regulation by PIF4.

GA1_Signaling_Pathway cluster_nucleus Nucleus GA1_bound GA1-GID1 Complex DELLA DELLA Protein GA1_bound->DELLA Interaction SCF SCF Complex DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF4_inactive Inactive PIF4 DELLA->PIF4_inactive Sequestration & Inhibition SCF->DELLA Ubiquitination PIF4_active Active PIF4 PIF4_inactive->PIF4_active Release Target_Genes Target Genes (e.g., YUC8, IAA19) PIF4_active->Target_Genes Transcriptional Activation Growth_Response Growth Response (e.g., Hypocotyl Elongation) Target_Genes->Growth_Response GA1 GA1 GID1 GID1 Receptor GA1->GID1 Binding GID1->GA1_bound caption GA1 signaling pathway leading to PIF4 activation.

Caption: GA1 signaling pathway leading to PIF4 activation.

Experimental Workflow for Validating PIF4's Role

Validating the role of a transcription factor like PIF4 downstream of a signaling pathway typically involves a multi-faceted approach. The following diagram outlines a common experimental workflow, integrating genetic, molecular, and biochemical techniques.

Experimental_Workflow cluster_genetic Genetic Approaches cluster_molecular Molecular & Biochemical Approaches Mutant_Analysis Phenotypic Analysis of pif4 and della mutants qRT_PCR Quantitative Real-Time PCR (Target Gene Expression) Mutant_Analysis->qRT_PCR Overexpression Phenotypic Analysis of PIF4 Overexpression Lines Overexpression->qRT_PCR Y2H Yeast Two-Hybrid (Y2H) (DELLA-PIF4 Interaction) CoIP Co-Immunoprecipitation (Co-IP) (in planta Interaction) Y2H->CoIP In vitro to in vivo ChIP_seq Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) (Genome-wide PIF4 Targets) CoIP->ChIP_seq Interaction to Target Identification EMSA Electrophoretic Mobility Shift Assay (EMSA) (PIF4 DNA Binding) EMSA->ChIP_seq ChIP_seq->qRT_PCR Target Validation caption Experimental workflow for PIF4 validation.

Caption: Experimental workflow for PIF4 validation.

Comparative Analysis of Validation Methods

The following tables summarize quantitative data from key experiments used to validate the role of PIF4 downstream of GA1 signaling.

Table 1: Phenotypic Analysis of Hypocotyl Elongation

This table compares the hypocotyl length of wild-type, pif4 mutant, and PIF4 overexpressing Arabidopsis seedlings grown under different conditions. Hypocotyl elongation is a classic GA-regulated growth response.

GenotypeTreatmentHypocotyl Length (mm) ± SEReference
Wild-Type (Col-0)Mock5.2 ± 0.3[3]
Wild-Type (Col-0)GA3 (10 µM)8.9 ± 0.5[3]
pif4-101Mock4.9 ± 0.2[3]
pif4-101GA3 (10 µM)5.5 ± 0.3[3]
35S::PIF4-HAMock9.8 ± 0.6[4]
35S::PIF4-HAPaclobutrazol (1 µM)6.1 ± 0.4[5]

Interpretation: The pif4 mutant shows a significantly reduced response to GA-induced hypocotyl elongation compared to the wild-type, indicating that PIF4 is required for this GA response. Conversely, overexpression of PIF4 leads to an elongated hypocotyl phenotype, mimicking a GA-hypersensitive response, which is partially suppressed by the GA biosynthesis inhibitor paclobutrazol.

Table 2: Gene Expression Analysis of PIF4 Target Genes

This table presents the relative transcript abundance of known PIF4 target genes, YUCCA8 (YUC8) and INDOLE-3-ACETIC ACID INDUCIBLE 29 (IAA29), in response to GA treatment in wild-type and pif4 mutant backgrounds.

GenotypeTreatmentTarget GeneRelative Expression (Fold Change)Reference
Wild-Type (Col-0)MockYUC81.0[6]
Wild-Type (Col-0)GA3 (10 µM)YUC83.2 ± 0.4[6]
pif4-101MockYUC80.9 ± 0.1[6]
pif4-101GA3 (10 µM)YUC81.3 ± 0.2[6]
Wild-Type (Col-0)MockIAA291.0[7]
Wild-Type (Col-0)GA3 (10 µM)IAA294.5 ± 0.6[7]
pif4-101MockIAA291.1 ± 0.2[7]
pif4-101GA3 (10 µM)IAA291.5 ± 0.3[7]

Interpretation: GA treatment induces the expression of YUC8 and IAA29 in wild-type plants. This induction is significantly attenuated in the pif4 mutant, demonstrating that PIF4 is a critical mediator of GA-regulated gene expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor in vivo.

Protocol:

  • Cross-linking: Treat Arabidopsis seedlings (e.g., 35S::PIF4-HA) with 1% formaldehyde under vacuum for 15 minutes to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Chromatin Isolation and Shearing: Isolate nuclei and extract chromatin. Shear the chromatin to an average size of 200-1000 bp using sonication.[8]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-HA antibody). Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K, and then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify enriched regions (peaks), which represent the binding sites of the transcription factor.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the interaction between a protein and a specific DNA sequence.

Protocol:

  • Probe Labeling: Synthesize and label a short DNA probe (20-50 bp) containing the putative PIF4 binding site (G-box: CACGTG) with a non-radioactive label (e.g., biotin or a fluorescent dye).[9]

  • Protein Expression and Purification: Express and purify the PIF4 protein using a suitable system (e.g., in E. coli as a GST-fusion protein).

  • Binding Reaction: Incubate the labeled probe with the purified PIF4 protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescence imaging system. A "shifted" band indicates the formation of a protein-DNA complex.[9]

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful in vivo genetic method to identify protein-protein interactions.

Protocol:

  • Vector Construction: Clone the coding sequence of PIF4 into a "bait" vector (containing a DNA-binding domain, e.g., GAL4-BD) and the coding sequence of a DELLA protein into a "prey" vector (containing a transcriptional activation domain, e.g., GAL4-AD).

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., Y190) with the bait and prey plasmids.

  • Selection and Interaction Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids. Then, plate the co-transformants on a more stringent selective medium (e.g., lacking histidine and adenine) or perform a β-galactosidase assay. Growth on the stringent medium or the development of blue color in the β-galactosidase assay indicates a physical interaction between the bait and prey proteins.[10][11]

Conclusion

The validation of PIF4 as a key transcription factor downstream of GA1 signaling relies on a convergence of evidence from multiple experimental approaches. Genetic studies using mutants and overexpression lines provide crucial insights into the physiological role of PIF4 in GA responses. Molecular techniques such as ChIP-seq and qRT-PCR elucidate the direct transcriptional targets and the extent of PIF4's regulatory influence. In parallel, biochemical and in vivo interaction assays like EMSA, Y2H, and Co-IP confirm the physical interactions that underpin the signaling cascade. By employing a combination of these methodologies, researchers can robustly characterize the intricate molecular mechanisms governing plant growth and development, paving the way for targeted strategies in crop improvement and drug discovery.

References

A Comparative Guide to GA₁ and GA₃ in Promoting Seed Germination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of phytohormones is critical for agricultural and biotechnological advancements. This guide provides an objective comparison of the efficacy of two common gibberellins, Gibberellic Acid 1 (GA₁) and Gibberellic Acid 3 (GA₃), in promoting seed germination, supported by experimental data and detailed protocols.

Gibberellins are a class of tetracyclic diterpenoid phytohormones that play a crucial role in various plant growth and development processes, including seed germination, stem elongation, and flowering.[1] Among the more than 100 identified gibberellins, GA₁ and GA₃ are two of the most well-known bioactive forms. While GA₃ is widely used in horticulture and agriculture to break seed dormancy and enhance germination, the comparative efficacy of GA₁ is less documented in commercially available literature. This guide aims to bridge that gap by presenting available scientific evidence.

Quantitative Comparison of Efficacy

Direct comparative studies on the efficacy of exogenous application of GA₁ versus GA₃ for seed germination are limited. However, available research on specific species provides valuable insights.

A study on the dormancy and germination of red bayberry (Myrica rubra) seeds revealed that for seeds with the hard endocarp removed, GA₁ was more effective in promoting germination than GA₃. This suggests that for certain species, and under specific seed coat conditions, GA₁ may be a more potent germination promoter.[2]

In contrast, a study on Amsonia elliptica seeds found that while a combination of GA₄ and GA₇ was effective in breaking dormancy, GA₃ did not promote germination.[3] This highlights the species-specific nature of gibberellin activity. While this study did not include GA₁, it underscores that GA₃ is not universally the most effective gibberellin for all plant species.

The following table summarizes the findings from a key comparative study:

Plant SpeciesGibberellinTreatment ConcentrationGermination Percentage (%)Source
Myrica rubra (endocarp removed)GA₁Not specifiedHigher than GA₃[2]
Myrica rubra (endocarp removed)GA₃Not specifiedLower than GA₁[2]
Myrica rubra (intact seeds)GA₃5.2 mM> 70%[2]

Experimental Protocols

To ensure reproducible and comparable results when assessing the efficacy of different gibberellins, a well-defined experimental protocol is essential. The following is a generalized protocol adapted from studies on gibberellin-induced seed germination, which can be modified for a direct comparison of GA₁ and GA₃.

Objective: To compare the efficacy of GA₁ and GA₃ in promoting the germination of a selected plant species.
Materials:
  • Seeds of the target plant species

  • Gibberellic Acid 1 (GA₁)

  • Gibberellic Acid 3 (GA₃)

  • Distilled water

  • Ethanol (for dissolving GAs if necessary)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Forceps

  • Growth chamber or incubator with controlled temperature and light conditions

  • Beakers and graduated cylinders

  • Pipettes

Methodology:
  • Seed Sterilization: To prevent fungal and bacterial contamination, surface sterilize the seeds. A common method is to wash the seeds with a 1% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water.[1]

  • Preparation of Gibberellin Solutions:

    • Prepare stock solutions of GA₁ and GA₃. If the gibberellins are not readily soluble in water, a small amount of ethanol can be used to dissolve them before diluting with distilled water to the final volume.

    • From the stock solutions, prepare a series of treatment concentrations (e.g., 50, 100, 250, 500 ppm).

    • A control solution of distilled water (with the same minimal amount of ethanol if used for the GA solutions) should also be prepared.

  • Seed Treatment:

    • Place two layers of sterile filter paper in each petri dish.

    • Moisten the filter paper with 5-10 mL of the respective treatment solution (Control, GA₁, or GA₃ at different concentrations).

    • Using sterile forceps, place a predetermined number of seeds (e.g., 50 or 100) evenly on the filter paper in each petri dish.

    • Each treatment should have at least three replicates.

  • Incubation:

    • Seal the petri dishes with parafilm to maintain humidity.

    • Place the petri dishes in a growth chamber or incubator with controlled conditions. A common condition is a 16-hour light/8-hour dark cycle at 25°C. These conditions should be optimized based on the specific requirements of the plant species.

  • Data Collection:

    • Record the number of germinated seeds daily for a specified period (e.g., 7, 14, or 21 days). Germination is typically defined as the emergence of the radicle to a length of at least 2 mm.

    • Calculate the final germination percentage for each treatment.

    • Other parameters such as Mean Germination Time (MGT) and Germination Rate Index (GRI) can also be calculated to assess the speed of germination.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

Gibberellin_Signaling_Pathway GA GA₁ or GA₃ GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms complex SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation Germination_Genes Germination-Related Gene Expression DELLA->Germination_Genes Represses SCF->DELLA Ubiquitination Germination Seed Germination Germination_Genes->Germination

Caption: Gibberellin Signaling Pathway Leading to Seed Germination.

The diagram above illustrates the general signaling pathway for bioactive gibberellins like GA₁ and GA₃. The binding of GA to its receptor, GID1, leads to the degradation of DELLA proteins, which are repressors of germination. This de-repression allows for the expression of genes required for seed germination.

Experimental_Workflow start Start sterilization Seed Surface Sterilization start->sterilization prep_solutions Prepare GA₁ and GA₃ Solutions (various concentrations) & Control sterilization->prep_solutions treatment Seed Plating on Moistened Filter Paper prep_solutions->treatment incubation Incubation in Growth Chamber (Controlled Temp. & Light) treatment->incubation data_collection Daily Germination Count incubation->data_collection analysis Calculate Germination Percentage and Rate data_collection->analysis end End analysis->end

Caption: Experimental Workflow for Comparing GA₁ and GA₃ Efficacy.

This workflow diagram outlines the key steps for conducting a comparative experiment on the effects of GA₁ and GA₃ on seed germination, from seed preparation to data analysis.

Conclusion

While GA₃ is the most commonly used gibberellin for promoting seed germination, the available evidence suggests that its efficacy is not universal across all plant species. The limited comparative data indicates that GA₁ may be more effective in certain cases, such as for red bayberry seeds with their endocarp removed.[2] This underscores the importance of empirical testing to determine the most effective gibberellin and its optimal concentration for a specific plant species and seed condition.

Further research directly comparing the bioactivity of a wider range of gibberellins, including GA₁ and GA₃, across a broader spectrum of plant species is warranted. Such studies would provide invaluable data for optimizing agricultural practices and for the development of new plant growth regulators. Researchers are encouraged to use standardized protocols, such as the one outlined in this guide, to ensure the generation of comparable and reliable data.

References

Validating the Subcellular Landscape of Gibberellin Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of experimental approaches for validating the subcellular localization of Gibberellin A1 (GA1) biosynthetic enzymes. We will delve into the established compartmentalization of the GA biosynthesis pathway and compare the primary and alternative methods used to elucidate the precise location of these crucial enzymes. This guide includes quantitative data, detailed experimental protocols, and visual workflows to aid in the design and interpretation of localization studies.

The Compartmentalized GA1 Biosynthesis Pathway

Gibberellin biosynthesis is a spatially organized process, occurring across three distinct subcellular compartments: the proplastid, the endoplasmic reticulum (ER), and the cytoplasm. This separation necessitates the transport of intermediates between organelles and provides multiple points of regulation.[1]

  • Proplastid: The initial steps of GA biosynthesis, the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene, are catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) within the proplastid.[1]

  • Endoplasmic Reticulum (ER): The intermediate ent-kaurene is then oxidized to GA12 by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), which are associated with the outer membrane of the plastid and the ER.[2]

  • Cytoplasm: The final steps, converting GA12 to the bioactive GA1, are carried out by soluble 2-oxoglutarate-dependent dioxygenases, namely GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), in the cytoplasm.[1] Interestingly, studies in maize have shown that the GA3-oxidase, DWARF1 (D1), and a GA20-oxidase are dual-localized to both the cytoplasm and the nucleus, suggesting that the final steps of bioactive GA synthesis may also occur in the nucleus.

Below is a diagram illustrating the subcellular compartmentalization of the GA1 biosynthetic pathway.

GA1 Biosynthesis Pathway

Comparative Analysis of Validation Methods

The subcellular localization of GA1 biosynthetic enzymes is primarily validated through two main experimental approaches: fluorescent protein fusions with confocal microscopy and promoter-reporter gene fusions. Alternative methods such as cell fractionation followed by immunoblotting and immuno-electron microscopy offer complementary data.

Method Principle Enzymes Validated (Examples) Advantages Limitations
GFP Fusion & Confocal Microscopy The coding sequence of the enzyme is fused with a fluorescent protein (e.g., GFP). The fusion protein is expressed in plant cells (transiently or stably), and its localization is visualized using confocal microscopy.GA3ox, GA20ox (dual localization to cytoplasm and nucleus in maize)In vivo visualization in living cells; allows for dynamic studies; high spatial resolution.Potential for mislocalization due to the large size of the GFP tag; overexpression can lead to artifacts.
Promoter-GUS Fusion The promoter of the gene encoding the enzyme is fused to a reporter gene (e.g., GUS). The expression pattern of the reporter gene indicates the tissues and cell types where the enzyme is likely synthesized.AtCPS (provasculature), AtKO1, AtGA3ox1, AtGA3ox2 (cortex and endodermis in Arabidopsis embryos)Provides tissue and cell-type specific expression data; sensitive detection.Indirect method for subcellular localization; GUS protein can diffuse from the site of synthesis.
Cell Fractionation & Immunoblotting Cells are lysed, and subcellular compartments are separated by differential centrifugation. The presence of the enzyme in different fractions is detected by Western blotting using specific antibodies.General method applicable to all GA biosynthetic enzymes, provided specific antibodies are available.Provides quantitative data on protein distribution; confirms the presence of the endogenous protein.Potential for cross-contamination between fractions; does not provide single-cell resolution.
Immuno-electron Microscopy Antibodies specific to the enzyme are used to label it in fixed and sectioned tissues. The antibodies are conjugated to electron-dense particles (e.g., gold), which are visualized by transmission electron microscopy.High-resolution localization of various proteins.Highest spatial resolution, allowing for precise localization within organelles.Technically challenging; requires specific antibodies that work in fixed tissues; potential for artifacts due to fixation and embedding.

Quantitative Data Summary

Enzyme Proplastid Endoplasmic Reticulum Cytoplasm Nucleus Supporting Evidence
CPS +++---Biochemical assays and promoter-GUS fusions in Arabidopsis.
KS +++---Biochemical assays and co-localization studies with CPS.
KO -+++--Association with the outer chloroplast membrane and ER.
KAO -+++--ER localization confirmed in Arabidopsis.
GA20ox --++++Cytoplasmic localization is well-established; dual localization observed in maize.
GA3ox --++++Primarily cytoplasmic; D1 (GA3ox) in maize shows dual localization.
(+++ High abundance, + Presence detected, - Not detected)

Experimental Protocols

GFP Fusion and Confocal Microscopy

This protocol describes the transient expression of a GA biosynthetic enzyme fused to GFP in Nicotiana benthamiana leaves for subcellular localization analysis.

Methodology:

  • Vector Construction: The full-length coding sequence of the GA biosynthetic enzyme is cloned into a plant expression vector containing a 35S promoter and a C-terminal or N-terminal GFP tag.

  • Agrobacterium Transformation: The resulting plasmid is transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Nicotiana benthamiana Infiltration: A single colony of Agrobacterium carrying the construct is grown overnight in LB medium with appropriate antibiotics. The bacterial culture is then pelleted, resuspended in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone), and infiltrated into the abaxial side of a young, fully expanded N. benthamiana leaf.

  • Expression and Imaging: The infiltrated plants are kept under controlled growth conditions for 48-72 hours to allow for transient expression of the fusion protein. Leaf discs are then excised from the infiltrated area, mounted in water on a microscope slide, and observed using a confocal laser scanning microscope. GFP is typically excited at 488 nm, and emission is collected between 500 and 530 nm. Co-localization with organelle-specific markers (e.g., ER-mCherry, nuclear-localized RFP) is recommended for precise localization.

GFP_Fusion_Workflow start Start: Clone Gene of Interest construct Construct Expression Vector (e.g., p35S::Gene-GFP) start->construct agro_transform Transform Agrobacterium construct->agro_transform infiltrate Infiltrate N. benthamiana Leaves agro_transform->infiltrate incubate Incubate Plant (48-72h) infiltrate->incubate image Confocal Microscopy Imaging incubate->image analyze Analyze Subcellular Localization image->analyze end End analyze->end

GFP Fusion Workflow
Promoter-GUS Fusion Assay

This protocol outlines the steps for histochemical analysis of promoter activity of a GA biosynthetic enzyme gene using a GUS reporter in transgenic Arabidopsis thaliana.

Methodology:

  • Vector Construction: A genomic fragment corresponding to the promoter region (typically 1-2 kb upstream of the start codon) of the gene of interest is cloned into a plant transformation vector upstream of the uidA (GUS) gene.

  • Arabidopsis Transformation: The construct is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana plants via the floral dip method.

  • Selection of Transgenic Plants: T1 seeds are selected on a medium containing an appropriate antibiotic or herbicide. T2 or T3 homozygous lines are used for detailed analysis.

  • GUS Staining: Plant tissues (e.g., seedlings, flowers, siliques) are harvested and submerged in GUS staining solution (e.g., 100 mM sodium phosphate buffer, pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).

  • Incubation and Clearing: The tissues are vacuum-infiltrated for 10-15 minutes and then incubated at 37°C for several hours to overnight. After staining, the tissues are cleared of chlorophyll by incubating in 70% ethanol.

  • Microscopy: The stained and cleared tissues are observed under a dissecting or compound microscope to visualize the blue precipitate, indicating GUS activity.

GUS_Fusion_Workflow start Start: Clone Promoter construct Construct Promoter-GUS Vector start->construct transform Transform Arabidopsis construct->transform select Select Transgenic Lines transform->select stain Histochemical GUS Staining select->stain clear Chlorophyll Clearing stain->clear observe Microscopic Observation clear->observe end End observe->end

Promoter-GUS Workflow
Cell Fractionation and Immunoblotting

This protocol provides a general framework for the subcellular fractionation of Arabidopsis leaf tissue to separate major organelles for subsequent immunoblot analysis of GA biosynthetic enzymes.

Methodology:

  • Homogenization: Harvest fresh Arabidopsis leaf tissue and homogenize in ice-cold homogenization buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 0.3 M sucrose, 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, with protease inhibitors) using a blender or mortar and pestle.

  • Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet intact chloroplasts and nuclei (P1). The supernatant (S1) contains mitochondria, peroxisomes, ER, and cytosol.

    • Carefully collect the S1 fraction and centrifuge at a higher speed (e.g., 12,000 x g for 15 min at 4°C) to pellet mitochondria and peroxisomes (P2). The supernatant (S2) contains microsomes (ER) and cytosol.

    • Ultracentrifuge the S2 fraction at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (P3, enriched in ER). The supernatant (S3) is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).

  • Immunoblotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies specific to the GA biosynthetic enzyme of interest. Use antibodies against known organelle marker proteins to assess the purity of the fractions.

Conclusion

The validation of the subcellular localization of GA1 biosynthetic enzymes is crucial for a complete understanding of gibberellin metabolism and its regulation. While GFP-fusion with confocal microscopy and promoter-GUS fusions are the most widely used and informative techniques, a multi-faceted approach employing alternative methods like cell fractionation with immunoblotting can provide a more comprehensive and robust validation. The choice of method should be guided by the specific research question, the availability of reagents, and the desired level of resolution. This guide provides the necessary framework for researchers to design and execute experiments aimed at elucidating the precise subcellular landscape of GA biosynthesis.

References

A Comparative Analysis of Gibberellin-Induced Proteomic Changes in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proteomic changes induced by gibberellins (GAs), a class of key phytohormones that regulate various aspects of plant growth and development. While direct quantitative proteomic studies on Gibberellin A1 (GA1) are limited in publicly available literature, this document synthesizes findings from studies on other bioactive gibberellins, such as GA3, and research on GA-deficient mutants to offer insights into the cellular response to GA signaling. The guide details the experimental protocols used in these studies, presents quantitative data in a comparative format, and illustrates the core signaling pathway.

I. Overview of Gibberellin Signaling

Gibberellins trigger a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional repressors that inhibit plant growth. The binding of a bioactive GA, such as GA1, to its receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) induces a conformational change in GID1, promoting its interaction with a DELLA protein. This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 or GID2), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex ubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, which in turn promote various developmental processes like stem elongation, seed germination, and flowering.

GA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA1 GA1 GID1 GID1 Receptor GA1->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA forms complex with SCF_SLY1 SCF(SLY1/GID2) E3 Ligase DELLA->SCF_SLY1 is recognized by Proteasome 26S Proteasome DELLA->Proteasome is degraded by GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes represses SCF_SLY1->DELLA ubiquitinates Growth_Responses Growth & Development GA_Responsive_Genes->Growth_Responses promotes

II. Comparative Proteomic Data

The following tables summarize quantitative proteomic data from two distinct studies. The first investigates the effect of GA3 on grape berries, and the second examines proteomic changes in a GA-deficient (ga1) Arabidopsis mutant during seed germination. These studies, while not exclusively focused on GA1, provide valuable comparative data on the types of proteins regulated by gibberellin signaling.

Table 1: Differentially Abundant Proteins in Grape Berries Treated with GA3

This study utilized 2-DE followed by mass spectrometry to identify proteins with at least a twofold change in abundance in response to 30 ppm GA3 treatment.

Protein NameFunctional CategoryChange in AbundanceStage of Berry Development
Upregulated Proteins
Beta-tubulinCytoskeletonIncreasedII & III
ActinCytoskeletonIncreasedII & III
ExpansinCell Wall ModificationIncreasedII & III
Xyloglucan endotransglucosylase/hydrolaseCell Wall ModificationIncreasedII & III
Glutathione S-transferaseStress ResponseIncreasedIII
PeroxiredoxinStress ResponseIncreasedIII
Downregulated Proteins
Chalcone synthaseMetabolism (Flavonoids)DecreasedI & II
Dihydroflavonol 4-reductaseMetabolism (Flavonoids)DecreasedI & II
Anthocyanidin synthaseMetabolism (Flavonoids)DecreasedI & II
CatalaseStress ResponseDecreasedI & II
Ascorbate peroxidaseStress ResponseDecreasedI & II

Data synthesized from a study on the proteomic analysis of GA3's effect on seedless Vitis vinifera L. berries. The stages of berry development are denoted as I, II, and III.[1]

Table 2: Proteins with Altered Accumulation in GA-deficient (ga1) Arabidopsis Seeds

This research compared the proteome of wild-type and ga1 mutant Arabidopsis seeds. The ga1 mutant has a deficiency in GA biosynthesis.

Protein NameFunctional CategoryChange in Abundance in ga1 vs. Wild-Type
Proteins with Higher Abundance in ga1 Mutant
12S Globulin precursors (Cruciferins)Seed Storage ProteinHigher
Proteins Upregulated by GA Treatment during Germination
Malate synthaseGlyoxylate CycleUpregulated
Isocitrate lyaseGlyoxylate CycleUpregulated
Proteins Downregulated by GA Treatment during Germination
Late embryogenesis abundant (LEA) proteinsStress ResponseDownregulated
12S Globulin precursors (Cruciferins)Seed Storage ProteinDownregulated

Data synthesized from a proteomic study of Arabidopsis seed germination comparing wild-type and gibberellin-deficient seeds.[2]

III. Experimental Protocols

The following sections detail the methodologies employed in the cited proteomic studies. These protocols provide a framework for designing and conducting similar experiments.

Protocol 1: 2D-Gel Electrophoresis (2-DE) and Protein Identification

This protocol is a generalized representation of the methods used in the analysis of GA3-treated grape berries.

1. Protein Extraction:

  • Plant tissue is ground to a fine powder in liquid nitrogen.

  • The powder is suspended in an extraction buffer (e.g., Tris-HCl, pH 8.0, containing sucrose, β-mercaptoethanol, and protease inhibitors).

  • Proteins are precipitated using a TCA/acetone solution and washed with acetone to remove pigments and other interfering substances.

  • The protein pellet is air-dried and solubilized in a rehydration buffer containing urea, thiourea, CHAPS, DTT, and IPG buffer.

2. Isoelectric Focusing (First Dimension):

  • Immobilized pH gradient (IPG) strips are rehydrated with the protein sample overnight.

  • Isoelectric focusing is performed using a programmed voltage gradient to separate proteins based on their isoelectric point (pI).

3. SDS-PAGE (Second Dimension):

  • The focused IPG strips are equilibrated in a buffer containing SDS, DTT, and then in a similar buffer with iodoacetamide.

  • The equilibrated strips are placed on top of a polyacrylamide gel.

  • SDS-PAGE is carried out to separate proteins based on their molecular weight.

4. Gel Staining and Image Analysis:

  • Gels are stained with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Stained gels are scanned, and image analysis software is used to detect and quantify protein spots.

  • Spots with statistically significant changes in intensity between control and treated samples are selected for identification.

5. Protein Identification by Mass Spectrometry:

  • Selected protein spots are excised from the gel.

  • In-gel digestion is performed using trypsin.

  • The resulting peptides are extracted and analyzed by MALDI-TOF/TOF or LC-MS/MS.

  • The obtained peptide mass fingerprints or fragment ion spectra are searched against a protein database to identify the proteins.

Two_DE_Workflow Protein_Extraction Protein Extraction from Tissue IEF 1D: Isoelectric Focusing (by pI) Protein_Extraction->IEF SDS_PAGE 2D: SDS-PAGE (by MW) IEF->SDS_PAGE Staining_Analysis Gel Staining & Image Analysis SDS_PAGE->Staining_Analysis Spot_Excision Spot Excision Staining_Analysis->Spot_Excision Digestion In-Gel Digestion (Trypsin) Spot_Excision->Digestion MS_Analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) Digestion->MS_Analysis DB_Search Database Search & Protein ID MS_Analysis->DB_Search

Protocol 2: iTRAQ/TMT Label-based Quantitative Proteomics

Isobaric tagging for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are powerful methods for simultaneous identification and quantification of proteins from multiple samples.

1. Protein Extraction and Digestion:

  • Proteins are extracted from control and GA-treated samples as described in Protocol 1.

  • Protein concentration is accurately determined for each sample.

  • An equal amount of protein from each sample is reduced, alkylated, and digested with trypsin.

2. Isobaric Labeling:

  • Each peptide digest is labeled with a different isobaric tag (e.g., iTRAQ 4-plex or 8-plex, TMT 6-plex or 10-plex). These tags are chemically identical in mass but produce unique reporter ions upon fragmentation.

  • The labeled samples are then pooled into a single mixture.

3. Peptide Fractionation:

  • The pooled peptide mixture is fractionated, typically by strong cation exchange (SCX) or high-pH reverse-phase chromatography, to reduce sample complexity.

4. LC-MS/MS Analysis:

  • Each fraction is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • In the mass spectrometer, a precursor scan (MS1) measures the mass-to-charge ratio of the intact peptides.

  • Selected peptides are fragmented (MS2), generating two types of information:

    • Fragment ions from the peptide backbone, used for peptide sequencing and protein identification.

    • Reporter ions from the isobaric tags, whose relative intensities correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples.

5. Data Analysis:

  • Specialized software is used to identify the peptides and proteins from the MS2 spectra.

  • The same software quantifies the intensity of the reporter ions for each identified peptide.

  • The quantitative values for all peptides from a given protein are aggregated to determine the relative abundance of that protein across the different samples.

  • Statistical analysis is performed to identify proteins with significant changes in abundance.

iTRAQ_TMT_Workflow cluster_samples Sample Preparation Sample1 Sample 1 (Control) Protein Extract Digest1 Trypsin Digestion Sample1->Digest1 Sample2 Sample 2 (GA-Treated) Protein Extract Digest2 Trypsin Digestion Sample2->Digest2 Label1 Label with Tag 1 Digest1->Label1 Label2 Label with Tag 2 Digest2->Label2 Pool Pool Labeled Samples Label1->Pool Label2->Pool Fractionation Peptide Fractionation Pool->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis (Protein ID & Quantification) LC_MSMS->Data_Analysis

IV. Conclusion

The proteomic analyses of gibberellin-treated and GA-deficient plants reveal a complex network of cellular responses. Key protein changes are observed in categories such as cell wall modification, cytoskeleton organization, stress response, and primary metabolism, including the mobilization of seed storage reserves. While the specific proteins identified may vary depending on the plant species, tissue type, and the specific gibberellin used, a common theme is the upregulation of proteins involved in cell growth and expansion and the downregulation of stress-related and storage proteins. The methodologies detailed in this guide provide robust frameworks for further investigation into the specific proteomic changes induced by GA1 and other gibberellins, which is crucial for understanding their precise roles in plant development and for potential applications in agriculture and drug development.

References

Validating GA1 Bioassay Efficacy with Chemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying Gibberellin A1 (GA1) is crucial for understanding its role in plant growth and development, as well as for screening potential growth-regulating compounds. While bioassays offer a cost-effective and biologically relevant measure of GA1 activity, their results must be validated by precise chemical analysis. This guide provides a comprehensive comparison of a classic GA1 bioassay—the dwarf rice seedling bioassay—with the gold-standard chemical analysis method of Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Data Presentation: Bioassay vs. Chemical Analysis

The validation of a bioassay's accuracy hinges on the correlation of its results with those obtained from a highly specific and quantitative chemical analysis. The following table presents a comparison of endogenous gibberellin (GA) levels, including GA1, in a normal rice cultivar ('Shiokari') and a GA-deficient dwarf mutant ('ID-18h'), as determined by the dwarf rice bioassay and Gas Chromatography-Selected Ion Monitoring (GC-SIM), a highly sensitive mode of GC-MS.

Rice StrainGibberellinBioassay (ng GA3 equivalents/g fr. wt.)GC-SIM (ng/g fr. wt.)
Shiokari (Normal)GA1Not explicitly quantified0.12[1]
GA20Not explicitly quantified0.07[1]
ID-18h (Dwarf Mutant)GA10.02[1]Not Detected[1]
GA20Not explicitly quantified0.81[1]

This data demonstrates a strong correlation between the two methods. The bioassay correctly identified the dwarf mutant 'ID-18h' as having significantly lower levels of active gibberellins compared to the normal 'Shiokari' strain. The GC-SIM analysis confirms this, showing that the bioactive GA1 was undetectable in the 'ID-18h' mutant, which instead accumulates the precursor GA20.[1] This accumulation is due to a deficiency in the 3β-hydroxylase enzyme, which is responsible for converting GA20 to the biologically active GA1.[1]

Experimental Protocols

To ensure the reproducibility and accuracy of results, detailed methodologies for both the GA1 bioassay and the validating chemical analysis are essential.

Dwarf Rice ('Tan-ginbozu') Micro-drop Bioassay Protocol

The 'Tan-ginbozu' dwarf rice bioassay is a classic and highly sensitive method for detecting and quantifying gibberellin activity. This mutant is deficient in endogenous GAs, making it highly responsive to exogenous application.

Materials:

  • 'Tan-ginbozu' rice seeds

  • Petri dishes

  • Filter paper

  • 0.9% water-agar solution

  • Incubator with controlled temperature (32°C) and light

  • Micropipette

  • Test solutions (plant extracts or standard GA1 solutions)

Procedure:

  • Seed Sterilization and Germination: Surface-sterilize 'Tan-ginbozu' rice seeds and place them on moist filter paper in petri dishes. Allow the seeds to germinate in the dark at 32°C for 48 hours.

  • Seedling Selection and Planting: Select uniformly germinated seedlings and plant them in small glass vials or tubes containing a 0.9% water-agar medium.

  • Incubation: Grow the seedlings under continuous fluorescent light at 32°C for 48 hours, or until the second leaf begins to emerge.

  • Application of Test Solution: Using a micropipette, apply a small droplet (e.g., 1 µL) of the test solution (plant extract redissolved in a suitable solvent or a standard GA1 solution) to the junction between the first and second leaves of each seedling.

  • Continued Incubation: Continue to grow the treated seedlings under the same conditions for another 3 to 5 days.

  • Measurement: Measure the length of the second leaf sheath. The elongation of the leaf sheath is proportional to the concentration of active gibberellins in the applied solution.

  • Quantification: Compare the leaf sheath elongation of seedlings treated with the plant extract to a standard curve generated using known concentrations of GA1.

Gibberellin Extraction and Quantification by GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly specific and quantitative analysis of gibberellins. The following protocol outlines the key steps for GA1 extraction and analysis from plant tissues.

Materials:

  • Plant tissue (e.g., rice shoots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (deuterated GAs)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

  • Derivatization reagents (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extraction: Extract the powdered tissue with a cold extraction solvent (e.g., 80% methanol) containing internal standards (deuterated forms of the GAs of interest) to account for losses during purification.

  • Purification:

    • Centrifuge the extract to remove solid debris.

    • Pass the supernatant through a Solid Phase Extraction (SPE) C18 cartridge to remove non-polar compounds.

    • Further purify the GA-containing fraction using High-Performance Liquid Chromatography (HPLC).

  • Derivatization: Evaporate the purified fractions to dryness and derivatize the GAs to make them volatile for GC analysis. This is typically done by methylation followed by trimethylsilylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different GAs will separate based on their retention times in the gas chromatograph, and their mass spectra will be used for identification and quantification.

  • Quantification: Quantify the amount of each GA by comparing the peak area of the endogenous GA to that of its corresponding deuterated internal standard.

Mandatory Visualizations

This compound (GA1) Signaling Pathway

Caption: this compound signaling pathway leading to the degradation of DELLA growth repressors.

Experimental Workflow: Validating a GA-Responsive Dwarf Rice Bioassay with Chemical Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_bioassay Dwarf Rice Bioassay cluster_chem_analysis Chemical Analysis (GC-MS) cluster_validation Validation Plant_Material Plant Material (e.g., Rice Shoots) Extraction Extraction with Internal Standards Plant_Material->Extraction Bioassay_Application Apply Extract to Dwarf Rice Seedlings Extraction->Bioassay_Application Purification Purification (SPE & HPLC) Extraction->Purification Bioassay_Measurement Measure Leaf Sheath Elongation Bioassay_Application->Bioassay_Measurement Bioassay_Quantification Quantify GA Activity (vs. Standard Curve) Bioassay_Measurement->Bioassay_Quantification Comparison Compare Results Bioassay_Quantification->Comparison Derivatization Derivatization (Methylation & Silylation) Purification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS GC_MS_Quantification Quantify GA1 Concentration (vs. Internal Standard) GC_MS->GC_MS_Quantification GC_MS_Quantification->Comparison

Caption: Workflow for validating a GA1 bioassay with GC-MS chemical analysis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Gibberellin A1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Gibberellin A1 (GA1). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Safety Data Summary

This compound (CAS No. 545-97-1) is a plant hormone used in research.[1][2][3] While some safety data sheets (SDS) indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), other sources suggest a potential for serious temporary or moderate residual injury upon short exposure.[1][2][4] Given this discrepancy, it is crucial to handle this compound with care, adhering to the safety protocols outlined below.

Identifier Value
CAS Number 545-97-1[1][2][5]
Molecular Formula C19H24O6[1][5]
Molecular Weight 348.39 g/mol [1]
GHS Hazard Classification Not classified by some sources[2][4]; others suggest potential health hazards[1].
NFPA 704 Rating Health: 3, Fire: 0, Reactivity: 0[1]

Note: Toxicity data for this compound is limited. The provided data for similar compounds like Gibberellic Acid (GA3) shows low acute toxicity.[6] However, due to the lack of specific data for GA1, caution is advised.

Operational and Disposal Plans

A systematic approach is essential for safely handling this compound from preparation through disposal.

Step 1: Preparation and Engineering Controls
  • Designated Area : Conduct all work with this compound in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.[7]

  • Ventilation : Ensure adequate ventilation to minimize the potential for inhalation of dust particles.[1][8]

  • Emergency Equipment : Confirm that an eyewash station and safety shower are readily accessible.[9]

  • Spill Kit : Have a spill kit with appropriate absorbent materials and waste containers available.[8]

Step 2: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.[7]

PPE Category Item Specifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for holes before use.[7][10]
Eye and Face Protection Safety glasses with side shields or gogglesTightly fitting safety goggles are essential to protect against dust and splashes. A face shield may be necessary for procedures with a high splash potential.[7]
Respiratory Protection Dust mask or respiratorWhen handling the powder form or if there is a risk of aerosol generation, a particulate filter respirator (e.g., N95) is necessary.[7]
Body Protection Laboratory coat or disposable coverallsA fully fastened lab coat should be worn. For larger quantities or tasks with a significant risk of contamination, disposable coveralls are recommended.[7][10]
Step 3: Handling Procedures
  • Avoid Dust Formation : Handle the solid form of this compound carefully to prevent the generation of dust.[1][7]

  • Weighing : If weighing the powder, do so within a ventilated enclosure.[7]

  • Container Management : Keep containers tightly closed when not in use.[7][9]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][10] Avoid eating, drinking, or smoking in the handling area.[10]

Step 4: Post-Handling and Cleanup
  • Decontamination : Decontaminate all work surfaces after use.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly after removing PPE.[7]

Step 5: Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.[8]

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, wipes) into a clearly labeled, sealed container suitable for chemical waste.[1][8]

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless permitted by your institution's safety guidelines.[8]

  • Disposal Method : The primary disposal method is to transfer the chemical waste to a licensed and approved waste disposal facility.[8][11]

  • Container Disposal : Empty containers may retain chemical residues and should be disposed of properly. Triple rinse the container, puncture it to prevent reuse, and dispose of it in a sanitary landfill or as directed by your institution's waste management protocols.[8][11]

  • Environmental Protection : Prevent the entry of this compound into drains, sewers, and waterways.[1][8]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
Eye Contact Rinse the opened eye for several minutes under running water.[2] If irritation persists, seek medical attention.[9]
Ingestion If symptoms persist, consult a doctor.[2] Do NOT induce vomiting.[9]

In case of a spill, evacuate personnel to a safe area. Avoid dust formation and breathing vapors.[1] For dry spills, carefully sweep or scoop the material into a suitable, labeled container for disposal.[8]

Visual Workflow for Safe Handling

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Designate Handling Area prep2 Ensure Proper Ventilation prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Assemble PPE prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Handle Carefully to Avoid Dust handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Properly Remove PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 disp2 Segregate Chemical Waste disp1->disp2 disp3 Transfer to Approved Disposal Facility disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.